Ho-peg2-(ch2)6-Cl
描述
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Structure
3D Structure
属性
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO3/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRPHSRRWGXIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ho-peg2-(ch2)6-Cl: A Core Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of target protein degradation.[2][3]
This technical guide focuses on the chemical linker Ho-peg2-(ch2)6-Cl , also known by its chemical name 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol .[4] This linker combines a hydrophilic diethylene glycol (PEG2) spacer with a flexible hexyl alkyl chain, terminating in a reactive chlorohexyl group. This combination of features makes it a versatile building block in the synthesis of PROTACs, offering a balance of solubility and conformational flexibility.[5][6]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound provides a foundation for its utility as a PROTAC linker. The PEG component enhances aqueous solubility, a common challenge in PROTAC development, while the alkyl chain provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase.[5][7] The terminal chloro group serves as a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand.
While specific experimental data for this compound is not extensively published, we can summarize its key properties and those of a closely related analog, 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, to provide a representative profile for this class of linkers.
| Property | Value | Source |
| Chemical Name | 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol | [4] |
| Synonyms | This compound | N/A |
| CAS Number | 856372-59-3 | [4] |
| Molecular Formula | C10H21ClO3 | [4] |
| Molecular Weight | 224.7 g/mol | [4] |
| Appearance | Solid | [8] |
| Storage Condition | -20°C | [4][6] |
Table 1: Physicochemical Properties of this compound.
| Property of Analog (2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, HCl salt) | Value | Source |
| Molecular Formula | C10H22ClNO2 | [6] |
| Molecular Weight | 223.7 g/mol | [6] |
| Purity | 97% | [6] |
| Solubility (in DMSO) | 41.67 mg/mL (160.15 mM) | [8] |
Table 2: Representative Physicochemical Properties of a Closely Related PROTAC Linker.
Role in PROTAC Design and Mechanism of Action
The linker is not merely a spacer but an active component that influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[5] The length and flexibility of the this compound linker are critical for allowing the two protein partners to adopt a productive orientation for ubiquitination.[3]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The this compound linker is integral to the multi-step process of PROTAC-induced protein degradation. A PROTAC utilizing this linker will first bind to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The successful application of a PROTAC requires robust experimental validation. Below are detailed methodologies for key experiments to assess the efficacy of a PROTAC synthesized with the this compound linker.
PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand.[1] The terminal hydroxyl or chloro group on this compound can be functionalized to an amine or other reactive group to facilitate this coupling.
Western Blot Protocol for Measuring Protein Degradation
Western blotting is a standard technique to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound linker
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Conclusion
The this compound linker is a valuable tool in the development of PROTACs, offering a desirable balance of hydrophilicity and flexibility. Its straightforward chemical structure and reactive handle facilitate its incorporation into diverse PROTAC designs. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs utilizing this linker. As the field of targeted protein degradation continues to expand, the rational design and application of well-characterized linkers like this compound will be paramount to the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol, 856372-59-3 | BroadPharm [broadpharm.com]
- 5. chempep.com [chempep.com]
- 6. 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, HCl salt, 1035373-85-3 | BroadPharm [broadpharm.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C10H21ClO3.[1] Key identifying information and physicochemical properties are summarized in the table below. While specific experimental data for some properties are not publicly available, information from safety data sheets of analogous compounds is provided for reference.
| Property | Value | Source |
| Molecular Formula | C10H21ClO3 | [1] |
| Molecular Weight | 224.7 g/mol | [1] |
| CAS Number | 856372-59-3 | [1] |
| Appearance | White to yellow solid (based on related amine salt) | [2] |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
While specific spectra for 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol are not publicly available, several commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR) data upon request.[1] For reference, ¹H NMR and ¹³C NMR data for the related compound 2-(2-(2-chloroethoxy)ethoxy)ethanol are available and can provide insights into the expected spectral features.
Synthesis and Reactivity
Synthesis
Detailed experimental protocols for the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol are not explicitly described in publicly accessible literature. However, its structure suggests a straightforward synthetic route involving the Williamson ether synthesis. A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route for 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol.
A typical experimental protocol would involve the deprotonation of di(ethylene) glycol with a strong base, such as sodium hydride, followed by nucleophilic attack on 1,6-dichlorohexane. The reaction would likely be carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). Purification would typically be achieved through column chromatography.
Reactivity
The reactivity of this molecule is characterized by its two primary functional groups: the terminal hydroxyl group and the alkyl chloride. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The chloro-hexyl moiety allows for nucleophilic substitution reactions, making it a useful building block for introducing a linker arm.
Applications in Research and Drug Development
2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol is primarily utilized as a bifunctional linker in the synthesis of more complex molecules, particularly in the fields of drug delivery and targeted protein degradation.
PROTACs
The structural features of this compound, specifically the polyethylene (B3416737) glycol (PEG)-like chain and the terminal chloroalkane, make it a suitable linker for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
References
An In-Depth Technical Guide on the Synthesis and Characterization of HO-PEG2-(CH2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-PEG2-(CH2)6-Cl, also known as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol[1], is a bifunctional linker molecule of significant interest in the fields of chemical biology and drug development. These types of linkers, which possess both a polyethylene (B3416737) glycol (PEG) unit and an alkyl halide, are frequently employed in the construction of more complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The PEG portion of the molecule imparts favorable pharmacokinetic properties, such as increased water solubility and extended circulation half-life[2]. The terminal hydroxyl group and the alkyl chloride serve as versatile chemical handles for sequential conjugation to different molecular entities. This guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed characterization methods, and its potential application logic.
Synthesis of this compound
The synthesis of this ether is efficiently achieved via the Williamson ether synthesis, a robust and widely used method for forming C-O-C bonds from an alcohol and an alkyl halide.[3][4] The strategy involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide in an SN2 reaction.
In this case, an excess of diethylene glycol is reacted with 1-bromo-6-chlorohexane (B1265839). Using a large excess of the glycol ensures that it acts as both the reactant and the solvent, and minimizes the formation of the double-alkylation byproduct. A strong base like sodium hydride is used to deprotonate the glycol.[5]
2.1. Synthetic Scheme
2.2. Experimental Protocol
-
Materials:
-
Diethylene glycol (≥99%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-bromo-6-chlorohexane (≥97%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
-
Procedure:
-
Under an inert atmosphere of argon or nitrogen, a flame-dried three-neck round-bottom flask is charged with a vast excess of diethylene glycol (e.g., 20 equivalents).
-
Anhydrous THF is added to dissolve the glycol. The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.2 equivalents relative to the alkyl halide) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 1-2 hours to allow for the formation of the sodium alkoxide.[5]
-
A solution of 1-bromo-6-chlorohexane (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting alkyl halide.[5]
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
2.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.1. Data Presentation
The following table summarizes the expected quantitative data for the successful characterization of this compound.
| Parameter | Expected Result |
| Chemical Formula | C₁₀H₂₁ClO₃ |
| Molecular Weight | 224.72 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.72 (t, 2H), ~3.68-3.60 (m, 6H), ~3.53 (t, 2H, -CH₂Cl), ~3.48 (t, 2H, -OCH₂-), ~2.50 (br s, 1H, -OH), ~1.80 (p, 2H), ~1.59 (p, 2H), ~1.48-1.35 (m, 4H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~72.5, ~71.3, ~70.3, ~61.7, ~45.1 (-CH₂Cl), ~32.5, ~29.5, ~26.7, ~25.5. |
| HRMS (ESI+) m/z | Calculated for [M+Na]⁺ (C₁₀H₂₁ClNaO₃): 247.1020, Found: [Value ± 5 ppm]. |
| Purity (HPLC) | >95% |
Note: NMR chemical shifts (δ) are predicted based on typical values for similar structural motifs. Actual values may vary slightly.[6][7]
3.2. Analytical Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[6][8] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the exact mass of the compound, typically as the sodium adduct [M+Na]⁺.[9]
-
Purity Analysis: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable gradient of acetonitrile (B52724) in water, with detection by a UV detector or an evaporative light scattering detector (ELSD).
Application Logic: Role as a PROTAC Linker
Bifunctional molecules like this compound are ideal starting points for constructing PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is critical for establishing a stable and effective ternary complex between the POI and the E3 ligase.
The diagram below illustrates the logical relationship in which this compound would function after further modification into a complete PROTAC. The hydroxyl group could be used to attach a ligand for the E3 ligase, while the chloroalkyl group can be converted (e.g., to an azide (B81097) or alkyne) to attach a ligand for the POI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Essential Bifunctional Linker: A Technical Guide to the Physicochemical Properties of Ho-PEG2-(CH2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, particularly in the domains of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker component plays a pivotal role that extends far beyond simply connecting two moieties. The physicochemical properties of this linker are critical determinants of the overall efficacy, stability, and drug-like characteristics of the entire construct. This technical guide provides an in-depth examination of Ho-PEG2-(CH2)6-Cl , a bifunctional linker featuring a hydrophilic diethylene glycol (PEG2) spacer and a lipophilic hexyl (C6) alkyl chain, terminated with a reactive chlorohandle.
This molecule, systematically named 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol , embodies a design strategy aimed at balancing aqueous solubility and cell permeability—two often opposing but essential properties for successful drug development. The insights and data presented herein are intended to equip researchers with the foundational knowledge required to effectively incorporate this and similar linkers into their molecular designs.
Core Physicochemical Properties
Quantitative data for this compound is not extensively published. The following table summarizes known identifiers and estimated properties based on its structure and data from closely related analogs. These values provide a baseline for experimental design and computational modeling.
| Property | Value | Source/Method |
| IUPAC Name | 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol | Chemical Supplier Data[1][2] |
| CAS Number | 856372-59-3 | Chemical Supplier Data[1] |
| Molecular Formula | C₁₀H₂₁ClO₃ | Chemical Supplier Data[1][2] |
| Molecular Weight | 224.72 g/mol | Chemical Supplier Data[1][2] |
| Physical Form | Reported as an oil | Vendor Information |
| Purity | ≥95% | Carl ROTH[3] |
| Calculated LogP (XLogP3) | ~1.9 (estimated) | Based on 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine[4] |
| Topological Polar Surface Area (TPSA) | ~53.8 Ų (estimated) | Calculated (based on hydroxyl group contribution) |
| Storage Temperature | 2-8°C or -20°C | Chemical Supplier Data[1] |
Role in Drug Design and Bioconjugation
The unique structure of this compound, combining both PEG and alkyl chain motifs, is a deliberate design choice to modulate key pharmaceutical properties.[5][6]
-
Solubility and Permeability: The PEG component enhances aqueous solubility, which is crucial for formulation and bioavailability.[7] The ether oxygens can act as hydrogen bond acceptors, improving interactions with aqueous environments.[7] Conversely, the hexyl alkyl chain increases lipophilicity, which can aid in passive diffusion across the lipophilic cell membrane.[8][9] The balance between these two characteristics is a key consideration in PROTAC and ADC design to achieve optimal cell permeability and avoid high efflux ratios.[9][10]
-
Flexibility and Ternary Complex Formation: In the context of PROTACs, the linker's flexibility is paramount for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8][11] The combination of a flexible PEG unit and a rotatable alkyl chain allows the two ends of the PROTAC to adopt multiple orientations, increasing the probability of successful protein-protein interactions.[11]
-
Synthetic Utility: The terminal primary alcohol (-OH) and the primary alkyl chloride (-Cl) provide two orthogonal handles for sequential conjugation. The chloroalkane group serves as a reactive handle for nucleophilic substitution reactions, a common strategy for attaching the linker to an E3 ligase ligand or a protein of interest.[8][10] The hydroxyl group can be further functionalized, for example, through esterification or conversion to other reactive groups. This bifunctionality makes it a versatile building block in the modular synthesis of complex bioconjugates.[]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for verifying the physicochemical properties of linker molecules and the final conjugates.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
The partition coefficient is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and solubility. The shake-flask method is the gold standard.[13][14]
Objective: To determine the LogP value of this compound.
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Deionized water (reagent grade, pre-saturated with n-octanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnels or centrifuge tubes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system
-
Vortex mixer and mechanical shaker
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or PBS) for 24 hours. Allow the phases to separate completely.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase to create a stock solution of known concentration.
-
Partitioning: Add a known volume of the stock solution to a separatory funnel or tube. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample a precise volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a pre-validated HPLC or GC method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[13] P = [Concentration]octanol / [Concentration]aqueous LogP = log10(P)
Protocol 2: Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a compound's absorption and distribution.[6] The shake-flask equilibrium method is widely accepted.[11][15]
Objective: To determine the thermodynamic aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water or buffer of interest (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Thermostatic shaker/incubator
-
Analytical balance
-
Centrifuge and/or syringe filters (0.22 µm)
-
HPLC or other suitable quantitative analytical method
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid/oil should be clearly visible.
-
Solvent Addition: Add a precise volume of the aqueous solvent (e.g., 1 mL of PBS) to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a defined temperature (e.g., 25°C or 37°C). Shake the vial for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved material to settle. Centrifuge the vial at high speed to pellet any suspended particles.
-
Sample Collection: Carefully collect a sample from the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered sample as necessary and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC.
-
Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Protocol 3: Assessment of Chemical Stability
The stability of the linker, particularly the chloroalkane moiety, is crucial for storage and during the initial steps of conjugation.
Objective: To assess the hydrolytic stability of the C-Cl bond in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator or water bath set to a relevant temperature (e.g., 37°C)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the aqueous buffer at a known concentration.
-
Incubation: Incubate the solution at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): Stop any further degradation by flash-freezing or adding an organic solvent.
-
Analysis: Analyze the samples by LC-MS. Monitor the disappearance of the parent compound (m/z corresponding to C₁₀H₂₁ClO₃) and the appearance of the hydrolysis product (m/z corresponding to C₁₀H₂₂O₄, the diol).
-
Data Interpretation: Plot the percentage of the parent compound remaining over time to determine its half-life (t₁/₂) in the specified conditions. This provides a quantitative measure of its stability.[16][17][18]
Visualizations
The following diagrams illustrate key aspects of this compound in the context of drug development.
References
- 1. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol, 856372-59-3 | BroadPharm [broadpharm.com]
- 2. 2-(2-((6-Chlorohexyl)Oxy)Ethoxy)Ethan-1-Ol [myskinrecipes.com]
- 3. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol, 100 mg, CAS No. 856372-59-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 4. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine | C10H22ClNO2 | CID 10088464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.astm.org [store.astm.org]
- 13. acdlabs.com [acdlabs.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
The Strategic Role of Ho-peg2-(ch2)6-Cl in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of the role of a specific bifunctional linker, Ho-peg2-(ch2)6-Cl, in PROTAC technology. We will delve into its chemical properties, its strategic application in PROTAC synthesis, and the methodologies used to evaluate the resulting protein degraders. This guide is intended to serve as a valuable resource for researchers and scientists in the field of targeted protein degradation.
Introduction to PROTAC Technology
PROTACs are innovative heterobifunctional molecules that orchestrate the degradation of a specific protein of interest (POI) by the ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that tethers the warhead and the anchor.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential for enhanced potency and prolonged duration of action.
The Pivotal Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; it plays a crucial role in determining the physicochemical and pharmacological properties of a PROTAC.[1][2] The length, composition, and attachment points of the linker can significantly influence:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3]
-
Solubility and Permeability: PROTACs are often large molecules with poor solubility and cell permeability. The incorporation of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can significantly improve these properties.[4][5]
-
Pharmacokinetics: The metabolic stability and in vivo disposition of a PROTAC are influenced by the linker's chemical nature.[4]
This compound: A Versatile Linker for PROTAC Synthesis
Chemical Name: 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol
CAS Number: 856372-59-3
This compound is a bifunctional linker that incorporates a di-ethylene glycol (peg2) moiety for improved hydrophilicity and a six-carbon alkyl chain (hexyl) terminating in a chloro group. This unique structure provides two reactive handles for conjugation:
-
Hydroxyl Group (-OH): The terminal hydroxyl group can be readily functionalized, for example, by conversion to a leaving group (e.g., tosylate) for subsequent reaction with a nucleophile, or by direct coupling to a carboxylic acid.
-
Chloro Group (-Cl): The chloro group serves as an electrophilic site for nucleophilic substitution reactions, allowing for the attachment of a warhead or an E3 ligase ligand containing a nucleophilic functional group (e.g., an amine or a thiol).
The combination of a flexible PEG unit and a more rigid alkyl chain allows for a degree of conformational control, which can be advantageous in optimizing the geometry of the ternary complex.
Data Presentation: Physicochemical Properties and Representative Biological Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H21ClO3 |
| Molecular Weight | 224.72 g/mol |
| Appearance | Oil |
| Boiling Point | 179-181 °C at 14 mmHg |
| Storage Temperature | 2-8 °C |
Table 2: Representative Degradation and Permeability Data for PROTACs with PEG/Alkyl Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | BRD4 | CRBN | PEG4 | 50 | >90 | 0.5 |
| PROTAC B | BTK | CRBN | Alkyl-PEG3 | 15 | >95 | 1.2 |
| PROTAC C | AR | VHL | Alkyl-PEG4 | 25 | >85 | 0.8 |
| PROTAC D | SMARCA2 | VHL | Phenyl-PEG | 250 | 70 | 0.11 |
Note: The data presented in Table 2 is a compilation of representative values from various sources and is intended for illustrative purposes only. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.[1]
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol describes a general strategy for the synthesis of a PROTAC where the chloro end of the linker is coupled to an E3 ligase ligand, and the hydroxyl end is coupled to the warhead.
Step 1: Coupling of the E3 Ligase Ligand to the Linker
-
To a solution of the E3 ligase ligand (containing a nucleophilic group, e.g., an amine) in an appropriate solvent (e.g., DMF or DMSO), add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Add this compound to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the E3 ligase-linker conjugate.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the E3 ligase-linker conjugate in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C and add a base (e.g., triethylamine).
-
Slowly add a sulfonylating agent (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) and stir the reaction at 0 °C to room temperature.
-
Monitor the reaction by LC-MS. Once the starting material is consumed, quench the reaction and perform an aqueous workup to isolate the activated E3 ligase-linker intermediate.
Step 3: Coupling of the Warhead to the Activated Linker
-
To a solution of the warhead (containing a nucleophilic group) in a polar aprotic solvent (e.g., DMF), add a base (e.g., cesium carbonate or potassium carbonate).
-
Add the activated E3 ligase-linker intermediate to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Quantitative Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[6][7][8]
-
Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of the PROTAC, providing an indication of its potential for oral bioavailability.[9][10][11][12][13]
-
Caco-2 Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Permeability Measurement (Apical to Basolateral):
-
Add the PROTAC solution (at a defined concentration in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical):
-
Perform the same procedure as above but add the PROTAC solution to the basolateral chamber and collect samples from the apical chamber. This helps to determine if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.
Mandatory Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: Workflow for quantitative Western blot analysis.
Logical Relationship
Caption: Relationship between linker properties and PROTAC efficacy.
Conclusion
The linker is a critical determinant of a PROTAC's success, and the rational design of this component is paramount for achieving optimal protein degradation. This compound represents a versatile building block for PROTAC synthesis, offering a balance of hydrophilicity and conformational flexibility. Its bifunctional nature allows for straightforward and modular assembly of PROTACs. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this and similar linkers. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of PROTAC linkers will be essential for the development of next-generation therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.co.jp [promega.co.jp]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Role and Mechanism of Ho-peg2-(ch2)6-Cl in Targeted Protein Degradation: An In-depth Technical Guide
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the core of the most prominent TPD technology, Proteolysis Targeting Chimeras (PROTACs), lies a heterobifunctional molecule composed of a target protein ligand, an E3 ubiquitin ligase ligand, and a chemical linker. This technical guide delves into the mechanism of action of molecules structured like Ho-peg2-(ch2)6-Cl , which functions as a critical linker element in PROTAC design. While not an active degrader itself, this linker, characterized by its di-ethylene glycol (peg2) and hexyl alkyl chain ((ch2)6) motifs, is instrumental in orchestrating the degradation process. We will explore the overarching mechanism of PROTACs that employ such linkers, present quantitative data from representative molecules, detail essential experimental protocols for their evaluation, and provide visual diagrams of the key pathways and workflows.
Introduction: The Central Role of the Linker in PROTACs
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] They consist of three components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The molecule This compound , with the IUPAC name 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, represents a common class of flexible linkers used in PROTAC synthesis.
The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.[5] Linkers combining polyethylene (B3416737) glycol (PEG) and alkyl chains, such as the structure suggested by this compound, offer a balance of desirable properties:
-
Solubility: PEG units enhance the hydrophilicity and aqueous solubility of the often-lipophilic PROTAC molecule.[1][]
-
Cell Permeability: While hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG and alkyl chains can allow the PROTAC to adopt conformations that shield polar surface areas, facilitating cell membrane passage.[2][7]
-
Ternary Complex Formation: The linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for inducing protein degradation.[4][]
Mechanism of Action of PROTACs Employing PEG/Alkyl Linkers
The mechanism of action for a PROTAC utilizing a linker like this compound is an event-driven, catalytic cycle that results in the degradation of the target protein.[3]
Step 1: Ternary Complex Formation: The PROTAC, upon entering the cell, simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), bringing them into close proximity to form a ternary complex.[4] The linker's flexibility allows the two protein-binding ligands to orient themselves optimally for this interaction.
Step 2: Ubiquitination of the Target Protein: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
Step 3: Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides.
Step 4: PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.[4] This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[3]
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The linker composition significantly impacts these values. The following tables summarize representative data for PROTACs where PEG and alkyl linkers have been systematically varied.
Table 1: Impact of Linker Length on Degradation of TBK1 [3]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| Degrader A | Alkyl/Ether | 7 | No Degradation | N/A |
| Degrader B | Alkyl/Ether | 12 | Submicromolar | >90 |
| Degrader C | Alkyl/Ether | 21 | 3 | 96 |
| Degrader D | Alkyl/Ether | 29 | 292 | 76 |
Table 2: Degradation of PI3K/mTOR by a VHL-based PROTAC (GP262) [8]
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 |
| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 |
| mTOR | MDA-MB-231 | 45.4 | 74.9 |
Note: Data is compiled from publicly available research and serves as an illustration of how linker properties and target identity affect degradation potency.
Detailed Experimental Protocols
Evaluating the mechanism of action of a PROTAC requires a suite of biochemical and cell-based assays.
Western Blot for Target Protein Degradation
This is the most common assay to directly measure PROTAC-induced protein degradation.[9][10]
Objective: To quantify the decrease in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, THP-1) at an appropriate density to reach 70-80% confluency. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[9]
Ternary Complex Formation Assays
Confirming that the PROTAC induces a ternary complex is crucial. Several biophysical techniques can be used.[11][12]
Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase complex.
Methodology (Co-Immunoprecipitation Example): [13][14]
-
Cell Treatment: Treat cells with the PROTAC for a short duration (e.g., 2-4 hours). To prevent subsequent degradation of the target, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[14]
-
Lysis: Lyse cells in a non-denaturing immunoprecipitation (IP) buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag on the E3 ligase, pre-conjugated to protein A/G magnetic beads, overnight at 4°C.
-
Washing: Wash the beads multiple times with IP buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in sample buffer. Analyze the eluate by Western blot, probing for the presence of the target protein. The presence of the POI in the E3 ligase pulldown confirms the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly assesses the functional consequence of ternary complex formation.[15][16]
Objective: To detect the poly-ubiquitination of the target protein in the presence of the PROTAC.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (e.g., VHL or CRBN complex), the target POI, and biotinylated-ubiquitin in reaction buffer.[17]
-
Initiation: Add the PROTAC of interest and ATP to initiate the ubiquitination cascade. Incubate at 37°C for 1-2 hours.
-
Detection: The reaction can be stopped by adding sample buffer and analyzed via Western blot. Probe with streptavidin-HRP (to detect biotin-ubiquitin) or an anti-ubiquitin antibody. An increase in high-molecular-weight species of the POI (a "ubiquitin smear") indicates successful poly-ubiquitination.[15]
Figure 2: A typical workflow for the design and evaluation of PROTACs.
Conclusion and Future Perspectives
The chemical entity this compound is not in itself a therapeutic agent but represents a vital building block in the rational design of PROTACs. The linker, composed of PEG and alkyl motifs, is a key determinant of the molecule's physicochemical properties and its ability to induce a productive ternary complex, the cornerstone of the TPD mechanism.[3] Understanding the interplay between the linker, the target protein, and the E3 ligase is essential for optimizing degrader potency and selectivity. Future advancements will likely focus on developing novel linkers with enhanced properties and leveraging computational modeling to more accurately predict the conformational dynamics of the ternary complex, thereby accelerating the discovery of next-generation protein degraders.[7]
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 12. 三重複合体の形成 [promega.jp]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. lifesensors.com [lifesensors.com]
- 17. bpsbioscience.com [bpsbioscience.com]
The Chloroalkyl Group in Ho-peg2-(ch2)6-Cl: A Technical Guide to its Function in Bioconjugation for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecule Ho-peg2-(ch2)6-Cl, also known as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, is a bifunctional chelator designed for the development of targeted radiopharmaceuticals. This technical guide provides an in-depth analysis of the critical role of its chloroalkyl group. Comprising three key functional moieties—a chelating agent for a metallic radionuclide (presumed to be Holmium, Ho), a polyethylene (B3416737) glycol (PEG) spacer, and a reactive chloroalkyl chain—this molecule is engineered for covalent attachment to targeting biomolecules, such as antibodies or peptides. The chloroalkyl group serves as the reactive handle for this conjugation, enabling the formation of stable covalent bonds with nucleophilic residues on the biomolecule. This guide will detail the chemical principles underlying this function, present generalized experimental protocols for bioconjugation, and provide a framework for the characterization of the resulting conjugates.
Introduction: The Architecture of a Bifunctional Chelator
Bifunctional chelators are cornerstone technologies in the field of nuclear medicine, enabling the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1][2] These molecules are characterized by a dual-functionality architecture: a chelating unit that securely sequesters a radiometal and a reactive functional group for covalent linkage to a biological targeting vector.[3] The molecule this compound embodies this design paradigm.
-
"Ho-" Moiety: This component is the chelating agent, responsible for forming a stable coordination complex with a metallic radionuclide. Given the nomenclature, it is likely designed for Holmium (Ho), with Holmium-166 being a therapeutically relevant isotope emitting both beta and gamma radiation.[4][5][6]
-
"-peg2-" Moiety: The diethyleneglycol (PEG2) linker serves to enhance the pharmacokinetic properties of the final radiopharmaceutical.[7][8][9] PEGylation is a well-established strategy to improve solubility, increase circulation half-life, and reduce immunogenicity.[10]
-
"-(ch2)6-Cl" Moiety: The chloroalkyl group is the key to the molecule's utility in bioconjugation. It acts as a reactive electrophile, enabling the covalent attachment of the chelator-radionuclide complex to a targeting biomolecule.
This guide will focus specifically on the function and application of the chloroalkyl group in the context of this compound.
The Core Function: Covalent Conjugation via Alkylation
The primary function of the chloroalkyl group in this compound is to serve as an alkylating agent, facilitating the formation of a stable covalent bond with a nucleophilic functional group on a biomolecule. This process, a nucleophilic substitution reaction, is fundamental to creating a stable radiolabeled biomolecule.
Mechanism of Action: Nucleophilic Substitution
The chloroalkyl group's reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine atom. Chlorine is an effective leaving group, and the carbon atom is susceptible to attack by nucleophiles. Within a biological context, the most common nucleophilic functional groups on proteins are the thiol group (-SH) of cysteine residues and the epsilon-amino group (-NH2) of lysine (B10760008) residues.[11]
The conjugation reaction proceeds via an SN2 mechanism, where the nucleophile on the biomolecule attacks the electrophilic carbon of the chloroalkyl chain, displacing the chloride ion and forming a new carbon-nucleophile bond.
Target Residues on Biomolecules
The choice of target residue for alkylation is a critical consideration in the design of a bioconjugation strategy.
-
Cysteine: The thiol group of cysteine is a potent nucleophile and is often targeted for site-specific modification due to the relatively low abundance of free cysteine residues on the surface of many proteins.[12]
-
Lysine: The primary amine of lysine is also a good nucleophile. However, lysine residues are typically more abundant on protein surfaces, and targeting them can lead to a heterogeneous mixture of conjugates.[13]
-
Histidine and N-terminus: The imidazole (B134444) ring of histidine and the alpha-amino group at the N-terminus of a protein can also serve as nucleophiles for alkylation, although they are generally less reactive than cysteine and lysine.
Quantitative Data and Characterization
Reaction Kinetics and Efficiency
The efficiency of the conjugation reaction is paramount. Key parameters to quantify include the reaction rate, yield, and the drug-to-antibody ratio (DAR) for antibody conjugates.
| Parameter | Typical Range (Analogous Systems) | Method of Determination |
| Reaction Time | 1 - 24 hours | Time-course analysis by HPLC or mass spectrometry |
| Reaction Temperature | 4 - 37 °C | Optimization studies |
| pH | 7.0 - 9.0 | pH optimization studies |
| Molar Ratio (Chelator:Biomolecule) | 5:1 to 20:1 | Titration experiments |
| Conjugation Efficiency (%) | 50 - 90% | Quantification of conjugated vs. unconjugated biomolecule |
| Drug-to-Antibody Ratio (DAR) | 1 - 8 | Mass spectrometry, UV-Vis spectroscopy |
Stability of the Conjugate
The stability of the final conjugate is critical for its in vivo performance. This includes the stability of the covalent bond formed by the chloroalkyl group and the stability of the chelator-radionuclide complex.
| Stability Parameter | Assay | Typical Acceptance Criteria |
| Linkage Stability in Serum | Incubation in human serum followed by HPLC or SDS-PAGE analysis | >95% intact conjugate after 24 hours |
| Chelator-Radionuclide Complex Stability | Challenge with competing chelators (e.g., DTPA) or metal ions | <5% transchelation after 24 hours |
| Immunoreactivity (for antibody conjugates) | ELISA or flow cytometry | >90% retention of binding affinity compared to unmodified antibody |
Experimental Protocols
The following are generalized protocols for the conjugation of a chloroalkyl-functionalized chelator to a protein, such as an antibody. These protocols should be optimized for the specific biomolecule and application.
General Workflow for Bioconjugation and Characterization
Protocol for Conjugation to Antibody Lysine Residues
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 8.0-8.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Radiolabeling of this compound:
-
In a sterile, metal-free vial, combine the chelator solution with Holmium-166 chloride in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0-6.0).
-
Incubate at an elevated temperature (e.g., 95°C) for a specified time (e.g., 30 minutes).
-
Assess radiolabeling efficiency by instant thin-layer chromatography (ITLC).
-
-
Conjugation Reaction:
-
Add the radiolabeled this compound to the antibody solution at a defined molar excess (e.g., 10:1).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted chelator and byproducts using a desalting column (e.g., PD-10) or dialysis against PBS.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Measure the radioactivity of the final product.
-
Calculate the specific activity and the drug-to-antibody ratio.
-
Assess the radiochemical purity by ITLC or HPLC.
-
Evaluate the immunoreactivity of the conjugate.
-
Protocol for Conjugation to Antibody Cysteine Residues
-
Antibody Reduction:
-
Treat the antibody with a reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP) to reduce interchain disulfide bonds and generate free thiol groups.
-
Remove the reducing agent using a desalting column.
-
-
Radiolabeling of this compound:
-
Follow the procedure outlined in section 4.2.
-
-
Conjugation Reaction:
-
Immediately after reduction and purification, add the radiolabeled this compound to the reduced antibody at a defined molar excess.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification and Characterization:
-
Follow the procedures outlined in section 4.2.
-
Signaling Pathways and In Vivo Fate
Once conjugated to a targeting biomolecule, the this compound moiety, now carrying a radionuclide, becomes part of a larger entity designed to interact with specific biological targets. For instance, if conjugated to an antibody targeting a cancer cell surface receptor, the radiopharmaceutical will bind to the receptor, leading to internalization and subsequent therapeutic or diagnostic effects.
Conclusion
The chloroalkyl group in this compound is a critical functional component that enables its use as a bifunctional chelator for the development of targeted radiopharmaceuticals. Its role as an alkylating agent allows for the stable, covalent conjugation to biomolecules. While specific experimental data for this particular molecule is not widely available, the well-established principles of bioconjugation chemistry provide a robust framework for its application. The successful development of radiopharmaceuticals using this and similar bifunctional chelators relies on the careful optimization of conjugation conditions and thorough characterization of the resulting bioconjugates. This guide provides the foundational knowledge and generalized protocols necessary for researchers and drug development professionals to effectively utilize the chloroalkyl functionality of this compound in their research and development endeavors.
References
- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Holmium-166 radioembolization for the treatment of patients with liver metastases: design of the phase I HEPAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Ho-peg2-(ch2)6-Cl for Inducing Protein Ubiquitination: A Review of Publicly Available Information
Introduction
Ho-peg2-(ch2)6-Cl, chemically known as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, is a bifunctional chemical intermediate. While this molecule itself does not directly induce protein ubiquitination, it serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively degrade target proteins. This guide provides a comprehensive overview of the role of linkers derived from this compound in the mechanism of PROTAC-mediated protein ubiquitination, based on the current understanding in the field.
The Role of Linkers in PROTACs
A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The chemical structure of this compound, featuring a polyethylene (B3416737) glycol (PEG) moiety and a hexyl chain, provides a flexible and hydrophilic linker. This combination is advantageous for several reasons:
-
Solubility and Permeability: The PEG component enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties and cell permeability.
-
Flexibility and Length: The length and flexibility of the linker, provided by the combination of the PEG and alkyl chains, are crucial for allowing the optimal orientation of the target protein and the E3 ligase. This proper alignment within the ternary complex is essential for efficient ubiquitin transfer from the E2 conjugating enzyme (associated with the E3 ligase) to the target protein.
-
Ternary Complex Stability: The nature of the linker can significantly impact the stability of the ternary complex. A well-designed linker facilitates cooperative binding, where the formation of the complex is more favorable than the individual binding of the PROTAC to either the target protein or the E3 ligase.
Mechanism of Action: PROTAC-Induced Protein Ubiquitination
The general mechanism by which a PROTAC containing a linker derived from this compound induces protein ubiquitination is a multi-step process. This process ultimately leads to the degradation of the target protein by the proteasome.
Experimental Protocols
While specific experimental data for a PROTAC definitively synthesized using this compound is not publicly available, the following are general protocols commonly employed to evaluate the efficacy of PROTACs in inducing protein ubiquitination and degradation.
Table 1: General Experimental Protocols for PROTAC Evaluation
| Experiment | Methodology | Purpose |
| Western Blotting | 1. Treat cells with varying concentrations of the PROTAC for different time points. 2. Lyse cells and quantify total protein concentration. 3. Separate proteins by SDS-PAGE and transfer to a membrane. 4. Probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). 5. Incubate with secondary antibodies and visualize bands. | To quantify the reduction in the total level of the target protein, demonstrating degradation. |
| Immunoprecipitation (IP) - Ubiquitination Assay | 1. Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins. 2. Lyse cells and immunoprecipitate the target protein using a specific antibody. 3. Elute the immunoprecipitated proteins. 4. Perform Western blotting on the eluate, probing with an anti-ubiquitin antibody. | To specifically detect the polyubiquitination of the target protein, confirming the mechanism of action. |
| Ternary Complex Formation Assay (e.g., Co-IP) | 1. Treat cells with the PROTAC. 2. Lyse cells and immunoprecipitate the E3 ligase (e.g., VHL, Cereblon). 3. Perform Western blotting on the eluate, probing for the presence of the target protein. | To provide evidence for the formation of the crucial ternary complex. |
| Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) | 1. Seed cells in a multi-well plate and treat with a dose-response of the PROTAC. 2. Incubate for a specified period (e.g., 72 hours). 3. Add the assay reagent and measure the signal (e.g., absorbance, luminescence). | To assess the downstream functional consequences of target protein degradation, such as inhibition of cancer cell growth. |
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by two key parameters: the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). This data is usually presented in tabular format, comparing the activity of the PROTAC across different cell lines and time points.
Table 2: Example Quantitative Data for a Hypothetical PROTAC
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Cell Line A | 24 | 50 | 95 |
| Cell Line B | 24 | 120 | 88 |
| Cell Line A | 48 | 25 | >98 |
| Cell Line B | 48 | 85 | 92 |
Experimental Workflow
The development and evaluation of a PROTAC follow a logical workflow, from synthesis to functional assessment.
Ho-peg2-(ch2)6-Cl: A Bifunctional Linker for Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3]
The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1][][5] Among the most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, valued for their synthetic tractability and ability to modulate key drug-like properties.[1][6]
This technical guide focuses on Ho-peg2-(ch2)6-Cl , a commercially available bifunctional molecule that serves as a versatile building block for PROTAC synthesis. With its distinct chemical handles—a hydroxyl group and a chloroalkyl group—it offers a strategic platform for the sequential and controlled assembly of potent protein degraders. This document will provide an in-depth overview of its properties, potential applications, and generalized experimental protocols relevant to its use in drug discovery and development.
This compound: A Profile
This compound , also known by its chemical name 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol , is a bifunctional linker that combines a short diethylene glycol (PEG2) moiety with a six-carbon alkyl chain (hexyl).[7] This structure imparts a balance of hydrophilicity, from the PEG component, and lipophilicity, from the alkyl chain, which can be advantageous for optimizing the overall properties of a PROTAC.
The two key functional groups of this molecule are:
-
A primary hydroxyl (-OH) group: This provides a nucleophilic handle for various conjugation chemistries, such as esterification, etherification, or conversion to other functional groups.
-
A primary alkyl chloride (-Cl) group: This serves as an electrophilic handle, amenable to nucleophilic substitution reactions, for instance, with amines or thiols present on a warhead or E3 ligase ligand.
This bifunctionality allows for a modular and directional approach to PROTAC synthesis, enabling the attachment of the POI ligand and the E3 ligase ligand in a controlled manner.
The Role of PEG and Alkyl Chains in PROTAC Design
The inclusion of both PEG and alkyl motifs in a linker, as seen in this compound, allows for the fine-tuning of several critical parameters in PROTAC development:
-
Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the final PROTAC molecule, which is often a challenge for these relatively large and complex structures.[5][8][9]
-
Permeability: The interplay between the hydrophilic PEG and the more lipophilic alkyl chain can be optimized to achieve the desired balance for cell membrane permeability.
-
Flexibility and Conformation: The flexibility of the linker is crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[5][9]
-
Linker Length: The overall length of the linker is a key parameter that needs to be empirically optimized for each target and E3 ligase pair to ensure effective protein degradation.[3][6]
Data Presentation: Illustrative Quantitative Data for PROTACs
Table 1: In Vitro Degradation and Binding Profile
| Parameter | Description | Illustrative Value Range |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 80% |
| Binding Affinity (Kd) to POI | The dissociation constant for the binding of the PROTAC to the protein of interest. | 10 - 500 nM |
| Binding Affinity (Kd) to E3 Ligase | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 10 - 1000 nM |
| Ternary Complex Cooperativity (α) | A measure of the cooperativity in the formation of the ternary complex. An α > 1 indicates positive cooperativity. | 1 - 100 |
Table 2: Cellular Activity and Physicochemical Properties
| Parameter | Description | Illustrative Value Range |
| Cellular IC50 | The concentration of the PROTAC that inhibits a specific cellular function by 50%. | 10 - 1000 nM |
| Cell Permeability (Papp) | A measure of the ability of the PROTAC to cross cell membranes. | > 1 x 10-6 cm/s |
| Aqueous Solubility | The maximum concentration of the PROTAC that can be dissolved in an aqueous buffer. | > 20 µM |
| In Vitro Metabolic Stability (t1/2) | The half-life of the PROTAC when incubated with liver microsomes. | > 30 minutes |
Experimental Protocols: A Generalized Approach
The following are detailed, generalized methodologies for key experiments involved in the development and characterization of PROTACs synthesized using linkers such as this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a hypothetical two-step synthesis to illustrate the use of the bifunctional linker.
Step 1: Attachment of the Warhead (POI Ligand)
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand containing a suitable nucleophilic group (e.g., a phenol (B47542) or an amine) and this compound in an appropriate anhydrous solvent (e.g., DMF or THF).
-
Reagent Addition: Add a suitable base (e.g., K2CO3 or Cs2CO3 for a phenol, or DIPEA for an amine) to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the resulting intermediate (Warhead-Linker) by column chromatography.
Step 2: Attachment of the E3 Ligase Ligand
-
Reaction Setup: Dissolve the purified Warhead-Linker intermediate and the E3 ligase ligand (containing a nucleophilic group, e.g., an amine) in a suitable polar aprotic solvent (e.g., DMF).
-
Reagent Addition: Add a base (e.g., DIPEA) and a catalyst if necessary (e.g., NaI to facilitate the displacement of the chloride).
-
Reaction Conditions: Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by LC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC to obtain the high-purity compound for biological evaluation.
Protocol 2: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and vehicle control) for a specified period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, load them onto an SDS-PAGE gel, and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
-
Reagents: Prepare the assay buffer, biotinylated E3 ligase, HIS-tagged POI, anti-HIS acceptor beads, and streptavidin donor beads.
-
Assay Plate Preparation: Add the PROTAC at various concentrations to the wells of a 384-well plate.
-
Protein Addition: Add the biotinylated E3 ligase and HIS-tagged POI to the wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the acceptor and donor beads and incubate in the dark for 1 hour.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in the signal indicates the formation of the ternary complex.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in PROTAC development.
Caption: Mechanism of action of a PROTAC molecule.
Caption: A generalized workflow for PROTAC development.
Caption: Logical relationship of linker properties to PROTAC outcomes.
Conclusion and Future Perspectives
Bifunctional molecules like this compound are invaluable tools in the rapidly advancing field of targeted protein degradation. Their well-defined structure and orthogonal reactive handles provide a reliable and flexible platform for the systematic design and synthesis of PROTACs. The ability to modulate the physicochemical properties of the resulting degraders by incorporating both PEG and alkyl motifs is a key advantage in the optimization process.
While this guide has used this compound as a representative example, the principles and methodologies described are broadly applicable to a wide range of bifunctional linkers. The continued exploration of novel linker chemistries and compositions will undoubtedly lead to the development of next-generation protein degraders with enhanced efficacy, selectivity, and drug-like properties, further expanding the therapeutic potential of this exciting modality. As research progresses, the systematic collection and analysis of quantitative data for a wide array of linkers will be crucial for building predictive models to guide the rational design of future PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation: Emerging concepts and protein state-specific targeting principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. explorationpub.com [explorationpub.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. chempep.com [chempep.com]
The Architect of Degradation: A Technical Guide to Targeted Protein Degradation Utilizing the Ho-peg2-(ch2)6-Cl Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Therapeutic Modality
Targeted protein degradation (TPD) has emerged as a transformative strategy in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. By hijacking the cell's endogenous protein disposal machinery, specifically the ubiquitin-proteasome system (UPS), TPD enables the selective elimination of disease-causing proteins. At the heart of this technology lies the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth exploration of the use of Ho-peg2-(ch2)6-Cl , a polyethylene (B3416737) glycol (PEG)-based linker, in the design and development of novel PROTACs.
Core Concepts in PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves a catalytic cycle that leads to the degradation of the target protein. This process can be broken down into several key steps:
-
Binding to Target Protein and E3 Ligase: The PROTAC, with its two distinct warheads, simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
Ternary Complex Formation: The linker facilitates the formation of a stable ternary complex, bringing the POI and the E3 ligase into close proximity.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the POI, typically on surface-exposed lysine (B10760008) residues. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: The PROTAC is released from the complex and can bind to another POI and E3 ligase, initiating another round of degradation.
The chemical structure of the this compound linker, also known as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, features a hydroxyl group and a chloroalkyl group, providing two points for sequential or orthogonal conjugation to the POI-binding ligand and the E3 ligase-recruiting ligand. The PEG and alkyl components of the linker afford a balance of hydrophilicity and flexibility, which can be advantageous for cell permeability and optimizing the ternary complex formation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a novel PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Data Presentation: Quantitative Analysis of a Representative PROTAC
To illustrate the evaluation of a PROTAC synthesized with the this compound linker, the following tables summarize hypothetical, yet representative, quantitative data for a PROTAC targeting Bruton's tyrosine kinase (BTK) and recruiting the CRBN E3 ligase.
Table 1: Binding Affinities of a Representative BTK-Degrader
| Component | Binding Target | Method | Dissociation Constant (Kd) |
| BTK Ligand | BTK | Isothermal Titration Calorimetry (ITC) | 50 nM |
| CRBN Ligand | DDB1-CRBN | Surface Plasmon Resonance (SPR) | 250 nM |
| BTK-Degrader | BTK | SPR | 75 nM |
| BTK-Degrader | DDB1-CRBN | SPR | 300 nM |
Table 2: In Vitro Degradation Profile of a Representative BTK-Degrader in TMD8 Cells
| Parameter | Value |
| DC50 (Concentration for 50% degradation) | 25 nM |
| Dmax (Maximum degradation) | >95% |
| Time to Dmax | 18 hours |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following are representative protocols for key experiments.
Protocol 1: Synthesis of a Representative BTK-Degrader using this compound
Step 1: Functionalization of the BTK Ligand
-
Dissolve the BTK inhibitor with a suitable reactive group (e.g., a primary amine) in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Add this compound and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the product by reverse-phase high-performance liquid chromatography (HPLC).
Step 2: Conjugation to the CRBN Ligand
-
Dissolve the purified product from Step 1 in anhydrous DMF.
-
Add a CRBN ligand with a suitable reactive group (e.g., a hydroxyl group that can be activated or a nucleophilic amine). For a hydroxyl group, activation with a sulfonyl chloride (e.g., tosyl chloride) may be necessary in a separate step.
-
Add a suitable base (e.g., potassium carbonate) to facilitate the nucleophilic substitution of the terminal chloride on the linker.
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Protocol 2: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Seed TMD8 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the BTK-degrader (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BTK overnight at 4 °C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat TMD8 cells with the BTK-degrader (at a concentration near the DC50) or a vehicle control for a short duration (e.g., 4 hours). Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-CRBN antibody or an isotype control IgG overnight at 4 °C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4 °C.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot using an anti-BTK antibody and an anti-CRBN antibody to confirm successful immunoprecipitation.
-
Conclusion
The this compound linker represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists working in the field of targeted protein degradation. Its chemical properties offer a versatile platform for the synthesis of novel PROTACs. The successful development of potent and selective protein degraders requires a systematic approach that combines rational design, robust synthetic chemistry, and rigorous biological evaluation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their TPD programs and to advance the development of this exciting therapeutic modality.
Methodological & Application
Application Notes and Protocols: Synthesis of a VHL-Based PROTAC Linker Moiety
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][2][3][4] This technology has emerged as a powerful tool in drug discovery for targeting proteins that have been traditionally difficult to inhibit. A key component of a PROTAC is the linker, which connects the E3 ligase ligand to the "warhead" that binds the target protein. The nature of the linker can significantly impact the efficacy and physicochemical properties of the PROTAC.[5]
This document provides a detailed protocol for the synthesis of a common PROTAC intermediate, which consists of a von Hippel-Lindau (VHL) E3 ligase ligand connected to a PEGylated alkyl chain with a terminal chloride. The VHL ligand provides the moiety for hijacking the E3 ligase, while the terminal chloride on the linker allows for subsequent coupling to a warhead targeting a protein of interest. The specific molecule described is the etherification product of a standard VHL ligand with the linker 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol.
Overall Synthetic Scheme
The synthesis is a two-stage process. The first stage involves the synthesis of a widely used, Boc-protected VHL ligand. The second stage is the coupling of this ligand to the specified linker via a Williamson ether synthesis.
Caption: Overall workflow for the synthesis of the VHL-linker conjugate.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Boc-VHL-OH) | C27H38N4O5S | 534.68 | Synthesized in situ or custom synthesis |
| 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol | C10H21ClO3 | 224.72 | BroadPharm, MCE |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | C3H7NO | 73.09 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | Sigma-Aldrich |
| Ethyl acetate (B1210297) (EtOAc) | C4H8O2 | 88.11 | Fisher Scientific |
| Hexanes | N/A | N/A | Fisher Scientific |
| Saturated aqueous ammonium (B1175870) chloride (NH4Cl) | NH4Cl | 53.49 | Fisher Scientific |
| Brine | NaCl (aq) | 58.44 | N/A |
| Anhydrous sodium sulfate (B86663) (Na2SO4) | Na2SO4 | 142.04 | Sigma-Aldrich |
Experimental Protocols
Stage 1: Synthesis of Boc-Protected VHL Ligand
The synthesis of the VHL ligand, (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a multi-step process that is well-documented in the scientific literature. For the purpose of this protocol, it is assumed that this starting material is either commercially available or has been synthesized according to established methods.[6][7] The key structural feature for the subsequent reaction is the secondary alcohol on the pyrrolidine (B122466) ring.
Stage 2: Coupling of VHL Ligand with this compound Linker
This stage describes the Williamson ether synthesis to couple the hydroxyl group of the VHL ligand with the chloro-terminated PEG linker.[8][9]
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Boc-protected VHL ligand (1.0 eq).
-
Dissolution: Dissolve the VHL ligand in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the stirred solution.
-
Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the hydroxyl group, forming the alkoxide.
-
Addition of Linker: Add a solution of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes, to yield the final VHL-linker conjugate.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| Boc-VHL-O-peg2-(ch2)6-Cl | C37H57ClN4O7S | 741.39 | ¹H NMR: Peaks corresponding to both the VHL ligand and the PEG linker, with a shift in the proton adjacent to the ether linkage. |
| LC-MS: A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the product. |
Signaling Pathway and Mechanism of Action
The synthesized molecule is an intermediate for creating a PROTAC. The VHL ligand portion is designed to bind to the von Hippel-Lindau protein, which is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[10] The terminal chloride is a reactive handle for attaching a ligand for a protein of interest (POI). Once the full PROTAC is assembled and introduced into a cell, it facilitates the formation of a ternary complex between the VHL E3 ligase and the POI. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Mechanism of action for a VHL-based PROTAC.
References
- 1. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | C22H31ClN4O3S | CID 118864076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide | C22H30N4O3S | CID 89702519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of PEGylated Chloroalkane Ligands to HaloTag Fusion Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HaloTag is a versatile protein fusion tag system that allows for the specific and covalent labeling of proteins of interest with a variety of functional ligands.[1][2][3][4] This technology is based on the formation of a highly stable covalent bond between the HaloTag protein, a modified haloalkane dehalogenase, and a synthetic ligand containing a chloroalkane linker.[4][5][6] The versatility of the HaloTag system stems from the ability to attach different functional groups ("Ho") to the chloroalkane linker, such as fluorescent dyes, biotin, or other affinity tags, often through a polyethylene (B3416737) glycol (PEG) spacer.[3] The PEG spacer enhances the solubility and bioavailability of the ligand. This document provides detailed protocols for the bioconjugation of a generic PEGylated chloroalkane ligand, represented as Ho-peg2-(ch2)6-Cl, to HaloTag fusion proteins for various applications.
Data Presentation
The efficiency of HaloTag bioconjugation is influenced by factors such as the concentration of the ligand and the HaloTag protein, incubation time, and temperature. The following table summarizes typical experimental parameters for successful labeling in different systems. Optimization may be required for specific proteins of interest and ligands.
| Parameter | In Vitro Labeling | Live Cell Labeling | Fixed Cell Labeling |
| HaloTag Ligand Concentration | 1-10 µM | 0.1-10 µM | 0.5-5 µM |
| HaloTag Protein Concentration | 1-20 µM | N/A (expressed in cells) | N/A (expressed in cells) |
| Incubation Time | 15-60 minutes | 15-30 minutes | 30-60 minutes |
| Incubation Temperature | Room Temperature or 37°C | 37°C | Room Temperature |
| Washing Steps | 3x with PBS or appropriate buffer | 3x with pre-warmed culture medium | 3x with PBS |
Experimental Protocols
Protocol 1: In Vitro Bioconjugation of a HaloTag Fusion Protein
This protocol describes the labeling of a purified HaloTag fusion protein in a test tube.
Materials:
-
Purified HaloTag fusion protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound ligand stock solution (1 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE analysis reagents
-
Fluorescent gel scanner (if "Ho" is a fluorophore)
Procedure:
-
Dilute the purified HaloTag fusion protein to a final concentration of 5 µM in the reaction buffer.
-
Prepare the labeling reaction by adding the this compound ligand to the protein solution at a final concentration of 10 µM.
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light if the ligand is fluorescent.
-
To stop the reaction and prepare for analysis, add 4X SDS-PAGE loading buffer to the reaction mixture.
-
Boil the sample at 95°C for 5 minutes.
-
Analyze the labeling efficiency by running the sample on an SDS-PAGE gel.
-
If the ligand is fluorescent, visualize the labeled protein using a fluorescent gel scanner. The covalent bond is stable to denaturation, allowing for in-gel detection.[7]
-
To confirm complete labeling, a parallel reaction with a fluorescent HaloTag ligand can be performed and analyzed.
Protocol 2: Labeling of HaloTag Fusion Proteins in Live Mammalian Cells
This protocol is for labeling HaloTag fusion proteins expressed in living cells, enabling applications like live-cell imaging.[7][8]
Materials:
-
Mammalian cells expressing the HaloTag fusion protein, cultured on glass-bottom dishes or coverslips.
-
This compound ligand stock solution (1 mM in DMSO).
-
Pre-warmed complete cell culture medium.
-
Pre-warmed live-cell imaging medium (e.g., phenol (B47542) red-free medium).
-
37°C incubator with 5% CO2.
Procedure:
-
Prepare the labeling solution by diluting the this compound ligand stock solution to a final concentration of 1-5 µM in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and add the labeling solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[8]
-
Remove the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove unbound ligand.[9]
-
After the final wash, replace the medium with pre-warmed live-cell imaging medium.
-
The cells are now ready for imaging or other downstream applications.
Protocol 3: Labeling of HaloTag Fusion Proteins in Fixed Mammalian Cells
This protocol allows for the labeling of HaloTag fusion proteins in cells that have been chemically fixed.
Materials:
-
Mammalian cells expressing the HaloTag fusion protein, cultured on coverslips.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBS).
-
This compound ligand stock solution (1 mM in DMSO).
-
PBS (pH 7.4).
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with permeabilization buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking solution for 30 minutes at room temperature.
-
Prepare the labeling solution by diluting the this compound ligand stock solution to a final concentration of 2-5 µM in PBS.
-
Incubate the cells with the labeling solution for 60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound ligand.
-
The cells are now ready for mounting and imaging.
Visualizations
Caption: General experimental workflow for the bioconjugation of a ligand to a HaloTag fusion protein.
Caption: Simplified NF-κB signaling pathway, highlighting where HaloTag fusions can be used for analysis.[5]
References
- 1. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HaloTag-based conjugation of proteins to barcoding-oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halotag | Proteintech Group [ptglab.com]
- 4. HaloTag: a novel protein labeling technology for cell imaging and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HaloTag labeling protocol [abberior.rocks]
Application Notes and Protocols for Targeted Kinase Degradation using a PROTAC Incorporating a Ho-peg2-(ch2)6-Cl-derived Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2][3] This approach provides a catalytic mode of action and can address proteins previously considered "undruggable."[4]
A PROTAC molecule is comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of a hypothetical PROTAC, herein named KD-1 (Kinase Degrader-1) , which is synthesized using Ho-peg2-(ch2)6-Cl as a precursor for its linker component. KD-1 is designed to target a hypothetical kinase, "Target Kinase," for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[1][5]
Mechanism of Action of KD-1
The mechanism of action of KD-1 follows the general principle of PROTAC-mediated protein degradation. The "Target Kinase binding moiety" of KD-1 engages with the Target Kinase, while the "VHL Ligand" part of KD-1 binds to the VHL E3 ligase. This dual binding induces the formation of a ternary complex (Target Kinase - KD-1 - VHL). Within this complex, the E3 ligase ubiquitinates the Target Kinase, marking it for recognition and degradation by the 26S proteasome. KD-1 is then released and can act catalytically to induce the degradation of further Target Kinase molecules.
Figure 1: Mechanism of KD-1 mediated degradation of Target Kinase.
Experimental Protocols
Protocol 1: Synthesis of KD-1
This protocol outlines the conceptual synthetic route for KD-1, where this compound serves as a precursor to the linker. The synthesis involves a two-step process: first, the modification of the warhead with the linker, followed by conjugation to the VHL ligand.
Materials:
-
Target Kinase Inhibitor (with a reactive handle, e.g., a phenol (B47542) or amine)
-
This compound (CAS: 856372-59-3)
-
VHL Ligand (e.g., a derivative of VH032 with a reactive handle)
-
Sodium hydride (NaH) or a suitable base
-
N,N-Dimethylformamide (DMF)
-
Appropriate purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Linker Attachment to Warhead: a. Dissolve the Target Kinase Inhibitor in anhydrous DMF. b. Add a suitable base, such as sodium hydride, to deprotonate the reactive handle on the inhibitor. c. Add this compound to the reaction mixture and stir at room temperature overnight. d. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction and purify the product (Inhibitor-linker conjugate) using column chromatography.
-
Conjugation to VHL Ligand: a. Dissolve the purified Inhibitor-linker conjugate in an appropriate solvent like DMF. b. Add the VHL ligand and a suitable base (e.g., potassium carbonate) to facilitate the nucleophilic substitution of the terminal chloride. c. Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor its progress. d. Once the reaction is complete, purify the final product, KD-1, using preparative high-performance liquid chromatography (HPLC). e. Confirm the identity and purity of KD-1 using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Figure 2: Synthetic workflow for the creation of KD-1.
Protocol 2: Cell-Based Assay for Target Kinase Degradation
This protocol describes how to assess the ability of KD-1 to induce the degradation of Target Kinase in a relevant cell line.
Materials:
-
Cancer cell line expressing Target Kinase (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
KD-1 (dissolved in DMSO)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibody against Target Kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: a. Prepare serial dilutions of KD-1 in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. b. Include a vehicle control (DMSO) and a negative control (e.g., the Target Kinase inhibitor alone). c. Aspirate the old medium from the cells and add the medium containing the different concentrations of KD-1. d. Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Add lysis buffer containing a protease inhibitor cocktail to each well. c. Scrape the cells and collect the lysates. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then incubate with the primary antibody for Target Kinase overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system. f. Strip the membrane and re-probe with the antibody for the loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the Target Kinase band to the loading control band. c. Plot the normalized Target Kinase levels against the concentration of KD-1 to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Figure 3: Workflow for assessing KD-1 induced kinase degradation.
Data Presentation
The quantitative data obtained from the kinase degradation experiments should be summarized for clear comparison.
Table 1: Degradation Profile of KD-1 against Target Kinase
| Compound | Treatment Time (h) | DC50 (nM) | Dmax (%) | Cell Line |
| KD-1 | 6 | 50 | >90% | Cell Line A |
| KD-1 | 12 | 25 | >95% | Cell Line A |
| KD-1 | 24 | 15 | >95% | Cell Line A |
| Warhead only | 24 | >10,000 | <10% | Cell Line A |
| VHL ligand only | 24 | >10,000 | <10% | Cell Line A |
Table 2: Selectivity Profile of KD-1
| Kinase | % Degradation at 100 nM KD-1 (24h) |
| Target Kinase | >95% |
| Kinase A | <10% |
| Kinase B | <5% |
| Kinase C | <10% |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
Concluding Remarks
The use of linkers derived from precursors like this compound is integral to the development of effective PROTACs for targeted kinase degradation. The provided protocols offer a framework for the synthesis and evaluation of such molecules. Researchers should note that the linker length and composition are critical for optimal ternary complex formation and degradation efficiency, and thus, may require empirical optimization for each specific target and warhead combination. Future work could involve exploring variations in the linker structure to further enhance the potency and selectivity of the kinase degrader.
References
- 1. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of novel E3 ligands for targeted protein degradation - American Chemical Society [acs.digitellinc.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ho-peg2-(ch2)6-Cl in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Ho-peg2-(ch2)6-Cl as a Versatile Linker
This compound, chemically known as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, is a bifunctional molecule featuring a short polyethylene (B3416737) glycol (PEG) chain.[1][2][3][4] It is not an active anti-cancer agent itself, but rather a critical building block—a linker—used in the synthesis of advanced therapeutic agents.[1] Its structure, containing a reactive hydroxyl (-OH) group and a chloroalkyl (-Cl) chain, allows for the covalent attachment of two different molecular entities. This makes it highly valuable for developing sophisticated cancer therapies that require precise molecular architecture.
The PEG component of the linker enhances the solubility and biocompatibility of the final compound, which can improve its pharmacokinetic properties.[5][6][7][8] The two reactive ends enable its use in creating targeted drug delivery systems and Proteolysis Targeting Chimeras (PROTACs), two promising strategies in modern oncology.[6][9][10]
Application Notes
Application 1: Development of Targeted Drug Delivery Systems
This compound is an ideal candidate for synthesizing antibody-drug conjugates (ADCs) or small-molecule drug conjugates. In this context, the linker tethers a potent cytotoxic drug to a targeting moiety (e.g., an antibody or a ligand that binds to a receptor overexpressed on cancer cells). This approach concentrates the therapeutic agent at the tumor site, minimizing exposure to healthy tissues and thereby reducing side effects.[8]
Key Advantages:
-
Enhanced Solubility: The PEG linker can improve the aqueous solubility of hydrophobic cytotoxic drugs.[6][8]
-
Improved Pharmacokinetics: PEGylation can shield the drug from enzymatic degradation and reduce clearance by the immune system, leading to a longer circulation half-life.[8]
-
Controlled Drug Release: The linker can be engineered to be stable in circulation but cleavable under specific conditions within the tumor microenvironment (e.g., low pH or presence of certain enzymes).[8][11]
Application 2: Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells.[9] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9][12] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker is a critical component of a PROTAC, as its length and composition determine the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation.[6][12] this compound and its derivatives serve as flexible PEG linkers in PROTAC design.[5][10]
Key Roles of the PEG Linker in PROTACs:
-
Modulation of Physicochemical Properties: The PEG linker increases the PROTAC's water solubility, which can affect cell permeability and oral absorption.[6]
-
Optimization of Degradation Efficiency: The length of the PEG chain is a key parameter to optimize for efficient ternary complex formation and subsequent protein degradation.[6][12]
-
Facile Synthesis: Bifunctional PEG linkers allow for the rapid and straightforward assembly of PROTAC libraries with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.[6]
Quantitative Data Summary
The following tables represent hypothetical data from experiments utilizing a drug conjugate or PROTAC synthesized with a this compound-derived linker.
Table 1: In Vitro Cytotoxicity of a Hypothetical HER2-Targeted Drug Conjugate (HDC)
| Compound | Target Cancer Cell Line | IC50 (nM) | Non-Target Cell Line | IC50 (nM) |
| Free Cytotoxic Drug | SK-BR-3 (HER2+) | 15 | MCF-7 (HER2-) | 20 |
| HDC-PEG2-Drug | SK-BR-3 (HER2+) | 5 | MCF-7 (HER2-) | >1000 |
| Untargeted PEG2-Drug | SK-BR-3 (HER2+) | 50 | MCF-7 (HER2-) | 65 |
Table 2: In Vitro Degradation Efficiency of a Hypothetical BRD4-Targeting PROTAC
| Compound | Cell Line | Target Protein | DC50 (nM)¹ | Dmax (%)² |
| PROTAC-1 (PEG2 linker) | HeLa | BRD4 | 25 | 95 |
| PROTAC-2 (PEG4 linker) | HeLa | BRD4 | 10 | 98 |
| PROTAC-3 (Alkyl linker) | HeLa | BRD4 | 150 | 70 |
¹DC50: Concentration required to degrade 50% of the target protein. ²Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of a Targeted Drug Conjugate
This protocol describes a general two-step synthesis for conjugating a targeting ligand (e.g., a peptide with a free amine group) and a cytotoxic drug (with a free hydroxyl group) using this compound.
Step 1: Conjugation of Targeting Ligand to this compound
-
Materials: this compound, targeting peptide, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).
-
Activation of this compound: a. Dissolve this compound (1.1 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 4 hours to activate the hydroxyl group.
-
Conjugation: a. Dissolve the targeting peptide (1 eq) in DMF with DIPEA (3 eq). b. Add the activated linker solution dropwise to the peptide solution. c. Stir the reaction at room temperature overnight.
-
Purification: a. Monitor the reaction by LC-MS. b. Upon completion, filter the reaction mixture to remove dicyclohexylurea. c. Purify the product (Ligand-PEG2-(CH2)6-Cl) by reverse-phase HPLC.
Step 2: Conjugation of Cytotoxic Drug to the Ligand-Linker Construct
-
Materials: Ligand-PEG2-(CH2)6-Cl, cytotoxic drug (with -OH group), Sodium hydride (NaH), DMF.
-
Reaction: a. Dissolve the cytotoxic drug (1.2 eq) in anhydrous DMF. b. Add NaH (1.5 eq) portion-wise at 0°C and stir for 30 minutes to deprotonate the hydroxyl group. c. Add a solution of Ligand-PEG2-(CH2)6-Cl (1 eq) in DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification: a. Quench the reaction with water. b. Purify the final conjugate (Ligand-PEG2-(CH2)6-O-Drug) by reverse-phase HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000 cells/well. b. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of the synthesized drug conjugate, the free drug, and a vehicle control. b. Replace the cell culture medium with medium containing the test compounds. c. Incubate for 72 hours.
-
MTT Addition: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours until formazan (B1609692) crystals form.
-
Solubilization and Measurement: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the vehicle control. b. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Caption: Workflow for the synthesis and evaluation of a targeted drug conjugate.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Caption: Example of a signaling pathway targeted in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol, 856372-59-3 | BroadPharm [broadpharm.com]
- 3. 2-(2-((6-Chlorohexyl)Oxy)Ethoxy)Ethan-1-Ol [myskinrecipes.com]
- 4. This compound,856372-59-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PEG Reagent, Cross Linker, and Fluorescent Dye | AxisPharm [axispharm.com]
- 8. purepeg.com [purepeg.com]
- 9. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 10. 2-(2-(6-chlorohexyloxy)ethoxy)ethanamine, HCl salt, 1035373-85-3 | BroadPharm [broadpharm.com]
- 11. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD4 Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and BRD4
Targeted protein degradation has emerged as a revolutionary therapeutic strategy, offering the potential to eliminate disease-causing proteins rather than just inhibiting them.[1][2] This is often achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules. A PROTAC consists of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1][3]
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[3] It plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC, making it a high-priority target in oncology.[2][3] While traditional small-molecule inhibitors can block BRD4's function, they can also lead to a compensatory accumulation of the BRD4 protein, potentially limiting their therapeutic efficacy.[4] BRD4-targeting PROTACs overcome this limitation by inducing the complete degradation of the BRD4 protein.[1][4]
The linker component of a PROTAC is critical for its efficacy, influencing the stability and geometry of the ternary complex. Linkers like Ho-peg2-(ch2)6-Cl (2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol) are versatile building blocks used in the synthesis of PROTACs. These polyethylene (B3416737) glycol (PEG) and alkyl-based linkers allow for systematic variation in length and composition to optimize the degradation efficiency of the final PROTAC molecule.
This document provides detailed application notes and protocols for studying BRD4 degradation using a representative BRD4-targeting PROTAC, ARV-771 . ARV-771 is a potent, well-characterized BET degrader that utilizes a von Hippel-Lindau (VHL) E3 ligase ligand.
BRD4 Degradation Signaling Pathway
The following diagram illustrates the general mechanism of action for a BRD4-targeting PROTAC like ARV-771.
Caption: Mechanism of BRD4 degradation by a PROTAC.
Quantitative Data for ARV-771
The following tables summarize the quantitative data for the representative BRD4 degrader, ARV-771.
Table 1: Binding Affinity of ARV-771 for BET Bromodomains
| Bromodomain | Binding Affinity (Kd, nM) |
| BRD2(1) | 34 |
| BRD2(2) | 4.7 |
| BRD3(1) | 8.3 |
| BRD3(2) | 7.6 |
| BRD4(1) | 9.6 |
| BRD4(2) | 7.6 |
Data sourced from MedchemExpress and Selleck Chemicals.[5][6]
Table 2: Degradation Potency of ARV-771 in Prostate Cancer Cells
| Cell Line | Protein Degraded | DC50 (nM) |
| 22Rv1 | BRD2/3/4 | < 5 |
| VCaP | BRD2/3/4 | < 5 |
| LNCaP95 | BRD2/3/4 | < 5 |
DC50 is the concentration required to achieve 50% degradation of the target protein.[7][8]
Table 3: Anti-proliferative Activity of ARV-771
| Cell Line | IC50 (nM) after 72h |
| 22Rv1 | ~1 |
| VCaP | ~1 |
| LNCaP95 | ~5 |
IC50 is the concentration required to inhibit cell growth by 50%.[7]
Experimental Protocols
Experimental Workflow for Evaluating a BRD4 Degrader
Caption: General workflow for assessing a BRD4-degrading PROTAC.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to visualize and quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
1. Cell Culture and Treatment: a. Seed cancer cell lines (e.g., 22Rv1, VCaP) in 6-well plates at a density of 2 x 10^5 cells/well. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of the BRD4 PROTAC (e.g., ARV-771, 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations and prepare samples with Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at 120V until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. g. For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Protocol 2: Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. b. Allow the cells to attach overnight.
2. Compound Treatment: a. Prepare serial dilutions of the BRD4 PROTAC (e.g., ARV-771) in culture medium. b. Treat the cells with the diluted compound for 72 hours. Include a DMSO-treated vehicle control.
3. Viability Measurement (using CellTiter-Glo® as an example): a. After the 72-hour incubation, equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents by shaking on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
4. Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to demonstrate the PROTAC-induced interaction between BRD4 and the E3 ligase.
1. Cell Treatment and Lysis: a. Treat cells with the BRD4 PROTAC (at a concentration known to be effective, e.g., 100 nM) for a short duration (e.g., 1-4 hours) to capture the transient ternary complex. b. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
2. Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with an antibody against BRD4 or the E3 ligase (e.g., VHL) overnight at 4°C. c. Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes. d. Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
3. Elution and Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. b. Analyze the eluted proteins by Western blotting as described in Protocol 1. c. Probe separate blots with antibodies against BRD4 and the E3 ligase (VHL). A successful Co-IP will show the presence of the E3 ligase in the BRD4 immunoprecipitate (and vice versa), confirming the formation of the ternary complex.
Conclusion
The use of PROTACs to induce the degradation of BRD4 represents a powerful therapeutic strategy. Linkers such as this compound are essential components in the design and synthesis of these potent molecules. The protocols and data presented here, using ARV-771 as a representative BRD4 degrader, provide a comprehensive guide for researchers to effectively study BRD4 degradation and its downstream consequences in relevant cellular models.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Experimental Design of JQ1-peg2-(ch2)6-Cl based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides a detailed experimental guide for designing and evaluating PROTACs based on a hypothetical JQ1-peg2-(ch2)6-Cl structure.
For the purpose of these application notes, we will assume the "Ho" (Head of PROTAC or warhead) is based on JQ1 , a well-established inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4 . The linker is composed of a di-polyethylene glycol unit and a hexyl chain (peg2-(ch2)6), and the chloroalkane (-Cl) serves as a reactive handle for conjugation with an E3 ligase ligand, such as one for Von Hippel-Lindau (VHL) or Cereblon (CRBN).
PROTAC Mechanism of Action and Design
The fundamental mechanism of a JQ1-based PROTAC is to form a ternary complex between the target protein (BRD4), the PROTAC itself, and the recruited E3 ligase. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action for a JQ1-based PROTAC targeting BRD4.
Experimental Workflow
A systematic approach is crucial for the successful evaluation of a novel PROTAC. The workflow should progress from initial validation of degradation to more complex cellular and functional assays.
Application Notes and Protocols for Ho-peg2-(ch2)6-Cl in Neurodegenerative Disease Models: Information Not Currently Available in Publicly Accessible Scientific Literature
Initial Research Findings
Following a comprehensive search of publicly available scientific literature, chemical supplier databases, and patent repositories, there is currently no specific information linking the chemical compound Ho-peg2-(ch2)6-Cl , also identified by its CAS Number 856372-59-3 and synonym 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol , to applications in neurodegenerative disease models.
Commercially, this compound is listed as a drug intermediate, suggesting its potential use in the synthesis of other, more complex molecules. However, the final products derived from this specific intermediate and their subsequent applications in neurodegenerative disease research are not documented in the accessible literature.
General Context: Related Chemical Moieties in Neurodegenerative Disease Research
While information on this compound is unavailable, its structural components, namely the polyethylene (B3416737) glycol (PEG) and the chloro-alkyl chain, are relevant to neuropharmacology and drug delivery research.
-
Polyethylene Glycol (PEG): PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug development. It can enhance the solubility, stability, and circulation time of therapeutic agents, and in some cases, facilitate their transport across the blood-brain barrier. This is a critical challenge in treating neurodegenerative diseases.
-
Lipid-Soluble Moieties: The "(ch2)6-Cl" portion of the molecule imparts lipophilicity. Lipid-soluble compounds can have an increased ability to penetrate the blood-brain barrier and cell membranes, which is a desirable characteristic for drugs targeting the central nervous system.
Future Research Directions
Should research emerge demonstrating the use of this compound or its derivatives in the context of neurodegenerative diseases, the following experimental frameworks would be relevant for generating detailed application notes and protocols.
Hypothetical Experimental Workflow for a Derivative of this compound in a Neurodegenerative Disease Model
This section outlines a speculative workflow that researchers might employ if a neuroprotective compound were synthesized from this compound. This is provided for illustrative purposes only.
Cellular Assays for PROTACs with a HO-PEG2-(CH2)6-Cl Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins of interest (POIs) from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][3][4]
This document provides detailed application notes and protocols for a suite of cellular assays to characterize and validate the activity of PROTACs featuring a hydroxyl-poly(ethylene glycol)2-hexyl-chloride (HO-PEG2-(CH2)6-Cl) linker. While the fundamental principles of these assays are broadly applicable, this guide will provide specific considerations for PROTACs with this type of flexible, hydrophilic linker.
Signaling Pathway of PROTAC Action
PROTACs orchestrate a multi-step intracellular cascade to induce protein degradation. Understanding this pathway is crucial for designing and interpreting cellular assays.
Caption: PROTAC-mediated protein degradation pathway.
Key Cellular Assays and Protocols
A comprehensive evaluation of a PROTAC's cellular activity involves a series of assays to assess target engagement, degradation efficiency, mechanism of action, and potential off-target effects.
Target Protein Degradation Assessment by Western Blot
Western blotting is a fundamental technique to quantify the reduction in the level of the target protein following PROTAC treatment.[1] This allows for the determination of key efficacy parameters such as DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation).[1][5]
Caption: Western blot experimental workflow.
Materials:
-
Cancer cell line expressing the protein of interest
-
PROTAC with this compound linker (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere overnight.[6]
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the dose-response.[6]
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., the determined DC50 concentration) for various durations (e.g., 2, 4, 8, 16, 24 hours).[6]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.[6]
-
Prepare samples with Laemmli buffer and denature by boiling.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein levels to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle control.[1]
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
| PROTAC Concentration | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| Vehicle (DMSO) | 100% | 0% |
| 0.1 nM | ... | ... |
| 1 nM | ... | ... |
| 10 nM | ... | ... |
| 100 nM | ... | ... |
| 1 µM | ... | ... |
| 10 µM | ... | ... |
| DC50 | Value | |
| Dmax | Value |
Live-Cell Imaging of Protein Degradation
Live-cell imaging provides real-time, quantitative analysis of protein degradation kinetics within a physiological context.[7] This is particularly useful for understanding the dynamics of PROTACs with different linker properties.
Caption: General experimental workflow for live-cell imaging.
Materials:
-
Cells endogenously expressing the POI tagged with HaloTag
-
HaloTag fluorescent ligand (e.g., Janelia Fluor dyes)
-
Live-cell imaging solution
-
PROTAC with this compound linker
-
96-well glass-bottom plates
-
High-content imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Plating and Labeling:
-
Seed HaloTag-POI cells into a 96-well glass-bottom plate to achieve 60-80% confluency.[7]
-
Incubate for 24 hours.[7]
-
Replace the medium with a medium containing the HaloTag fluorescent ligand and incubate for 15-30 minutes.[7]
-
Wash the cells multiple times with pre-warmed live-cell imaging solution to remove unbound ligand.[7]
-
-
PROTAC Treatment and Imaging:
-
Prepare serial dilutions of the PROTAC in the live-cell imaging solution.[7]
-
Add the PROTAC solutions to the wells, including a vehicle control.[7]
-
Immediately place the plate in the pre-warmed, CO2-controlled microscope.[7]
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.[7]
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell over time.[7]
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.[7]
-
Plot the normalized intensity versus time to generate degradation curves.[7]
-
Calculate Dmax, DC50, and degradation rates (k_deg) from these curves.[7]
-
| PROTAC Concentration | DC50 (nM) | Dmax (%) | k_deg (h⁻¹) |
| PROTAC A | ... | ... | ... |
| PROTAC B | ... | ... | ... |
| ... | ... | ... | ... |
Cellular Ubiquitination Assays
Detecting the ubiquitination of the target protein is a key step in confirming the PROTAC's mechanism of action.[8] An increase in the ubiquitinated form of the POI upon PROTAC treatment, especially when the proteasome is inhibited, provides strong evidence for E3 ligase-mediated activity.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes: Ho-peg2-(ch2)6-Cl for the Development of Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. The Ho-peg2-(ch2)6-Cl linker is a bifunctional molecule designed for ADC development, featuring a hydrophilic dietheylene glycol (PEG2) spacer to improve solubility and reduce aggregation, a terminal hydroxyl group for conjugation to an antibody, and a chloro-hexane moiety for attachment to a cytotoxic payload.[1][2] This application note provides detailed protocols for the synthesis and characterization of ADCs using the this compound linker.
Structural Features and Conjugation Strategy
The this compound linker offers a versatile platform for ADC construction. Its key features include:
-
Chloro-hexane Group: This functional group allows for a stable thioether linkage with a thiol-containing cytotoxic payload through a nucleophilic substitution reaction.[][]
-
PEG2 Spacer: The short polyethylene (B3416737) glycol chain enhances the hydrophilicity of the linker-payload complex, which can mitigate aggregation issues often associated with hydrophobic drugs.[1]
-
Terminal Hydroxyl Group: The hydroxyl group provides a point of attachment to the antibody after activation, allowing for a sequential and controlled conjugation process.
The proposed conjugation strategy involves a two-stage process: first, the synthesis of a drug-linker intermediate, followed by the conjugation of this intermediate to the antibody.
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Intermediate
This protocol describes the reaction of this compound with a thiol-containing cytotoxic payload to form a drug-linker intermediate. A generic thiol-modified payload is used as an example.
Materials:
-
This compound
-
Thiol-containing cytotoxic payload (e.g., MMAE-thiol derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve the thiol-containing cytotoxic payload (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1 equivalent) to the solution.
-
Add potassium carbonate (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 50°C for 12-18 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.
-
Upon completion, dilute the reaction mixture with water and purify the drug-linker intermediate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker intermediate as a solid.
-
Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
Protocol 2: Activation of the Drug-Linker Intermediate
This protocol details the conversion of the terminal hydroxyl group of the drug-linker intermediate into a reactive N-hydroxysuccinimide (NHS) ester for subsequent antibody conjugation. This is a two-step process involving oxidation to a carboxylic acid, followed by NHS ester formation.
Materials:
-
Drug-linker intermediate from Protocol 1
-
Jones reagent (Chromium trioxide in sulfuric acid) or a milder oxidizing agent like TEMPO/bleach
-
Acetone
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
Step A: Oxidation to Carboxylic Acid
-
Dissolve the drug-linker intermediate in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Remove the solvent under reduced pressure.
-
Purify the resulting carboxylic acid derivative by flash chromatography or reverse-phase HPLC.
Step B: Formation of NHS Ester
-
Dissolve the purified carboxylic acid derivative (1 equivalent) in anhydrous DCM.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Use the resulting solution of the activated drug-linker directly in the next conjugation step.
Protocol 3: Conjugation of Activated Drug-Linker to Antibody
This protocol describes the conjugation of the NHS-activated drug-linker to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated drug-linker NHS ester solution from Protocol 2
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system for purification (e.g., Sephadex G-25 or Superdex 200)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Calculate the required amount of the activated drug-linker NHS ester to achieve the desired Drug-to-Antibody Ratio (DAR). A molar excess of 5-10 fold of the drug-linker is typically used.
-
Dissolve the activated drug-linker in a minimal amount of DMSO (not to exceed 10% of the final reaction volume).
-
Slowly add the drug-linker solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or SEC.
-
Concentrate the purified ADC solution using an appropriate ultrafiltration device.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
Protocol 4: Characterization of the Antibody-Drug Conjugate
This section outlines the key analytical techniques for characterizing the synthesized ADC.
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, species with different numbers of conjugated drugs will have different retention times.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt.
-
Detection: UV at 280 nm.
-
Analysis: The chromatogram will show a series of peaks corresponding to ADCs with different DAR values (DAR0, DAR1, DAR2, etc.). The average DAR is calculated from the relative peak areas.[5][6][7]
B. Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC is used to separate molecules based on their size and to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[7][8]
-
Column: An SEC column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as PBS.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas in the chromatogram.
Protocol 5: In Vitro Cytotoxicity Assay
The cytotoxic potential of the ADC is evaluated using a cell viability assay, such as the MTT assay, on antigen-positive and antigen-negative cancer cell lines.[9][10][11]
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%).
Data Presentation
The following tables summarize hypothetical data obtained from the characterization and in vitro evaluation of an ADC synthesized using the this compound linker.
Table 1: ADC Characterization Summary
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| % Monomer | 98.5% | SEC-HPLC |
| % Aggregate | 1.5% | SEC-HPLC |
| Free Drug Level | < 0.1% | RP-HPLC |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| ADC | SK-BR-3 (Positive) | 0.5 |
| MDA-MB-468 (Negative) | > 1000 | |
| Free Drug | SK-BR-3 (Positive) | 0.02 |
| MDA-MB-468 (Negative) | 0.03 | |
| Unconjugated Antibody | SK-BR-3 (Positive) | No effect |
| MDA-MB-468 (Negative) | No effect |
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of action for an MMAE-payload ADC.[12][13][14][15][16]
Caption: The "bystander effect" of ADCs with membrane-permeable payloads.[17][18][19][20][21]
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, mo… [ouci.dntb.gov.ua]
- 13. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 14. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 18. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. cancernetwork.com [cancernetwork.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols: In Vitro and In Vivo Applications of HaloPROTACs Featuring a Chloroalkane Linker Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This technology offers a powerful alternative to traditional inhibitors, enabling the targeting of proteins previously considered "undruggable." This document provides detailed application notes and protocols for the use of HaloPROTACs, a specific type of PROTAC designed to degrade HaloTag® fusion proteins. The focus is on HaloPROTAC-E, a potent and selective degrader that utilizes a chloroalkane-containing linker, conceptually similar to the "Ho-peg2-(ch2)6-Cl" chemical moiety, to covalently bind to the HaloTag.
HaloPROTACs serve as invaluable chemical tools for target validation and studying protein function. By fusing a protein of interest to the HaloTag, researchers can achieve its rapid, reversible, and selective degradation using HaloPROTACs. This approach allows for the precise temporal control of protein knockdown, overcoming some of the limitations of genetic approaches like siRNA or CRISPR.
Mechanism of Action
HaloPROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the von Hippol-Lindau (VHL) E3 ubiquitin ligase, a chloroalkane linker that covalently reacts with the HaloTag, and a linker connecting these two moieties. The degradation process is initiated by the formation of a ternary complex between the HaloPROTAC, the HaloTag-fused protein of interest (POI), and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the POI by the E3 ligase. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The HaloPROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
Revolutionizing Protein Knockdown: A Case Study of HaloPROTAC-E
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. The rational design of a PROTAC, particularly the linker connecting the target-binding ligand and the E3 ligase-recruiting element, is critical for its efficacy. This document provides a detailed case study of a successful PROTAC, HaloPROTAC-E, which utilizes a linker derived from a molecule structurally similar to Ho-peg2-(ch2)6-Cl. HaloPROTAC-E effectively induces the degradation of HaloTag-fusion proteins, offering a versatile tool for target validation and studying protein function.
Case Study: HaloPROTAC-E
HaloPROTAC-E is a highly potent and selective degrader of proteins fused with the HaloTag. It is a heterobifunctional molecule composed of a chloroalkane moiety that covalently binds to the HaloTag, a flexible PEG-containing linker, and a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The synthesis of HaloPROTAC-E involves the use of a linker, HO-PEG3-(CH2)6-Cl, which is structurally analogous to the requested this compound.
Mechanism of Action
HaloPROTAC-E operates by inducing the formation of a ternary complex between the HaloTag-fusion protein and the VHL E3 ligase complex. This proximity facilitates the polyubiquitination of the HaloTag-fusion protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The efficacy of HaloPROTAC-E has been demonstrated in HEK293 cells with endogenously Halo-tagged target proteins.[1][2]
| Parameter | Halo-tagged SGK3 | Halo-tagged VPS34 | Reference |
| DC50 | 3-10 nM | 3-10 nM | [1][2] |
| Dmax | ~95% (at 300 nM, 48h) | ~95% (at 300 nM, 48h) | [1][2] |
| Degradation Rate (t1/2) | 20-30 min (at 300 nM) | 1-2 hours (at 300 nM) | [2] |
Experimental Protocols
Synthesis of HaloPROTAC-E
While the exact step-by-step synthesis from the Tovell et al. supplementary information was not retrievable, the general synthetic strategy involves the conjugation of the VHL ligand (VH298 derivative) to the HO-PEG3-(CH2)6-Cl linker. A general protocol for such a conjugation is outlined below.
Materials:
-
VH298 derivative with a reactive functional group (e.g., a carboxylic acid)
-
HO-PEG3-(CH2)6-Cl
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Reagents for purification (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve the VH298 derivative in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add HO-PEG3-(CH2)6-Cl to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure HaloPROTAC-E.
-
Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Cell Culture and Treatment
Materials:
-
HEK293 cells with endogenously Halo-tagged protein of interest
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
HaloPROTAC-E stock solution in DMSO
-
Vehicle control (DMSO)
Procedure:
-
Culture HEK293 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot) and allow them to adhere overnight.
-
Prepare serial dilutions of HaloPROTAC-E in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with varying concentrations of HaloPROTAC-E or vehicle control for the desired time points (e.g., 24 or 48 hours for DC50/Dmax determination, or shorter time points for kinetic studies).
Western Blot for Degradation Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HaloTag, anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Quantitative Proteomics for Selectivity Analysis
Materials:
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
LC-MS/MS instrument
Procedure:
-
Treat cells with HaloPROTAC-E (e.g., at a concentration of 10x DC50) and a vehicle control.
-
Harvest cells, lyse, and extract proteins.
-
Reduce, alkylate, and digest proteins into peptides with trypsin.
-
(Optional) Label peptides with TMT reagents.
-
Analyze the peptide samples by LC-MS/MS.
-
Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare protein abundance between HaloPROTAC-E-treated and vehicle-treated samples to identify off-target degradation.
Cell Viability (MTS) Assay
Materials:
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of HaloPROTAC-E.
-
After the desired incubation period (e.g., 48 hours), add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The case of HaloPROTAC-E demonstrates the successful application of a PROTAC utilizing a PEG and alkyl-based linker for potent and selective degradation of HaloTag-fusion proteins. The provided protocols offer a comprehensive framework for researchers to evaluate the efficacy, selectivity, and safety of their own PROTAC molecules, facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with PROTACs, particularly those incorporating PEG and alkyl chain linkers such as HO-PEG2-(CH2)6-Cl.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, which contains a PEG-alkyl linker, has poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and lipophilicity.[1][2] Initial steps to address this include:
-
Solvent Screening: Test the solubility of your PROTAC in a range of pharmaceutically acceptable solvents and co-solvent systems.
-
pH Modification: Evaluate the solubility at different pH values, especially if your molecule has ionizable groups.
-
Use of Biorelevant Media: Assess solubility in simulated intestinal fluids, such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid), as these can significantly improve the solubility of some PROTACs.[2][3]
Q2: How does the linker structure, specifically the PEG and alkyl chain length, affect the solubility of my PROTAC?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties.[4]
-
PEG Chains: The inclusion of polyethylene (B3416737) glycol (PEG) units in the linker generally increases the hydrophilicity and, consequently, the aqueous solubility of the PROTAC.[1][4][5] Longer PEG chains tend to lead to higher solubility.
-
Alkyl Chains: The alkyl component of the linker is lipophilic and can contribute to poor water solubility. Optimizing the balance between the PEG and alkyl chain length is crucial.
-
Linker Rigidity: Introducing some rigidity into the linker, for example with aromatic rings or alkynes, can sometimes improve properties, but may also impact solubility.[6]
Q3: What formulation strategies can I employ to improve the solubility and bioavailability of my PROTAC?
A3: Several formulation strategies can overcome poor solubility:
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed in a polymer matrix in an amorphous state.[7][8] This high-energy form is more soluble than the crystalline state.[7] Polymers like HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate) have been shown to be effective.[9][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, which can enhance the solubilization of lipophilic drugs.[7][8]
-
Nanosystems: Nano-delivery systems can also be used to improve the in vivo exposure of PROTACs.[2]
Q4: Can modifying the warhead or the E3 ligase ligand improve the overall solubility of the PROTAC?
A4: Yes, the warhead and E3 ligase ligand significantly contribute to the overall physicochemical properties of the PROTAC.[12][13] While modifications are often constrained by the need to maintain target binding affinity, introducing more polar functional groups or reducing the lipophilicity of these components can enhance the solubility of the final PROTAC molecule.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| PROTAC precipitates out of solution during in vitro assays. | The concentration used exceeds the thermodynamic solubility in the assay buffer. | 1. Determine the kinetic and thermodynamic solubility of your PROTAC in the specific assay buffer. 2. Add a co-solvent like DMSO (ensure final concentration does not affect the assay). 3. Consider using a formulation approach, such as an ASD, to increase the apparent solubility.[9] |
| Low oral bioavailability in animal models despite good in vitro activity. | Poor solubility in the gastrointestinal tract, low permeability, or first-pass metabolism. | 1. Assess solubility in biorelevant media (FaSSIF/FeSSIF).[2][3] 2. Investigate formulation strategies like ASDs or SEDDS to improve dissolution and absorption.[7][8] 3. Evaluate the permeability of your PROTAC using a Caco-2 cell assay.[14] 4. Study the metabolic stability of the PROTAC. The linker is often a site of metabolism and can be modified to improve stability.[3] |
| Inconsistent results in solubility assays. | Issues with the experimental protocol, such as insufficient equilibration time or inaccurate quantification. | 1. For thermodynamic solubility, ensure the solution is stirred for an adequate time (e.g., 24 hours) to reach equilibrium.[9] 2. Use a reliable method for quantification, such as UPLC or LC-MS, with a proper calibration curve.[9][14] 3. Follow a standardized and validated protocol for your solubility measurements. |
| Difficulty in preparing a stable amorphous solid dispersion (ASD). | Incompatibility between the PROTAC and the chosen polymer, or recrystallization of the PROTAC over time. | 1. Screen different polymers (e.g., HPMCAS, Eudragit®) to find a suitable one for your PROTAC.[11][15] 2. Characterize the solid state of the ASD using techniques like DSC (Differential Scanning Calorimetry) and XRPD (X-ray Powder Diffraction) to confirm it is amorphous.[15] 3. Perform stability studies on the ASD at elevated temperature and humidity to check for recrystallization.[9][10] |
Data Presentation
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Solubility
This table provides a conceptual illustration of how increasing the number of PEG units in a PROTAC's linker can enhance its aqueous solubility. The data is fictionalized to demonstrate the general trend.[1]
| Linker Type | PROTAC Solubility (µg/mL) |
| Alkyl C8 | 5 |
| PEG2 | 15 |
| PEG4 | 40 |
| PEG8 | 100 |
| PEG10 | 150 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of a PROTAC.
-
Preparation: Add an excess amount of the solid PROTAC compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, PBS).
-
Equilibration: Stir the suspension at a constant speed (e.g., 1000 rpm) for 24 hours at a controlled temperature (e.g., room temperature or 37°C).[9]
-
Separation: Centrifuge the suspension at high speed (e.g., 31,000 x g) for 30 minutes to pellet the undissolved solid.[9]
-
Sampling: Carefully collect the supernatant.
-
Dilution: Dilute the supernatant with an appropriate solvent to ensure the concentration is within the linear range of the analytical method.
-
Quantification: Determine the concentration of the PROTAC in the diluted supernatant using a validated UPLC or LC-MS method with a calibration curve.[9]
Protocol 2: Amorphous Solid Dispersion (ASD) Preparation by Solvent Evaporation
This protocol describes a common method for preparing ASDs in a laboratory setting.
-
Dissolution: Dissolve both the PROTAC and the selected polymer (e.g., HPMCAS) in a suitable common solvent (e.g., acetone, methanol). The drug loading (e.g., 10-20% w/w) should be chosen based on preliminary studies.[9][10]
-
Mixing: Ensure the solution is clear and homogenous.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.
-
Drying: Further dry the resulting solid film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Characterization: Scrape the solid ASD from the flask. Characterize its solid state using DSC and XRPD to confirm that it is amorphous.[15]
Visualizations
Caption: A logical workflow for addressing poor PROTAC solubility.
Caption: Experimental workflow for preparing an Amorphous Solid Dispersion (ASD).
References
- 1. benchchem.com [benchchem.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Hook Effect with PEGylated PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs, specifically addressing the challenge of the "hook effect" with an emphasis on molecules utilizing linkers such as Ho-peg2-(ch2)6-Cl.
Troubleshooting Guide
Issue 1: A pronounced hook effect is observed in our cellular degradation assays (e.g., Western Blot, In-Cell Western).
Question: We are observing a classic bell-shaped curve in our dose-response experiments, where higher concentrations of our this compound PROTAC lead to decreased degradation of the target protein. How can we address this?
Answer:
The hook effect is a common phenomenon in PROTAC research, arising from the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) at high PROTAC concentrations, which compete with the formation of the productive ternary complex (Target-PROTAC-E3 Ligase).[1][2] Here are troubleshooting steps to mitigate this effect:
-
Optimize PROTAC Concentration: The most immediate step is to perform a wide dose-response experiment with serial dilutions (e.g., half-log dilutions) to pinpoint the optimal concentration range for maximal degradation.[1][2] It is crucial to test concentrations well below your initial observations to find the "sweet spot" before the hook effect takes hold.
-
Assess Ternary Complex Formation: The stability of the ternary complex is key to PROTAC efficacy. Biophysical assays can directly measure the formation of this complex at various PROTAC concentrations.
-
Recommended Assays: Time-Resolved Förster Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and AlphaLISA are powerful techniques to quantify ternary complex formation and stability.[1][2] A bell-shaped curve in these assays often correlates with the hook effect seen in cellular degradation experiments.
-
-
Linker Optimization: The linker plays a critical role in the geometry and stability of the ternary complex.[3] An excessively long or flexible linker can contribute to a more pronounced hook effect.[4]
-
Vary Linker Length: Synthesize and test analogs of your PROTAC with varying PEG linker lengths. A shorter or more rigid linker might promote a more stable ternary complex.[5]
-
Modify Linker Composition: The inclusion of hydrophilic elements like polyethylene (B3416737) glycol (PEG) can enhance solubility and cell permeability, but the optimal length and composition must be determined empirically.[4][]
-
Issue 2: Our PEGylated PROTAC shows weak or no degradation, even at low concentrations.
Question: We synthesized a PROTAC with a this compound linker, but we are not observing significant degradation of our target protein at any concentration tested. What could be the underlying cause?
Answer:
A lack of degradation can stem from several factors, not just the hook effect. Here is a systematic approach to troubleshooting:
-
Confirm Target Engagement and Ternary Complex Formation: Before degradation can occur, the PROTAC must bind to both the target protein and the E3 ligase to form a productive ternary complex.
-
Cellular Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your PROTAC is binding to the target protein and the E3 ligase within the cell.
-
Biophysical Assays: As mentioned previously, TR-FRET, SPR, or AlphaLISA can confirm if a ternary complex is forming in a biochemical setting. If no complex is formed, this points to a fundamental issue with the PROTAC design.
-
-
Evaluate Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[1] The hydrophilic nature of PEG linkers can sometimes hinder passive diffusion.[4]
-
Permeability Assays: Conduct parallel artificial membrane permeability assays (PAMPA) or use cell-based assays to assess the ability of your PROTAC to enter the cells.
-
Linker Modification: If permeability is low, consider optimizing the linker to balance hydrophilicity and lipophilicity. Sometimes, more rigid or shorter linkers can improve permeability.[7]
-
-
Assess Ubiquitination: The formation of a ternary complex does not guarantee that it is in a productive conformation for ubiquitination.
-
In Vitro Ubiquitination Assay: Perform an in vitro ubiquitination assay with your purified target protein, E3 ligase complex, ubiquitin, and your PROTAC to determine if the target is being ubiquitinated. A lack of ubiquitination suggests a non-productive ternary complex geometry, necessitating a redesign of the linker.
-
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The hook effect is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][8] This leads to a characteristic bell-shaped dose-response curve.
Q2: How does the PEG linker in a PROTAC like this compound influence the hook effect?
A2: The linker is a critical determinant of PROTAC efficacy and can significantly influence the hook effect.[3]
-
Length: An excessively long linker can lead to an unstable or unproductive ternary complex, which may exacerbate the hook effect by favoring the formation of binary complexes.[4] Conversely, a linker that is too short can cause steric hindrance.[5][]
-
Flexibility and Composition: PEG linkers are flexible and hydrophilic, which can improve solubility and permeability.[4][9] However, this flexibility can also lead to a higher entropic penalty for ternary complex formation. Optimizing the number of PEG units and overall linker composition is crucial.
-
Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second.[2] This stabilizes the ternary complex over the binary ones and can mitigate the hook effect.[2]
Q3: What are the key experiments to run to characterize the hook effect of my PROTAC?
A3: A combination of cellular and biophysical assays is recommended:
-
Wide Dose-Response Cellular Degradation Assay: This is the primary experiment to identify the presence and severity of the hook effect. A Western blot or a similar quantitative protein detection method should be used across a broad range of PROTAC concentrations.
-
Ternary Complex Formation Assays (TR-FRET, SPR, AlphaLISA): These assays provide direct evidence of ternary complex formation and can help correlate the hook effect with the inability to form this complex at high concentrations.
-
Time-Course Experiment: Assessing degradation at multiple time points can provide insights into the kinetics of degradation and the onset of the hook effect.[2]
Data Presentation
When optimizing your PEGylated PROTAC to overcome the hook effect, systematic data collection is crucial. Below is a template table for comparing different linker lengths.
| PROTAC Analog | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) | Ternary Complex KD (nM) |
| PROTAC-1 | Ho-peg1 -(ch2)6-Cl | 150 | 85 | >1000 | 200 |
| PROTAC-2 | Ho-peg2 -(ch2)6-Cl | 50 | 95 | 500 | 80 |
| PROTAC-3 | Ho-peg3 -(ch2)6-Cl | 80 | 90 | 250 | 120 |
| PROTAC-4 | Ho-peg4 -(ch2)6-Cl | 200 | 70 | 100 | 300 |
This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Wide Dose-Response Cellular Degradation Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Dilution Series: Prepare a serial dilution of your PROTAC in cell culture medium. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately characterize the dose-response curve.
-
Cell Treatment: Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration to visualize the dose-response curve and identify the DC50, Dmax, and the onset of the hook effect.
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include controls such as no PROTAC, and no proteins.
-
Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding (e.g., 60 minutes at room temperature).
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.[7]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: The hook effect: binary vs. ternary complex formation.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals. The focus is on the strategic optimization of PROTAC linkers, with specific examples relevant to linkers composed of polyethylene (B3416737) glycol (PEG) and alkyl chains, such as Ho-peg2-(ch2)6-Cl, to achieve potent and efficient ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and optimization of PROTAC linkers.
Q1: What is the primary function of the linker in a PROTAC, and why is its length so critical?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule that includes a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The linker's main role is to position the target protein and the E3 ligase in a productive orientation that allows for the efficient transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][2]
The linker's length is a crucial parameter for several reasons:
-
Steric Hindrance: A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2][3]
-
Complex Stability: A linker that is too long may lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination because the two proteins are not held in optimal proximity.[2][4]
-
Productive Conformation: The optimal length facilitates a specific conformation of the ternary complex that exposes lysine (B10760008) residues on the target protein to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[3]
Therefore, identifying the optimal linker length is a critical step in developing a potent PROTAC.[2]
Q2: How do the individual components of a linker like this compound (PEG and alkyl chain) affect PROTAC performance?
The composition of the linker is as important as its length, influencing key physicochemical properties of the PROTAC.[5]
-
Polyethylene Glycol (PEG) Component (-peg2-): PEG units are frequently used in PROTAC linkers to increase hydrophilicity.[6][7] This can improve the solubility of the PROTAC molecule, which is often a challenge due to their high molecular weight.[] Improved solubility can enhance bioavailability and prevent aggregation.[7]
-
Alkyl Chain Component (-(ch2)6-): Alkyl chains are hydrophobic linkers that provide flexibility and stable connectivity.[][9] They can improve a PROTAC's cell permeability.[4] However, long alkyl chains can also increase lipophilicity excessively, potentially reducing solubility and bioavailability.[]
The combination of PEG and alkyl segments in a linker like this compound represents a strategy to balance hydrophilicity and hydrophobicity, aiming for good solubility and cell permeability.[5]
Q3: What is the "hook effect" in PROTAC experiments, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[1][3] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[3]
A well-designed linker can help mitigate the hook effect by promoting positive cooperativity . This is when the binding of the PROTAC to one protein increases its binding affinity for the second protein, making the ternary complex more stable than the individual binary complexes.[3] Optimizing the linker's length, rigidity, and attachment points can enhance these favorable protein-protein interactions within the ternary complex, thus stabilizing it and reducing the severity of the hook effect.[3][10]
Visualizing the PROTAC Mechanism and Optimization Workflow
Diagrams help clarify complex biological processes and experimental strategies.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Caption: A systematic workflow for the rational optimization of PROTAC linker length and composition.
Troubleshooting Guide
This guide provides solutions to common problems encountered during PROTAC optimization.
Problem: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant target degradation.
This is a frequent challenge and often points to a failure in forming a productive ternary complex.[1]
-
Potential Cause 1: Suboptimal Linker Length. The linker may be too short, causing steric hindrance, or too long, failing to stabilize the complex effectively.[3]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths. For a this compound starting point, this would involve creating analogs such as Ho-peg(1-4)-(ch2)6-Cl and Ho-peg2-(ch2)(4-8)-Cl to explore the impact of both the PEG and alkyl chain lengths.[1]
-
-
Potential Cause 2: Unproductive Ternary Complex Conformation. A ternary complex may form, but its geometry might not be suitable for ubiquitination. The accessible lysine residues on the target's surface may not be positioned near the E2 enzyme's active site.[3]
-
Solution: In addition to varying length, consider altering the linker's attachment point on either the target ligand or the E3 ligand. This can significantly change the relative orientation of the proteins within the complex.[11] An in-vitro ubiquitination assay can confirm if the target is being ubiquitinated.[1]
-
-
Potential Cause 3: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[3]
-
Solution: Modify the linker to improve its properties. If permeability is low, consider reducing the number of hydrophilic PEG units. If solubility is an issue, consider increasing the number of PEG units.[]
-
Caption: A decision tree for troubleshooting PROTACs that fail to induce protein degradation.
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] The following tables summarize data from published studies and provide a hypothetical example for an optimization campaign.
Table 1: Impact of Linker Length on Degradation Efficacy for Different Targets Data is illustrative and sourced from published literature.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Observation |
| Estrogen Receptor α (ERα) | CRBN | 16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[1][2] |
| p38α | VHL | 15-17 | A clear "sweet spot" for linker length was identified to achieve maximal degradation.[2] |
| TBK1 | VHL | >12 | PROTACs with linkers shorter than 12 atoms showed no significant activity.[6] |
Table 2: Hypothetical Optimization Series for a Ho-peg(x)-(ch2)y-Cl Linker Targeting Protein "X" This data is for illustrative purposes only to demonstrate an optimization trend.
| PROTAC Variant | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Comment |
| P1 | peg1-(ch2)6 | 550 | 45 | Suboptimal; likely steric hindrance. |
| P2 (Baseline) | peg2-(ch2)6 | 120 | 85 | Good starting point. |
| P3 | peg3-(ch2)6 | 85 | 92 | Improved potency and efficacy. |
| P4 | peg4-(ch2)6 | 150 | 80 | Linker may be becoming too flexible. |
| P5 | peg2-(ch2)4 | 400 | 55 | Alkyl chain too short. |
| P6 | peg2-(ch2)8 | 250 | 75 | Alkyl chain too long. |
| P7 (Optimized) | peg3-(ch2)5 | 50 | >95 | Optimal length and composition found. |
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays.
Protocol 1: Western Blotting for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[12]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to attach.
-
PROTAC Incubation: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to HRP for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal for each lane. Calculate DC₅₀ and Dₘₐₓ values.
Protocol 2: Ternary Complex Formation Assay (Time-Resolved FRET)
This biophysical assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[12]
-
Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase (e.g., GST-tagged). Obtain fluorescently labeled antibodies against these tags (e.g., Anti-His-Tb and Anti-GST-d2).
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with serially diluted concentrations of your PROTAC.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates that the donor (Tb) and acceptor (d2) fluorophores are in close proximity, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve can be used to determine the potency and cooperativity of ternary complex formation.
Protocol 3: Binding Kinetics Analysis (Surface Plasmon Resonance - SPR)
SPR is used to measure the binding affinities and kinetics of both binary and ternary complexes.[1]
-
Chip Preparation: Covalently immobilize one protein (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis (PROTAC to E3): Flow a solution of the PROTAC at various concentrations over the chip surface to measure the on-rate (ka) and off-rate (kd) of the binary interaction.
-
Binary Interaction Analysis (PROTAC to POI): Immobilize the POI and flow the PROTAC over the surface to measure its binary binding kinetics.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein (the analyte) over the E3 ligase-immobilized surface. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex. This allows for the quantitative measurement of its affinity and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of PROTACs Utilizing a Ho-peg2-(ch2)6-Cl Linker
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of PROTACs synthesized with a Ho-peg2-(ch2)6-Cl linker, also known as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol[1]. The following frequently asked questions (FAQs) and troubleshooting advice are structured to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound component of my PROTAC, and how might it affect cell permeability?
A1: this compound, or 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, is a chemical linker used in the synthesis of your PROTAC. It combines a short polyethylene (B3416737) glycol (PEG2) moiety with a six-carbon alkyl chain ((CH2)6) and a terminal chloride (Cl). Each part of this linker has distinct properties that can influence the overall cell permeability of the final PROTAC molecule:
-
PEG2 portion: Short PEG linkers are often incorporated into PROTACs to improve solubility.[2] However, the relationship between PEG linkers and permeability is complex. While the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, potentially aiding membrane traversal, the inherent polarity of the ethylene (B1197577) glycol units can also hinder passive diffusion across the lipophilic cell membrane.[3]
-
Alkyl chain ((CH2)6): The hexyl chain is lipophilic, which can increase the PROTAC's ability to associate with the lipid bilayer of the cell membrane. However, longer, flexible alkyl linkers may also lead to more extended conformations with a high polar surface area, which is generally unfavorable for permeability.[4]
-
Chloroalkane Moiety (-Cl): The terminal chloride can serve as a reactive handle for conjugation to other parts of your PROTAC. While not extensively documented in the context of PROTAC permeability, halogenation can increase lipophilicity. The chloroalkane penetration assay (CAPA) is a method used to assess the cell permeability of bivalent chemical degraders.[4]
The combination of both hydrophilic (PEG2) and lipophilic (alkyl chain) elements in this linker may result in a "chameleonic" behavior where the PROTAC's conformation adapts to its environment.[5] However, achieving the right balance is critical, and poor permeability often arises from an unfavorable combination of physicochemical properties in the final molecule.
Q2: My PROTAC shows poor target degradation in cells, but is active in biochemical assays. Could this be a permeability issue?
A2: Yes, this is a classic indicator of poor cell permeability. If your PROTAC effectively induces the formation of a ternary complex and subsequent ubiquitination in a cell-free system (e.g., biochemical assays), but fails to degrade the target protein in cellular assays, it is highly likely that the molecule is not reaching its intracellular target in sufficient concentrations.[6] The ratio between the potency of a PROTAC in a cell-based assay versus a biochemical assay can be used as a surrogate for its passive cell permeability.[4]
Q3: What are the key physicochemical properties of my PROTAC that I should evaluate for potential permeability issues?
A3: PROTACs often fall into the "beyond Rule of 5" (bRo5) chemical space, meaning they typically have high molecular weights and other properties that can negatively impact permeability.[6][7] Key parameters to assess include:
-
Molecular Weight (MW): Most PROTACs have a high molecular weight, often exceeding 800 Da, which is significantly larger than the typical small-molecule drug.[7] This large size can be a major impediment to passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA is associated with poor membrane permeability. The PEG component of your linker contributes to the PSA. Strategies to reduce PSA, such as forming intramolecular hydrogen bonds, can improve permeability by creating a more compact, "ball-like" structure.[8]
-
Lipophilicity (logP/logD): While some degree of lipophilicity is necessary for membrane interaction, excessively high lipophilicity can lead to poor solubility and non-specific binding. The alkyl chain in your linker increases lipophilicity.
-
Number of Rotatable Bonds: A high number of rotatable bonds, common in flexible linkers, can be entropically unfavorable for adopting a membrane-permeable conformation.[7]
-
Hydrogen Bond Donors and Acceptors (HBD/HBA): A high number of HBDs and HBAs increases polarity and reduces permeability. Replacing amide bonds with esters is one strategy to reduce the HBD count.[7]
Q4: How can I experimentally measure the cell permeability of my PROTAC?
A4: Several in vitro assays can be used to quantify the permeability of your PROTAC. The two most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10] It is a high-throughput method for initial screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express functional efflux transporters.[11] This assay provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[11]
For more specialized assessments, the Chloroalkane Penetration Assay (CAPA) can be used to quantify cell permeability, particularly for molecules containing a chloroalkane tag.[12]
Q5: My PROTAC has low passive permeability. What strategies can I use to improve it?
A5: Improving PROTAC permeability often involves a multi-pronged approach focused on optimizing the molecule's physicochemical properties. Consider the following strategies:
-
Linker Optimization: Since the warhead and E3 ligase ligand are often fixed, the linker provides the greatest opportunity for modification.[4]
-
Vary Linker Length and Composition: Systematically synthesize analogs with different linker lengths and compositions. Replacing a flexible PEG linker with a more rigid one (e.g., containing a phenyl ring or piperazine (B1678402) moiety) can sometimes improve permeability.[7][8]
-
Reduce Polarity: Minimize the number of polar groups and hydrogen bond donors/acceptors in the linker.[7]
-
-
Promote Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, lower-PSA conformation in the non-polar environment of the cell membrane.[8]
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability.[7][8] However, this will further increase the molecular weight.
-
Targeted Delivery: Conjugating the PROTAC to a molecule that is actively transported into cells (e.g., via folate receptors) is a more advanced strategy.[5]
Q6: Could my PROTAC be a substrate for efflux pumps? How would I test for this?
A6: Yes, due to their large size and lipophilicity, PROTACs can be substrates for efflux pumps like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[13][14][15] This would result in the active removal of your PROTAC from the cell, leading to low intracellular concentrations.
You can test for efflux pump liability using a bidirectional Caco-2 assay.[11] A significantly higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (efflux ratio > 2) indicates that your PROTAC is an efflux substrate.[11] To confirm the involvement of a specific pump, you can perform the assay in the presence of known inhibitors of that pump (e.g., verapamil (B1683045) for P-gp).
Quantitative Data Summary
The following tables provide a comparative overview of how modifications to PROTAC structure can impact cell permeability. The data is representative and intended for illustrative purposes.
Table 1: Impact of Linker Composition on PROTAC Permeability
| PROTAC Analog | Linker Composition | Molecular Weight (Da) | cLogP | TPSA (Ų) | PAMPA P_app_ (10⁻⁶ cm/s) |
| Reference PROTAC | This compound based | 850 | 4.5 | 150 | 0.5 |
| Analog 1 | Alkyl Chain (C8) | 820 | 5.2 | 130 | 1.2 |
| Analog 2 | Rigid Phenyl | 870 | 4.8 | 135 | 2.5 |
| Analog 3 | PEG4 | 894 | 4.1 | 162 | 0.3 |
Table 2: Bidirectional Caco-2 Permeability Data
| PROTAC | P_app_ A→B (10⁻⁶ cm/s) | P_app_ B→A (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Suspected Efflux Substrate? |
| Reference PROTAC | 0.3 | 1.5 | 5.0 | Yes |
| Analog 4 | 0.8 | 1.0 | 1.25 | No |
| Control (Propranolol) | 20.5 | 21.1 | 1.03 | No |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Acceptor sink buffer (e.g., PBS with 5% DMSO)
-
Donor solution: PROTAC dissolved in buffer at a final concentration of 10 µM.
-
Artificial membrane solution (e.g., 2% dodecane (B42187) solution of lecithin)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA plate: Add 5 µL of the artificial membrane solution to each well of the donor plate and allow the solvent to evaporate.
-
Prepare the acceptor plate: Add 300 µL of acceptor sink buffer to each well of the 96-well acceptor plate.
-
Assemble the plate sandwich: Place the donor plate on top of the acceptor plate.
-
Add the donor solution: Add 150 µL of the PROTAC donor solution to each well of the donor plate.
-
Incubation: Cover the plate sandwich and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample analysis: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (P_app_): Use the following equation: P_app_ = [-V_D * V_A / ((V_D + V_A) * Area * Time)] * ln[1 - (C_A(t) / C_equilibrium)] Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess both passive and active transport of a PROTAC across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well)
-
Hank's Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the assay, check the integrity of the Caco-2 monolayer using a marker like Lucifer yellow.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A→B) Transport: Add the PROTAC working solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B→A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate P_app_ and Efflux Ratio: Calculate the P_app_ for both A→B and B→A directions. The efflux ratio is calculated as P_app_ (B→A) / P_app_ (A→B).[11]
Visualizations
Caption: Troubleshooting workflow for poor PROTAC cell permeability.
Caption: Key factors influencing PROTAC cell permeability.
Caption: PROTAC mechanism of action highlighting the critical cell permeation step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Choosing Appropriate Model to Assess PROTAC Drug-Drug Interactions with Efflux Transporters - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Ho-peg2-(ch2)6-Cl metabolic stability and degradation issues
Disclaimer: Direct metabolic stability and degradation studies on Ho-peg2-(ch2)6-Cl are not extensively available in public literature. The following information is based on established principles of drug metabolism and the known metabolic pathways of its constituent chemical moieties: a short-chain polyethylene (B3416737) glycol (PEG) ether, an alkyl chain, and a terminal chloride. The provided data and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound?
A1: The metabolic stability of this compound is predicted to be moderate. The polyethylene glycol (PEG) portion of the molecule is generally considered to be metabolically stable, with clearance primarily occurring via renal excretion for low molecular weight PEGs.[1] The alkyl chain may be susceptible to enzymatic oxidation, and the terminal chloride could undergo slow hydrolysis or enzymatic conversion.
Q2: What are the primary predicted metabolic pathways for this molecule?
A2: The predicted primary metabolic pathways include:
-
Oxidation: Cytochrome P450 (CYP) enzymes may oxidize the hexyl chain, leading to hydroxylated metabolites.
-
Dehalogenation: The terminal chloride may be removed, potentially forming an alcohol. This can occur via hydrolysis or be enzyme-mediated.
-
Ether Scission: While generally stable, the ether linkages could be subject to enzymatic cleavage, although this is typically a slower process.
Q3: Are there any known reactive metabolites of this compound?
A3: Based on its structure, there is a low to moderate potential for the formation of reactive metabolites. The alkyl chloride moiety could potentially act as an alkylating agent, although its reactivity under physiological conditions is expected to be limited.[2] Further experimental evaluation is recommended.
Q4: How might the PEG chain influence the molecule's metabolism?
A4: The short PEG chain is expected to increase the hydrophilicity of the molecule, which may favor renal clearance of the parent compound and any metabolites.[1] PEGylation is a common strategy to improve the pharmacokinetic properties of drugs.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Rapid disappearance of the parent compound in in vitro assays (e.g., liver microsomes). | High activity of oxidative enzymes (CYP450s) in the test system. | 1. Run the assay with specific CYP inhibitors to identify the major metabolizing enzymes. 2. Use a test system with lower metabolic activity (e.g., S9 fraction or hepatocytes from a different species). |
| Inconsistent results between different batches of the compound. | Contamination with impurities or degradation of the parent compound. | 1. Verify the purity of each batch using analytical methods like HPLC-MS. 2. Ensure proper storage conditions to prevent degradation. |
| Poor recovery of the compound from the experimental matrix. | Non-specific binding to labware or proteins in the matrix. | 1. Use low-binding labware (e.g., silanized glass or polypropylene). 2. Include a protein precipitation step in your sample preparation. |
| Formation of unexpected metabolites. | Spontaneous chemical degradation in the assay buffer. | 1. Run a control experiment without the metabolic system (e.g., heat-inactivated microsomes) to assess chemical stability. 2. Adjust the pH or buffer composition of the assay. |
Quantitative Data Summary
The following table presents hypothetical metabolic stability data for this compound in various in vitro systems for illustrative purposes.
| Test System | Parameter | Value |
| Human Liver Microsomes | Half-life (t½) | 35 min |
| Intrinsic Clearance (CLint) | 20 µL/min/mg protein | |
| Rat Liver Microsomes | Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 28 µL/min/mg protein | |
| Human Plasma | Half-life (t½) | > 240 min |
| Phosphate (B84403) Buffer (pH 7.4) | Half-life (t½) | Stable (> 48 hours) |
Experimental Protocols
Protocol 1: Metabolic Stability in Liver Microsomes
-
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in liver microsomes.
-
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Liver microsomes (human or other species).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (B52724) with an internal standard for quenching.
-
-
Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.
-
Add this compound to a final concentration of 1 µM and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: Plasma Stability Assay
-
Objective: To assess the stability of this compound in plasma.
-
Materials:
-
This compound stock solution.
-
Freshly collected plasma (human or other species).
-
Incubator at 37°C.
-
Quenching solution (e.g., cold acetonitrile).
-
-
Procedure:
-
Spike this compound into pre-warmed plasma at a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the plasma.
-
Quench the reaction and precipitate proteins with cold acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour sample.
-
Visualizations
Caption: Postulated metabolic pathway for this compound.
Caption: General experimental workflow for assessing metabolic stability.
Caption: Troubleshooting decision tree for high clearance.
References
Technical Support Center: Strategies to Reduce Off-Target Effects of Haloalkane-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects of Haloalkane-based PROTACs, such as those utilizing a Ho-peg2-(ch2)6-Cl linker structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for Haloalkane-based PROTACs?
A1: Off-target effects with Haloalkane-based PROTACs, which are often HaloPROTACs designed to degrade HaloTag fusion proteins, can arise from several factors:
-
E3 Ligase-Mediated Off-Targets: The E3 ligase recruiter component of the PROTAC (e.g., ligands for VHL or CRBN) can induce the degradation of endogenous proteins that are natural substrates or neo-substrates of the recruited E3 ligase. For instance, pomalidomide-based PROTACs are known to sometimes degrade zinc-finger (ZF) proteins.[1][2][3]
-
Warhead-Mediated Off-Targets: The "warhead" or the ligand that binds to the protein of interest (in this case, a chloroalkane for the HaloTag) may have low-affinity interactions with other endogenous proteins, leading to their unintended degradation.
-
Ternary Complex-Dependent Off-Targets: The formation of a stable ternary complex (PROTAC-Target-E3 Ligase) is crucial for degradation. However, the PROTAC might facilitate the formation of alternative ternary complexes with off-target proteins, leading to their ubiquitination and degradation.[4]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to off-target pharmacology.[2][5]
Q2: How can I experimentally identify off-target proteins of my this compound PROTAC?
A2: A comprehensive approach is recommended to identify off-target effects. The cornerstone of this is global quantitative proteomics.[2][6][7]
-
Global Proteomics (Mass Spectrometry): Compare the proteome of cells treated with your PROTAC to vehicle-treated cells and cells treated with a negative control (e.g., an inactive epimer of the E3 ligase ligand). Proteins that are significantly downregulated in the PROTAC-treated sample are potential off-targets.[2][8][9]
-
Western Blotting: Validate the degradation of potential off-targets identified from proteomics using specific antibodies.[8]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the engagement of your PROTAC with potential off-target proteins in a cellular context.[2][8]
-
Transcriptomics (RNA-sequencing): To confirm that protein downregulation is due to degradation and not transcriptional changes, you can perform RNA-sequencing.[2]
Q3: What are the key strategies to reduce the off-target effects of my Haloalkane-based PROTAC?
A3: Several strategies can be employed to enhance the selectivity of your PROTAC:
-
Linker Optimization: The length, rigidity, and composition of the linker are critical for the formation of a stable and selective ternary complex.[][11] Systematically modifying the linker length and composition can disfavor the formation of off-target ternary complexes.[11][12][13]
-
Modification of the E3 Ligase Ligand: Altering the chemical structure of the E3 ligase ligand can reduce its affinity for endogenous substrates. For example, with pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce the degradation of off-target zinc-finger proteins.[1][14][15] For VHL-based PROTACs, rational design of the VHL ligand can improve selectivity.[16][17]
-
Warhead Optimization: While the chloroalkane warhead is designed for the HaloTag, ensuring its high specificity and minimizing interactions with other proteins is important.
-
Exploiting Tissue-Specific E3 Ligases: Using ligands for E3 ligases that are specifically expressed in the target tissue or cell type can significantly reduce off-target effects in other tissues.[18]
-
Pro-PROTAC Strategies: Designing inactive PROTAC precursors ("pro-PROTACs") that are activated by specific enzymes or conditions within the target cells can minimize systemic toxicity.[19]
Troubleshooting Guides
Problem 1: Significant off-target protein degradation observed in proteomics data.
| Possible Cause | Troubleshooting Step |
| Promiscuous E3 Ligase Recruitment | Synthesize and test PROTACs with modified E3 ligase ligands to alter their binding profile.[1] |
| Unfavorable Linker Conformation | Design and synthesize a library of PROTACs with varying linker lengths and compositions to identify a more selective linker.[][11] |
| High PROTAC Concentration | Perform a dose-response experiment to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[5] |
| Off-Target Binding of the Warhead | Although less likely with a HaloTag system, consider synthesizing control compounds to assess the independent activity of the warhead. |
Problem 2: Discrepancy between proteomics data and Western blot validation.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity Issues | Validate the specificity of your primary antibody for the off-target protein using positive and negative controls (e.g., siRNA knockdown or knockout cell lines). |
| Differences in Assay Sensitivity | Quantitative proteomics is often more sensitive than Western blotting. Low-level degradation may not be detectable by Western blot.[1] |
| Protein Loading or Transfer Issues | Ensure consistent protein loading by using a reliable loading control and optimize your Western blot transfer conditions. |
Problem 3: High cell toxicity observed at effective PROTAC concentrations.
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | The degradation of the target protein itself may be causing cellular toxicity. This is an inherent property of the target. |
| Off-Target Toxicity | The observed toxicity may be due to the degradation of a critical off-target protein. Re-evaluate your proteomics data for potential key off-targets and validate their degradation. |
| Compound-Specific Toxicity | The PROTAC molecule itself, independent of its degradation activity, may be toxic. Test an inactive control PROTAC (e.g., with a non-binding E3 ligase ligand) to assess this.[3] |
Quantitative Data Summary
The following table provides an illustrative example of quantitative proteomics data for identifying off-targets of a hypothetical Haloalkane-based PROTAC.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| HaloTag-Target | TargetGene | -3.5 | < 0.001 | On-Target |
| ZNF276 | ZNF276 | -1.8 | 0.005 | Yes |
| Protein X | GENEX | -1.5 | 0.01 | Yes |
| Protein Y | GENEY | -0.2 | 0.65 | No |
| Housekeeping Protein | HKG | 0.1 | 0.89 | No |
| Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets. |
Experimental Protocols
Protocol: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing the HaloTag-fusion protein of interest to 70-80% confluency.
-
Treat cells with the this compound PROTAC at an optimal concentration.
-
Include control groups: vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).[2]
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to capture both direct and downstream effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling and LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Spectronaut to identify and quantify proteins.[2]
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
-
Visualizations
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempro-innovations.com [chempro-innovations.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bioconjugation Conditions for Ho-peg2-(ch2)6-Cl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining bioconjugation conditions for Ho-peg2-(ch2)6-Cl.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioconjugation of this compound to biomolecules, particularly proteins. The primary reaction mechanism involves the S-alkylation of cysteine residues.
Issue 1: Low or No Conjugation Efficiency
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reaction is highly pH-dependent. The thiol group of cysteine needs to be in its deprotonated thiolate form (S-) to act as an effective nucleophile. The pKa of a typical cysteine thiol is around 8.3. Ensure the reaction buffer pH is maintained between 7.5 and 8.5 for optimal reactivity.[1] At acidic pH, the thiol group remains protonated, significantly reducing its nucleophilicity.[1] |
| Insufficient Molar Excess of this compound | A low concentration of the PEGylating reagent can lead to incomplete conjugation. Start with a 5- to 20-fold molar excess of this compound over the concentration of reactive thiol groups.[2] This can be further optimized based on experimental results. |
| Short Reaction Time or Low Temperature | Alkylation reactions can be slow. Incubate the reaction for a sufficient duration, typically ranging from 2 to 24 hours.[3] While room temperature is a common starting point, gentle heating to 37°C can increase the reaction rate.[4] Monitor the reaction progress over time to determine the optimal duration. |
| Oxidized Cysteine Residues | Cysteine residues can form disulfide bonds, rendering them unavailable for alkylation. Ensure that the protein is fully reduced prior to conjugation. This is typically achieved by treating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is critical to remove the reducing agent before adding the alkylating agent to prevent it from reacting with this compound.[5] |
| Inaccessible Cysteine Residues | The target cysteine residue may be buried within the protein's three-dimensional structure. Partial denaturation of the protein using agents like urea (B33335) or guanidinium (B1211019) HCl might be necessary to expose the cysteine residue.[2] However, be cautious as this can affect the protein's activity. |
Issue 2: Non-Specific Bioconjugation
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Reaction pH is too High | While a slightly basic pH is required to deprotonate cysteine, a pH above 8.5 can increase the nucleophilicity of other amino acid side chains, leading to side reactions. Avoid pH values above 9.0 to minimize the alkylation of lysine (B10760008) (ε-amino group), histidine (imidazole ring), and methionine residues.[1][6] |
| Excessive Concentration of this compound | A very high molar excess of the PEGylating reagent increases the probability of reactions with less nucleophilic sites. Titrate the concentration of this compound to find the lowest effective concentration that provides satisfactory cysteine alkylation while minimizing off-target modifications.[1] |
| Prolonged Reaction Time | Extended reaction times can allow for slower, non-specific alkylation reactions to occur. Optimize the reaction time by monitoring the formation of the desired conjugate and the emergence of byproducts.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary target for bioconjugation with this compound?
A1: The primary target for this compound is the sulfhydryl (thiol) group of cysteine residues in proteins and peptides. The reaction proceeds via an S-alkylation mechanism, where the nucleophilic sulfur atom attacks the carbon atom attached to the chlorine, displacing the chloride and forming a stable thioether bond.[4]
Q2: What is the optimal pH range for the conjugation reaction?
A2: The optimal pH range for the alkylation of cysteine residues with haloalkane reagents is typically between 7.5 and 8.5.[1] This is because the reactivity of the cysteine thiol is highly dependent on its deprotonation to the more nucleophilic thiolate anion. The pKa of the cysteine thiol group in proteins is approximately 8.3.[1]
Q3: What are the potential side reactions, and how can they be minimized?
A3: The most common side reactions involve the alkylation of other nucleophilic amino acid residues, particularly methionine, histidine, and lysine.[6][7] These side reactions are more likely to occur at higher pH values and with a large excess of the alkylating reagent. To minimize them, it is recommended to:
-
Maintain the reaction pH in the optimal range of 7.5-8.5.[1]
-
Use the lowest effective molar excess of this compound.
-
Optimize the reaction time to avoid prolonged exposure.[1]
Q4: How can I confirm that the bioconjugation was successful?
A4: Successful conjugation can be confirmed using a variety of analytical techniques:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate. An increase in mass corresponding to the addition of the this compound moiety confirms conjugation.[8][9] This can also help determine the degree of PEGylation (number of PEG chains per protein).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the PEGylated protein from the unreacted protein and excess reagent.[10]
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein band on an SDS-PAGE gel can indicate successful PEGylation.
-
NMR Spectroscopy: 1H NMR can be used to quantify the degree of PEGylation.[10]
Q5: Do I need to reduce my protein before the reaction?
A5: Yes, if your protein contains cysteine residues that are involved in disulfide bonds, you will need to reduce them to free the thiol groups for alkylation. Common reducing agents include DTT and TCEP. It is crucial to remove the reducing agent after reduction and before adding this compound to prevent the reagent from being quenched.[5]
III. Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of a Protein with this compound
Materials:
-
Protein containing at least one free cysteine residue
-
This compound
-
Reduction Buffer: e.g., 100 mM Tris, pH 8.5
-
Conjugation Buffer: e.g., 100 mM Phosphate buffer, pH 7.5-8.5
-
Reducing agent (if necessary): DTT or TCEP
-
Quenching reagent: e.g., L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in the Reduction Buffer to a concentration of 1-5 mg/mL.[2]
-
If the protein contains disulfide bonds, add a 10- to 20-fold molar excess of DTT or TCEP.
-
Incubate at room temperature for 1 hour.
-
Remove the reducing agent using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer.
-
-
PEGylation Reaction:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The optimal time should be determined experimentally.
-
-
Quenching the Reaction:
-
Add a small molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted this compound.
-
Incubate for an additional 1 hour.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, Mass Spectrometry, and/or HPLC to confirm conjugation and assess purity.
-
IV. Visualizations
Caption: Experimental workflow for the bioconjugation of this compound to a protein.
Caption: Troubleshooting logic for addressing low bioconjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. microdetection.cn [microdetection.cn]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ternary Complex Stability with Novel Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing novel linkers, such as those based on a Ho-PEG2-(CH2)6-Cl scaffold, to enhance the stability of PROTAC-induced ternary complexes. Our goal is to help you navigate common experimental challenges and effectively characterize the formation and stability of your target protein-PROTAC-E3 ligase complexes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments to characterize ternary complex formation and stability.
| Issue | Potential Causes | Recommended Solutions |
| 1. Weak or No Ternary Complex Formation Signal | A. Low Cooperativity: The binding of the PROTAC to one protein partner does not sufficiently increase the affinity for the other.[1][] B. Steric Hindrance: The linker length or conformation prevents simultaneous binding of the target protein and E3 ligase. C. Incorrect Assay Conditions: Suboptimal buffer, salt concentration, or temperature can inhibit protein-protein interactions. D. Protein Quality: Proteins may be misfolded, aggregated, or have low activity. | A. Modify Linker: Synthesize PROTACs with different linker lengths and compositions to optimize the geometry for cooperative binding. B. Assay Orthogonality: Confirm binary binding of your PROTAC to both the target protein and the E3 ligase independently using techniques like SPR or ITC before attempting to measure ternary complex formation.[3] C. Optimize Assay Buffer: Perform buffer scouting experiments, varying pH, salt (e.g., NaCl), and additives (e.g., glycerol, tween-20). D. Protein QC: Verify protein purity, folding, and activity through methods like SDS-PAGE, size-exclusion chromatography, and functional assays. |
| 2. "Hook Effect" Observed in Dose-Response Curves | A. Excess PROTAC Concentration: At high concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes that cannot engage in ternary complex formation.[4][5] This reduces the overall signal. | A. Titrate PROTAC: Use a wider range of PROTAC concentrations, including much lower concentrations, to identify the optimal range for ternary complex formation and accurately determine parameters like DC50 and Dmax.[6] B. Kinetic Analysis: Employ real-time assays like SPR or NanoBRET to better understand the kinetics of binary versus ternary complex formation.[7][8] |
| 3. Inconsistent Results Between Biophysical and Cell-Based Assays | A. Cellular Context: Factors within the cell, such as post-translational modifications, endogenous protein concentrations, and compartmentalization, can influence ternary complex formation differently than in a purified in vitro system.[8] B. Membrane Permeability: The PROTAC may have poor cell permeability, leading to lower effective intracellular concentrations. | A. Use Cell-Based Assays for Physiological Relevance: Prioritize data from live-cell assays like NanoBRET to guide lead optimization, as they better reflect the ultimate biological activity.[4][8] B. Assess Permeability: Conduct cell permeability assays (e.g., PAMPA) to understand if your PROTAC is reaching its intracellular targets. C. Control Experiments: Include control compounds with known cellular activity and permeability to validate your cell-based assay setup. |
| 4. Low Degradation Potency Despite Stable Ternary Complex | A. Inefficient Ubiquitination: The geometry of the ternary complex may not be optimal for the E3 ligase to ubiquitinate the target protein. B. Deubiquitinase Activity: The target protein may be rapidly deubiquitinated, counteracting the effect of the PROTAC. | A. Linker Optimization: Systematically alter the linker attachment points and composition to change the relative orientation of the target and E3 ligase. B. Ubiquitination Assays: Directly measure the ubiquitination of your target protein in the presence of the PROTAC. C. DUB Inhibition: Use a broad-spectrum deubiquitinase (DUB) inhibitor as a tool compound to see if it enhances degradation. |
Frequently Asked Questions (FAQs)
Q1: What is cooperativity and why is it important for ternary complex stability?
A1: Cooperativity (alpha, α) is a measure of how the binding of a PROTAC to its first protein partner influences its binding to the second.[1] A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the affinity for the second protein, leading to a more stable ternary complex.[] This is a critical parameter for designing potent degraders, as high cooperativity can drive the formation of the ternary complex even at low PROTAC concentrations.[]
Q2: How do I choose the right assay to measure ternary complex formation?
A2: The choice of assay depends on the specific question you are asking.
-
For binding affinity and kinetics (in vitro): Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are considered gold standards for quantifying binary and ternary interactions with purified proteins.[3][5]
-
For high-throughput screening (in vitro): Proximity-based assays like AlphaLISA or HTRF are suitable for screening large compound libraries.
-
For physiological relevance (in cells): The NanoBRET™/HiBiT assay is a powerful tool to measure ternary complex formation in live cells, providing insights into how the cellular environment affects the interaction.[4][7][8]
Q3: What role does the linker, such as one derived from this compound, play in ternary complex stability?
A3: The linker is a critical component of a PROTAC that connects the target-binding and E3 ligase-binding moieties. Its length, flexibility, and chemical properties determine the distance and relative orientation of the two proteins within the ternary complex. An optimal linker facilitates favorable protein-protein interactions, leading to enhanced cooperativity and stability. Modifying the linker is a key strategy for optimizing PROTAC potency.
Q4: Can I predict ternary complex stability computationally?
A4: Yes, computational methods are increasingly being used to predict the stability of ternary complexes.[9] Molecular dynamics simulations and structure-based modeling can help predict favorable binding poses and estimate the binding free energy of the complex. These in silico methods can guide the rational design of PROTACs before embarking on extensive chemical synthesis and biological testing.[9]
Quantitative Data Summary
The following tables present hypothetical data for a PROTAC, "Compound-X," which incorporates a novel linker. These tables illustrate how data from different assays can be used to evaluate ternary complex formation and stability.
Table 1: Biophysical Characterization of Compound-X by Surface Plasmon Resonance (SPR)
| Interaction | Analyte | Ligand | K_D (nM) |
| Binary 1 | Compound-X | Target Protein | 50 |
| Binary 2 | Compound-X | E3 Ligase (VHL) | 250 |
| Ternary | Target Protein | Compound-X + VHL | 5 |
| Cooperativity (α) | 10 |
Note: Cooperativity (α) is calculated as (K_D of Binary 1) / (K_D of Ternary).
Table 2: Cellular Ternary Complex Formation and Degradation
| Assay | Metric | Compound-X |
| NanoBRET™ Assay | TC50 (nM) | 25 |
| Western Blot | DC50 (nM) | 100 |
| Dmax (%) | 90 |
TC50: Concentration for 50% ternary complex formation. DC50: Concentration for 50% target degradation. Dmax: Maximum percentage of target degradation.
Experimental Protocols
Protocol 1: Ternary Complex Kinetic Analysis using Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a CM5 sensor chip via amine coupling to a density of ~2000 RU.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC (e.g., Compound-X) in running buffer (e.g., HBS-EP+) over the E3 ligase surface to determine the binding affinity (K_D).
-
Binary Interaction (PROTAC to Target): Immobilize the target protein on a separate flow cell. Inject a series of concentrations of the PROTAC to determine its K_D for the target.
-
Ternary Complex Formation: Pre-incubate a constant, saturating concentration of the PROTAC with a dilution series of the target protein.
-
Injection: Inject the PROTAC-target protein mixtures over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (ka, kd) and the affinity (K_D) of the ternary complex. Calculate the cooperativity factor.
Protocol 2: Live-Cell Ternary Complex Formation using NanoBRET™ Assay
-
Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to HaloTag®.
-
Plating: Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to label the E3 ligase.
-
Compound Treatment: Add a serial dilution of the PROTAC (e.g., Compound-X) to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.
-
Signal Detection: Immediately measure both donor (460nm) and acceptor (618nm) emission using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the TC50.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Characterization.
Caption: Troubleshooting Logic for Poor Degradation.
References
- 1. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. On Ternary Complex Stability in Protein Degradation: In Silico Molecular Glue Binding Affinity Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Aggregation of Ho-peg2-(ch2)6-Cl Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with PROTACs containing the Ho-peg2-(ch2)6-Cl linker moiety.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker, and how might it contribute to PROTAC aggregation?
The this compound linker is a chemical moiety used in the synthesis of PROTACs. It consists of a di-ethylene glycol (peg2) unit, a hexyl alkyl chain ((ch2)6), and a terminal chloride (Cl) for conjugation, with a hydroxyl group (Ho) at the other end. The primary concern for aggregation with this linker is the hydrophobic hexyl chain.[1] Long alkyl chains increase the lipophilicity of the PROTAC molecule, which can lead to poor aqueous solubility and a higher propensity for self-association and aggregation, especially at higher concentrations.[1][] While the PEG component enhances hydrophilicity, the overall physicochemical properties of the PROTAC are a balance of all its components.[3]
Q2: What are the common signs of PROTAC aggregation in my experiments?
Aggregation can manifest in several ways:
-
Visual Precipitation: The most obvious sign is the appearance of visible particles, cloudiness, or precipitate in your stock solutions or experimental buffers.[4]
-
Inconsistent Results: High variability in bioassay results, such as inconsistent protein degradation levels (DC50 and Dmax values), can be an indicator of aggregation.[4]
-
"Hook Effect": A pronounced "hook effect," where the degradation efficacy decreases at higher PROTAC concentrations, can be exacerbated by aggregation.[5]
-
Assay Interference: Aggregates can interfere with assay readouts, for example, by causing light scattering in absorbance- or fluorescence-based assays.
Q3: How can I proactively assess the aggregation risk of my this compound containing PROTAC?
Before proceeding with extensive biological assays, it is advisable to characterize the physicochemical properties of your PROTAC. Techniques such as Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in your solution and detect the presence of aggregates.[6][7] Additionally, performing a simple kinetic solubility assay can give you an early indication of potential solubility issues.[4][8]
Q4: Can the aggregation of my PROTAC be reversed?
In some cases, mild aggregation might be reversible by dilution or the addition of solubilizing agents. However, extensive aggregation often leads to irreversible precipitation. Therefore, the focus should be on preventing aggregation from occurring in the first place.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting aggregation issues with your this compound containing PROTAC.
Caption: A troubleshooting workflow for addressing PROTAC aggregation.
Issue: My PROTAC is precipitating out of solution.
-
Possible Cause: The concentration of the PROTAC exceeds its solubility limit in the current buffer. The hydrophobic (ch2)6 chain is likely a major contributor to this.[]
-
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Perform a shake-flask solubility assay to determine the maximum soluble concentration of your PROTAC in your experimental buffer.[4][9]
-
Reduce Working Concentration: If feasible for your assay, lower the working concentration of your PROTAC to be well below its determined solubility limit.
-
Optimize Buffer Composition:
-
Co-solvents: Increase the percentage of a co-solvent like DMSO in your final working solution. However, be mindful of the tolerance of your cell line or assay to the co-solvent (typically ≤ 0.5% DMSO for cell-based assays).[4]
-
pH: Evaluate the effect of pH on solubility, as the charge state of your PROTAC can influence its solubility.
-
Excipients: Consider the addition of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) at low concentrations (e.g., 0.01-0.1%) to improve solubility and prevent aggregation.[10]
-
-
Advanced Formulation: For in vivo studies or challenging in vitro systems, consider advanced formulation strategies such as creating an amorphous solid dispersion (ASD).[11][12][13]
-
Issue: I am observing a high degree of variability in my protein degradation assays.
-
Possible Cause: The PROTAC may be forming soluble aggregates or nano-aggregates that are not visibly precipitating but are affecting its effective concentration and activity.
-
Troubleshooting Steps:
-
Characterize Particle Size: Use Dynamic Light Scattering (DLS) to analyze the size distribution of your PROTAC in solution. The presence of multiple peaks or a high polydispersity index (PDI) can indicate aggregation.[6][14]
-
Nephelometry/Turbidimetry: These techniques can be used to quantify the degree of aggregation by measuring light scattering.
-
Optimize PROTAC Preparation:
-
Sonication: Briefly sonicate your stock solution before making dilutions to help break up any existing small aggregates.
-
Filtration: Filter your final working solutions through a low protein-binding syringe filter (e.g., 0.22 µm) to remove any larger aggregates.
-
-
Control for Non-specific Effects: Ensure that the observed effects are not due to non-specific toxicity caused by PROTAC aggregates. Include appropriate controls, such as a structurally similar but inactive PROTAC, if available.
-
Quantitative Data Summary
Due to the novelty of specific PROTACs, public data on those containing the precise this compound linker is limited. The following tables provide illustrative data based on general principles observed for PROTACs with similar hydrophobic and hydrophilic characteristics. Researchers should experimentally determine these values for their specific molecule.
Table 1: Illustrative Physicochemical Properties of PROTACs with Varying Linker Hydrophobicity
| PROTAC Linker Composition | Calculated logP (cLogP) | Aqueous Solubility (µM) | Aggregation Onset Concentration (µM) |
| PEG4 | 2.5 | > 100 | > 50 |
| peg2-(ch2)6 | 4.8 | < 10 | ~ 10-20 |
| Alkyl C10 | 6.2 | < 1 | < 5 |
Data is hypothetical and for illustrative purposes only. Actual values are highly dependent on the specific warhead and E3 ligase ligand.
Table 2: Effect of Formulation on the Apparent Solubility of a Hydrophobic PROTAC
| Formulation Vehicle | Apparent Solubility (µM) |
| PBS (pH 7.4) with 0.5% DMSO | 5 |
| PBS (pH 7.4) with 1% DMSO | 12 |
| PBS (pH 7.4) with 0.1% Tween-20 | 25 |
| 10% Solutol HS 15 in water | > 100 |
Experimental Protocols
Protocol 1: Kinetic Shake-Flask Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)
-
96-well UV-compatible plates
-
Plate shaker
-
UV-Vis plate reader
-
LC-MS/MS system (for more accurate quantification)
Procedure:
-
Prepare a Stock Solution: Create a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).[4]
-
Serial Dilutions: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve a range of final theoretical concentrations (e.g., 200 µM down to 1 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1-2%).
-
Incubation: Seal the plate and incubate on a plate shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours for kinetic solubility).[15]
-
Filtration: Transfer the solutions to a 96-well filter plate and filter to remove any precipitated compound.
-
Quantification:
-
UV-Vis: Transfer the filtrate to a UV-compatible plate and measure the absorbance at a wavelength where the PROTAC has maximum absorbance. Create a standard curve using known concentrations of the PROTAC in the same buffer/DMSO mixture to determine the concentration of the soluble PROTAC.
-
LC-MS/MS: For more accurate results, analyze the filtrate by LC-MS/MS to quantify the concentration of the soluble PROTAC.[15]
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To assess the size distribution and presence of aggregates of a PROTAC in solution.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
PROTAC solution at various concentrations
-
Filtered buffer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the PROTAC in the desired filtered buffer. It is crucial that the buffer is free of any particulate matter.
-
Instrument Setup: Set the DLS instrument parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement:
-
Blank the instrument with the filtered buffer.
-
Carefully pipette the PROTAC solution into the cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity.
-
-
Data Analysis:
-
The DLS software will generate a correlation function and calculate the size distribution of the particles in the solution.[6]
-
Analyze the size distribution plot for the presence of multiple peaks. A peak at a much larger hydrodynamic radius than expected for a monomeric PROTAC indicates the presence of aggregates.
-
The polydispersity index (PDI) provides an indication of the heterogeneity of the sample. A PDI value > 0.3 is often indicative of an aggregated or heterogeneous sample.[6]
-
Signaling Pathways and Experimental Workflows
Caption: The mechanism of action for a PROTAC, leading to protein degradation.[16][17]
Caption: A workflow for assessing and mitigating PROTAC aggregation.
References
- 1. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 8. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 10. Towards stable biologics: understanding co-excipient effects on hydrophobic interactions and solvent network integrity - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Scaling Up Ho-peg2-(ch2)6-Cl PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up synthesis of PROTACs utilizing the Ho-peg2-(ch2)6-Cl linker precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of a PROTAC containing a PEG-based linker like this compound?
A1: Scaling up the synthesis of PROTACs with PEG linkers presents several challenges. Due to their often high molecular weight and complex structures, issues such as low yields, difficulties in purification, and poor aqueous solubility can be exacerbated at a larger scale.[1][2] Maintaining batch-to-batch consistency and managing potential side reactions also become more critical.
Q2: How does the this compound linker contribute to the overall properties of the final PROTAC molecule?
A2: The this compound linker is a bifunctional molecule incorporating a polyethylene (B3416737) glycol (PEG) unit. PEG linkers are known to enhance the aqueous solubility and cell permeability of the final PROTAC molecule.[3][4] The length and flexibility of the PEG chain are crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[5]
Q3: What are the recommended storage and handling conditions for the this compound linker precursor?
A3: this compound should be stored at 2-8°C.[6] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment, as it may cause skin and eye irritation.[7] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q4: What analytical techniques are recommended for assessing the purity of the final PROTAC product at a larger scale?
A4: A combination of analytical techniques is recommended to ensure the purity of the scaled-up PROTAC synthesis. High-performance liquid chromatography (HPLC) is essential for determining purity and identifying impurities.[8] Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the desired product and characterize any byproducts.[] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirmation.
Troubleshooting Guides
Issue 1: Low Overall Yield After Scale-Up
| Potential Cause | Troubleshooting Steps |
| Incomplete Reactions | - Monitor reaction progress closely using TLC or LC-MS. - Ensure efficient stirring, especially in larger reaction vessels, to overcome mass transfer limitations. - Re-evaluate stoichiometry of reagents for the larger scale; a slight excess of one reagent may be necessary. |
| Side Reactions | - Identify potential side products via LC-MS analysis. - Optimize reaction temperature and time to minimize the formation of byproducts. - Consider the use of protective groups for sensitive functionalities on the warhead or E3 ligase ligand. |
| Product Degradation | - Assess the stability of the PROTAC under the reaction and work-up conditions. - Use milder reagents or reaction conditions if degradation is observed. - Minimize the time the product is exposed to harsh conditions (e.g., strong acids or bases). |
| Losses During Work-up and Purification | - Optimize extraction procedures to minimize emulsion formation, which is more common at larger scales. - Choose an appropriate purification method (e.g., column chromatography, preparative HPLC) and optimize the solvent system for better separation and recovery. |
Issue 2: Difficulty in Purification of the Final PROTAC
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities with Similar Polarity | - Optimize the mobile phase composition and gradient in preparative HPLC for better resolution. - Consider using a different stationary phase for column chromatography. - Explore alternative purification techniques like flash chromatography with a high-performance cartridge. |
| Poor Solubility of the Crude Product | - Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO, DMF) before loading onto the purification system. - If using reversed-phase chromatography, ensure the sample is fully dissolved in the loading solvent. |
| Presence of PEG-related Impurities | - PEG linkers can sometimes contain impurities of varying chain lengths. Use high-purity starting materials. - Analytical methods like LC-MS can help identify these PEG-related impurities. |
| Product Tailing or Broad Peaks in Chromatography | - This could be due to interactions with the stationary phase. Try adding a small amount of an additive like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) to the mobile phase to improve peak shape. - Ensure the column is not overloaded. |
Quantitative Data Summary
The following table provides an illustrative comparison of expected outcomes between lab-scale and scaled-up synthesis of a generic PEGylated PROTAC. Actual results will vary depending on the specific molecule and reaction conditions.
| Parameter | Lab-Scale (e.g., 100 mg) | Scale-Up (e.g., 10 g) | Key Considerations for Scale-Up |
| Overall Yield | 30-50% | 20-40% | Yields may decrease due to mass transfer limitations and increased handling losses. |
| Purity (by HPLC) | >98% | >95% | Achieving very high purity can be more challenging at a larger scale. |
| Major Impurity | <1% | <2% | The profile of major impurities may change with scale. |
| Purification Method | Preparative HPLC | Column Chromatography followed by crystallization or preparative HPLC | The primary purification method may need to be adapted for larger quantities. |
| Synthesis Time | 2-3 days | 5-7 days | Longer reaction and processing times are expected. |
Experimental Protocols
Representative Gram-Scale Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting from the this compound linker precursor, a warhead containing a suitable nucleophile (e.g., a phenol), and an E3 ligase ligand with a carboxylic acid functionality.
Step 1: Coupling of Warhead to the this compound Linker
-
Materials:
-
Warhead-OH (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the Warhead-OH in anhydrous DMF, add K₂CO₃.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Warhead-peg2-(ch2)6-Cl intermediate.
-
Step 2: Coupling of E3 Ligase Ligand to the Intermediate
-
Materials:
-
Warhead-peg2-(ch2)6-Cl intermediate (1.0 eq)
-
E3-Ligase-COOH (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3-Ligase-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the Warhead-peg2-(ch2)6-Cl intermediate in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by HPLC, LC-MS, and NMR.
-
Visualizations
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for PROTAC characterization.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Protein Degradation: Featuring HaloPROTACs and Alternative Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HaloPROTAC system, a powerful tool for inducing targeted protein degradation, with other prominent degradation technologies. By presenting supporting experimental data, detailed protocols for validation, and clear visual diagrams, this document serves as a comprehensive resource for researchers navigating the expanding field of targeted protein degradation. The initial focus on "Ho-peg2-(ch2)6-Cl" has been broadened to the well-characterized HaloPROTAC technology, as the former is a chemical linker used in the synthesis of degraders like HaloPROTACs, rather than a degrader itself.
Performance Comparison of Protein Degradation Technologies
The efficacy of a protein degrader is primarily assessed by its potency (DC50) and maximal degradation (Dmax). The following tables summarize the performance of the HaloPROTAC technology, exemplified by HaloPROTAC-E, and provide available data for alternative degradation platforms for a qualitative comparison.
Table 1: Performance Metrics of HaloPROTAC-E
| Degrader | Target Protein(s) | Cell Line | DC50 | Dmax | Degradation Kinetics (Time to 50% degradation) | Selectivity |
| HaloPROTAC-E | SGK3-Halo, VPS34-Halo | HEK293 | 3-10 nM[1][2][3] | ~95%[1][2][3] | SGK3-Halo: 20-30 minutes; VPS34-Halo: 1-2 hours[1][2] | High; quantitative proteomics showed no significant degradation of other cellular proteins besides the target and its known binding partners.[1][2] |
Table 2: Performance Metrics of Alternative Protein Degradation Technologies
| Technology | Specific Degrader Example | Target Protein | Cell Line | DC50 | Dmax | Notes |
| Molecular Glue | Pomalidomide | IKZF1 | - | 6 nM[4] | 86%[4] | Molecular glues are small molecules that induce a new interaction between an E3 ligase and a target protein. |
| CC-90009 | GSPT1 | - | - | - | Currently in clinical trials; specific DC50 and Dmax values are not readily available in the provided results.[5] | |
| Mezigdomide (CC-92480) | Ikaros/Aiolos (IKZF1/3) | MM cell lines | - | - | A novel cereblon E3 ligase modulator with potent activity.[5] | |
| LYTAC | GalNAc-LYTAC (with PIP binder) | Integrins | HEPG2 | Not specified | ~60%[6] | LYTACs are designed to degrade extracellular and membrane-associated proteins by targeting them to the lysosome. |
| GalNAc-LYTAC (Pertuzumab-based) | HER2 | - | Not specified | ~70%[6] | Demonstrates cell-type specific degradation. | |
| AUTAC | 2G-AUTAC2 | - | - | Effective at 10 µM[7] | - | AUTACs utilize the autophagy pathway for degradation and can target protein aggregates and organelles. Quantitative data like DC50 is not as commonly reported as for PROTACs. |
| ATTEC | ATTEC ispinesib-based degrader | NAMPT | - | - | - | ATTECs tether target proteins to autophagosomes for degradation.[7] |
Experimental Protocols for Validation
Accurate validation of protein degradation requires robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol is fundamental for determining the DC50 and Dmax of a degrader.
Materials:
-
Cultured cells expressing the target protein
-
Degrader compound (e.g., HaloPROTAC-E) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imager and densitometry software
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Verifying Ternary Complex Formation
This protocol is crucial for confirming the mechanism of action of PROTACs and molecular glues, which rely on the formation of a ternary complex (Target Protein - Degrader - E3 Ligase).
Materials:
-
Cultured cells expressing the target protein and E3 ligase components
-
Degrader compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody against the E3 ligase component (e.g., VHL) or the target protein for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as in Protocol 1)
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein. Treat the cells with the degrader or vehicle control for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with control IgG and Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted samples by Western blot, probing for the target protein and the E3 ligase component to confirm their co-immunoprecipitation.
-
Protocol 3: Tandem Mass Tag (TMT) Proteomics for Assessing Selectivity
This protocol provides an unbiased, global view of protein level changes upon degrader treatment, which is the gold standard for evaluating selectivity.
Materials:
-
Cultured cells
-
Degrader compound and vehicle control
-
Lysis buffer (e.g., containing urea)
-
Reducing and alkylating agents (e.g., DTT and iodoacetamide)
-
Trypsin for protein digestion
-
TMT labeling reagents
-
Quenching reagent (e.g., hydroxylamine)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Methodology:
-
Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric TMT tag.
-
Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples and, if necessary, fractionate them to reduce complexity.
-
LC-MS/MS Analysis: Analyze the pooled peptide sample by LC-MS/MS. The instrument will fragment the peptides and the TMT reporter ions, allowing for simultaneous identification and quantification of peptides from all conditions.
-
Data Analysis: Use specialized software to identify and quantify the proteins. Determine which proteins show a significant decrease in abundance in the degrader-treated samples compared to the control. This will reveal both the intended target and any off-target proteins that are degraded.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Mechanism of HaloPROTAC-mediated protein degradation.
Caption: Experimental workflow for validating a protein degrader.
Caption: Downstream signaling effects of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 6. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Ho-peg2-(ch2)6-Cl and Other PEG-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the efficacy and pharmacokinetic profile of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG)-based linkers are frequently employed due to their favorable properties.[1] This guide provides an objective comparison of the Ho-peg2-(ch2)6-Cl linker with other PEG-based alternatives, supported by representative data and detailed experimental protocols to inform rational drug design and development.
Introduction to this compound
This compound, with the chemical name 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol, is a heterobifunctional linker that incorporates a di-ethylene glycol (PEG2) spacer and a six-carbon alkyl chain terminating in a chloro group.[2] This structure imparts a balance of hydrophilicity from the PEG component and hydrophobicity from the alkyl chain. The terminal hydroxyl (-OH) and chloro (-Cl) groups provide orthogonal handles for sequential conjugation to a target protein ligand and an E3 ligase ligand, respectively. The chloroalkane moiety is particularly useful for creating covalent PROTACs, such as HaloPROTACs, which target proteins fused with a HaloTag.
Comparison of PEG-Based Linkers
The performance of a PROTAC is profoundly influenced by the length and composition of its linker.[3] To illustrate these effects, we compare this compound with two structurally related, representative linkers:
-
Linker A: Ho-peg2-(ch2)3-Cl - A shorter alkyl chain variant.
-
Linker B: Ho-peg4-(ch2)6-Cl - A longer PEG chain variant.
The choice of linker impacts key physicochemical and biological properties that are critical for the successful development of a protein degrader.[]
Data Presentation: Quantitative Comparison of Linker Performance
The following table summarizes the expected performance characteristics of PROTACs constructed with this compound and the comparative linkers. The data are representative and based on established structure-activity relationships for PROTACs.[5][6]
| Parameter | This compound | Linker A: Ho-peg2-(ch2)3-Cl | Linker B: Ho-peg4-(ch2)6-Cl | Rationale for Performance Differences |
| Aqueous Solubility | Moderate | Lower | Higher | Increased PEG length enhances hydrophilicity and aqueous solubility.[7] |
| Cell Permeability | Good | Good | Moderate | A balance of hydrophilicity and hydrophobicity is crucial for cell permeability. The longer, more hydrophilic PEG chain in Linker B may slightly reduce passive diffusion across cell membranes.[8] |
| Ternary Complex Stability | Optimal | Potentially Reduced | Potentially Reduced | The linker's length and flexibility are critical for achieving a stable ternary complex. A linker that is too short (Linker A) may introduce steric hindrance, while one that is too long (Linker B) can lead to non-productive binding modes.[3] |
| Degradation Efficacy (DC50) | Potent (e.g., 10-50 nM) | Less Potent (e.g., 50-200 nM) | Less Potent (e.g., 30-150 nM) | Optimal ternary complex formation, facilitated by the appropriate linker length in this compound, generally translates to higher degradation potency. |
| Maximum Degradation (Dmax) | High (e.g., >90%) | Moderate-High (e.g., 70-90%) | High (e.g., >85%) | While potency may vary, a well-formed ternary complex with any of these linkers can still lead to a high degree of maximal degradation. |
| In Vivo Half-life | Moderate | Shorter | Longer | Increased PEGylation is a known strategy to extend the in-vivo half-life of small molecules by increasing their hydrodynamic volume and reducing renal clearance. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for the synthesis of a PROTAC using this compound and its subsequent in vitro evaluation.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, first by conjugating a target protein ligand to the hydroxyl group of the linker, followed by conjugation of an E3 ligase ligand to the chloroalkane moiety.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid group (e.g., a BRD4 inhibitor)
-
E3 ligase ligand with a primary amine (e.g., a VHL ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) for esterification
-
Sodium iodide (NaI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Conjugation of Target Protein Ligand to the Linker
-
Dissolve the target protein ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C and add DCC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the product by silica gel column chromatography to obtain the target protein ligand-linker intermediate.
-
-
Step 2: Conjugation of E3 Ligase Ligand
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF.
-
Add NaI (1.5 eq) and the E3 ligase ligand (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: In Vitro Evaluation of PROTAC Efficacy
This protocol outlines the steps to determine the degradation efficiency of the synthesized PROTAC in a cellular context.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein (e.g., HEK293T)
-
Cell culture medium and supplements
-
DMSO for stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock. The final DMSO concentration should be less than 0.1%.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 18 hours). Include a vehicle control (DMSO only).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the degradation percentage against the PROTAC concentration and determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with its length and composition significantly influencing the molecule's physicochemical properties and biological activity. This compound represents a versatile linker that offers a balance of hydrophilicity and hydrophobicity, along with orthogonal reactive handles for straightforward PROTAC synthesis. By comparing it with structurally similar linkers, researchers can gain insights into the structure-activity relationships that govern PROTAC efficacy. The provided protocols offer a framework for the synthesis and evaluation of PROTACs, enabling the systematic optimization of these promising therapeutic agents.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC® Linkers: The Hybrid Vigor of PEG-Alkyl Chains Versus Traditional Alkyl Tethers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, the crucial bridge between the target protein and the E3 ligase ligand, significantly dictates the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. While simple alkyl chains have been a foundational component of PROTAC design, hybrid linkers incorporating both polyethylene (B3416737) glycol (PEG) and alkyl moieties, such as Ho-peg2-(ch2)6-Cl, are emerging as a compelling alternative. This guide provides an objective comparison of these two linker classes, supported by experimental data, to inform the strategic design of next-generation protein degraders.
The choice of linker in a PROTAC is far from a trivial decision; it profoundly influences the formation and stability of the ternary complex—the cornerstone of PROTAC-mediated protein degradation. A suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. This guide delves into a comparative analysis of a hybrid PEG-alkyl linker, exemplified by the structural motif of this compound, against the more traditional pure alkyl chain linkers.
Performance at a Glance: A Quantitative Comparison
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data, illustrating the performance of PROTACs employing different linker architectures. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Performance of PROTACs with PEG-Alkyl Hybrid Linkers
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| HaloPROTAC-E | Halo-tagged SGK3/VPS34 | VHL | Similar to Ho-peg3-(ch2)6-Cl (PEG-alkyl hybrid) | 3 - 10 | ~95 | [1][2] |
| Representative BRD4 Degrader | BRD4 | CRBN | PEG and alkyl segments | < 0.5 µM | >90 | [3] |
Table 2: Performance of PROTACs with Alkyl Chain Linkers
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |
| BTK Degrader 29 | BTK | CRBN | Alkyl/ether chains | 1 - 40 | >85 | [3] |
| TBK1 Degrader 31 | TBK1 | VHL | Alkyl/ether chains | 3 - 292 | 76 - 96 | [3] |
| BET Degrader 48 | BET proteins | CRBN | Alkyl chains | pM range | N/A | [3] |
Delving Deeper: Key Performance Attributes
Degradation Efficacy (DC50 and Dmax)
PROTACs incorporating PEG-alkyl hybrid linkers, such as HaloPROTAC-E, have demonstrated potent degradation activity with DC50 values in the low nanomolar range and near-complete target protein degradation (Dmax ~95%)[1][2]. While highly effective PROTACs with pure alkyl linkers have also been developed, achieving picomolar DC50 values in some cases, the inclusion of a PEG component in a hybrid linker can offer a more consistent path to potent degraders by favorably influencing other biophysical properties[3].
Cellular Permeability
A significant challenge in PROTAC development is achieving efficient cell permeability due to their typically high molecular weight and polar surface area.
-
Alkyl Linkers: These linkers are hydrophobic and can enhance passive diffusion across the cell membrane. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding[][5].
-
PEG-Alkyl Hybrid Linkers: The PEG component can improve aqueous solubility. Furthermore, the flexible nature of PEG chains may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating membrane traversal[5][6]. Studies have shown that mixed PEG-alkyl motifs can outperform either pure PEG or pure alkyl analogues in terms of permeability, highlighting a non-linear structure-activity relationship[]. However, some studies have shown that shorter PEG linkers generally lead to more permeable compounds[7].
Solubility
Poor aqueous solubility can hinder the development of a PROTAC into a viable therapeutic.
-
Alkyl Linkers: Their inherent hydrophobicity often results in limited water solubility, which can be a significant hurdle during formulation and in vivo studies[8].
-
PEG-Alkyl Hybrid Linkers: The hydrophilic nature of the PEG moiety significantly enhances the aqueous solubility of the PROTAC molecule, which is advantageous for both in vitro handling and in vivo pharmacokinetics[9].
Metabolic Stability
The linker is often a site of metabolic modification, impacting the in vivo half-life of a PROTAC.
-
Alkyl Linkers: Generally considered metabolically inert towards ether-cleaving enzymes, their metabolism often occurs at terminal or sub-terminal positions via hydroxylation[].
-
PEG-Alkyl Hybrid Linkers: While PEG chains can be susceptible to oxidative metabolism, the strategic placement of alkyl and PEG units in a hybrid linker can be optimized to enhance metabolic stability[].
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the comparison.
Western Blotting for Protein Degradation
Principle: This technique is used to quantify the amount of a target protein in cells following treatment with a PROTAC. A decrease in the protein band intensity indicates degradation.
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat to denature the proteins. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane.
Protocol:
-
Preparation of Plates: A donor plate is prepared containing the PROTAC dissolved in a suitable buffer. An acceptor plate is filled with a buffer solution. A filter plate with a polyvinylidene fluoride (B91410) (PVDF) membrane is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assay Assembly: The filter plate is placed on top of the acceptor plate, and the PROTAC solution from the donor plate is added to the wells of the filter plate.
-
Incubation: The entire assembly is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for the diffusion of the PROTAC across the artificial membrane.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.
In-Cell CRBN Engagement Assay (NanoBRET™)
Principle: This assay measures the binding of a PROTAC to the E3 ligase Cereblon (CRBN) within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-CRBN fusion protein and a fluorescently labeled CRBN ligand (tracer).
Protocol:
-
Cell Preparation: Use cells stably expressing a NanoLuc®-CRBN fusion protein.
-
Compound Treatment: In a multi-well plate, add the test PROTACs at various concentrations.
-
Tracer Addition: Add a fluorescently labeled CRBN tracer (e.g., BODIPY™-lenalidomide) to the wells.
-
Substrate Addition and Reading: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (e.g., 450 nm for the donor and 520 nm for the acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET signal indicates that the PROTAC is competing with the tracer for binding to CRBN. The data is then used to determine the IC50 value for CRBN engagement[10][11].
Visualizing the Process: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for the PAMPA assay.
Conclusion: A Hybrid Approach for Optimized PROTAC Design
The selection of a linker is a critical, multifaceted decision in the design of a successful PROTAC. While traditional alkyl linkers offer simplicity and hydrophobicity that can aid in passive diffusion, they often suffer from poor aqueous solubility. Hybrid linkers, such as those based on the this compound motif, present a compelling alternative by synergistically combining the advantageous properties of both PEG and alkyl chains. The PEG component enhances solubility and can favorably modulate permeability, while the alkyl portion provides a stable and synthetically accessible scaffold.
The experimental data, although not from a single head-to-head study, suggests that these hybrid linkers can lead to highly potent degraders with excellent cellular activity. As the field of targeted protein degradation continues to evolve, a nuanced understanding of linker chemistry and the adoption of these hybrid strategies will be instrumental in developing PROTACs with superior therapeutic profiles. The rational design of linkers, guided by comparative experimental data and robust analytical methods, will undoubtedly unlock the full potential of this transformative therapeutic modality.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. promega.com [promega.com]
Assessing the Impact of Ho-peg2-(ch2)6-Cl on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy and selectivity are critically influenced by its three components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the linker that connects them. The linker, far from being a mere spacer, plays a pivotal role in dictating the ternary complex formation, overall stability, cell permeability, and ultimately, the degradation efficiency and selectivity of the PROTAC.
This guide provides a comparative analysis of the potential impact of the hybrid linker, Ho-peg2-(ch2)6-Cl , on PROTAC selectivity. As direct comparative data for this specific linker is limited, this guide will objectively compare the performance characteristics of its constituent polyethylene (B3416737) glycol (PEG) and alkyl chain moieties with other common linker types, supported by experimental data from various studies. Detailed methodologies for key experiments essential for evaluating PROTAC performance are also provided.
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Components
The linker This compound is a hybrid structure composed of a di-ethylene glycol (PEG2) unit and a 6-carbon alkyl chain. This design combines the properties of both hydrophilic PEG linkers and hydrophobic alkyl linkers.
Physicochemical Properties
The inclusion of a PEG motif generally increases the hydrophilicity and aqueous solubility of a PROTAC, which can be advantageous for formulation and bioavailability.[1][2] Conversely, alkyl chains are more hydrophobic, which can enhance cell permeability.[3] The this compound linker represents a balance between these two properties.
Table 1: Impact of Linker Composition on Physicochemical Properties of PROTACs
| Linker Type | Molecular Weight | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Key Characteristics |
| Alkyl Chain | Generally Lower | Higher | Lower | Hydrophobic, potentially better cell permeability, good metabolic stability.[1] |
| PEG Linker | Increases with length | Lower | Higher | Hydrophilic, improves solubility, may enhance ternary complex formation through flexibility.[1][2] |
| This compound (Hybrid) | Intermediate | Intermediate | Intermediate | Balances hydrophilicity and hydrophobicity. |
Data is illustrative and compiled from various sources in the literature.[1]
Impact on Degradation Efficiency and Selectivity
The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex.[4] A linker that is too short can cause steric hindrance, while one that is too long may lead to inefficient ubiquitination.[5] The flexibility of PEG linkers can facilitate the necessary conformational arrangements for ternary complex formation.[6] Alkyl chains also offer flexibility, though their hydrophobic nature can influence interactions within the complex.[1]
Alterations in linker length and composition can also impart selectivity for the degradation of one protein over another, even among highly homologous proteins.[7] For instance, the extension of a linker by a single ethylene (B1197577) glycol unit has been shown to abolish the degradation of one target while maintaining activity against another.[7]
Table 2: Influence of Linker Type on Degradation Efficiency (DC50 and Dmax)
| Target Protein | Linker Type/Length | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 16-atom alkyl chain | VHL | 26 | >90% | [8] |
| TANK-binding kinase 1 (TBK1) | 21-atom alkyl/ether | VHL | 3 | 96% | [7] |
| TBK1 | 29-atom alkyl/ether | VHL | 292 | 76% | [7] |
| SMARCA2 | Alkyl | VHL | >1000 | <20% | [1] |
| SMARCA2 | PEG2 | VHL | 500 | 55% | [1] |
| SMARCA2 | PEG4 | VHL | 250 | 70% | [1] |
| PI3Kγ | PEG/Alkyl Hybrid | VHL | 88.4 | >70% | [6] |
| mTOR | PEG/Alkyl Hybrid | VHL | 45.4 | 74.9% | [6] |
DC50: concentration for 50% degradation; Dmax: maximum degradation. Values are cell-line dependent and serve as a comparative illustration.
The data suggests that there is an optimal linker length for each target and E3 ligase pair and that PEG linkers can improve degradation efficiency compared to purely alkyl linkers in some systems. The hybrid nature of this compound offers a compelling scaffold for optimization, allowing for a balance of properties that can be fine-tuned to enhance selectivity.
Experimental Protocols
To rigorously assess the impact of a linker like this compound on PROTAC selectivity, a series of well-defined experiments are necessary.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Workflow for Western Blot analysis.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for confirming the mechanism of action.
Co-Immunoprecipitation workflow.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ternary complex.[9]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.[9]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) to pull down the E3 ligase and any interacting proteins.[9]
-
Washing and Elution: Wash the antibody-bead complexes to remove non-specific binders and then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluate by Western blot using an antibody against the POI. The presence of the POI in the E3 ligase pulldown confirms the formation of the ternary complex.[9]
Methodology:
-
Reagent Preparation: Prepare tagged recombinant POI and E3 ligase proteins, along with AlphaLISA acceptor beads conjugated to an antibody against one tag and donor beads conjugated to an antibody against the other tag.
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate to allow for ternary complex formation.
-
Bead Addition: Add the acceptor and donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. A signal is generated only when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.[3]
Target Engagement Assays
These assays confirm that the PROTAC is binding to its intended target within the complex cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other methods. Ligand binding stabilizes the protein, resulting in a shift in its melting curve to higher temperatures.[10]
Methodology:
-
Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a fluorescent tracer that binds to the target protein and a dilution series of the PROTAC.
-
Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) between the NanoLuc®-tagged target and the fluorescent tracer. Competitive binding of the PROTAC displaces the tracer, leading to a decrease in the BRET signal.[11]
Conclusion
The linker is a critical determinant of PROTAC efficacy and selectivity. The hybrid this compound linker, with its combination of PEG and alkyl characteristics, offers a versatile platform for PROTAC design. By balancing hydrophilicity and hydrophobicity, it has the potential to optimize both pharmacokinetic properties and the geometry of the ternary complex. The experimental protocols outlined in this guide provide a robust framework for assessing the performance of PROTACs containing this or any other linker, enabling the rational design of next-generation protein degraders with enhanced selectivity and therapeutic potential. A systematic approach to linker design and evaluation is paramount for advancing the field of targeted protein degradation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Biophysical Assays for Ternary Complex Analysis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of key biophysical assays for the quantitative analysis of ternary complexes, such as those formed by Proteolysis-Targeting Chimeras (PROTACs) or similar molecules like the specified Ho-peg2-(ch2)6-Cl. We will focus on methodologies to determine binding affinities, kinetics, and cooperativity, which are critical parameters in drug development.
Introduction to Ternary Complex Formation
A molecule like this compound is designed to act as a molecular glue, inducing the proximity of two proteins that would not otherwise interact. In a typical PROTAC system, this involves a Target Protein (TP) and an E3 ubiquitin ligase. The efficacy of such a molecule is intrinsically linked to the stability and formation dynamics of the resulting Ternary Complex (E3-Ligase : Molecule : Target Protein). Accurate measurement of this complex is paramount for structure-activity relationship (SAR) studies.
The formation of this complex can be described by a series of binding equilibria, as illustrated in the diagram below. A key parameter is the cooperativity factor (α), which indicates whether the binding of the first protein enhances (α > 1) or diminishes (α < 1) the binding of the second.
Caption: Ternary complex binding equilibria.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions on a sensor surface. It provides kinetic data (association rate, kon; dissociation rate, koff) in addition to affinity (KD).
Experimental Workflow for SPR Analysis
The typical workflow involves immobilizing one protein component and flowing the other interacting partners over the surface.
Caption: A typical SPR workflow for ternary complex analysis.
Data Comparison: SPR
The following table presents representative data for the well-characterized PROTAC MZ1, which recruits the BRD4 protein to the VHL E3 ligase.
| Interaction Measured | Analyte (in solution) | Ligand (immobilized) | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Reference |
| Binary (PROTAC-Target) | MZ1 | BRD4BD2 | 29 | 1.8 | 5.2 | |
| Binary (PROTAC-E3) | MZ1 | VHL/ElonginB/ElonginC | 85 | 1.1 | 9.4 | |
| Ternary (Target-PROTAC::E3) | BRD4BD2 | MZ1-VHL Complex | 16 | 3.2 | 5.1 |
Cooperativity (α) can be calculated as the ratio of binary to ternary KD values. In this case, α ≈ 5.3, indicating positive cooperativity.
Detailed Experimental Protocol: SPR
-
Immobilization: Covalently immobilize biotinylated VHL complex onto a streptavidin-coated sensor chip to a level of ~2000 Response Units (RU).
-
Binary Interaction (MZ1-VHL): Prepare serial dilutions of MZ1 (e.g., 1 µM to 3.9 nM) in running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO). Inject each concentration over the sensor surface for 120 seconds, followed by a 300-second dissociation phase.
-
Ternary Interaction: Prepare serial dilutions of the target protein BRD4 (e.g., 2 µM to 7.8 nM) in running buffer. Mix each dilution with a constant, saturating concentration of MZ1 (e.g., 1 µM).
-
Injection and Measurement: Inject the MZ1-BRD4 mixtures over the VHL-functionalized surface for 180 seconds, followed by a 600-second dissociation phase.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to extract kon, koff, and calculate KD (koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining thermodynamic parameters (ΔH, ΔS) in addition to binding affinity (KD) and stoichiometry (n).
Data Comparison: ITC
| Titration | Sample in Syringe | Sample in Cell | KD (nM) | Stoichiometry (n) | Cooperativity (α) | Reference |
| Binary | MZ1 | BRD4BD2 | 43 | 0.98 | - | |
| Binary | MZ1 | VHL Complex | 170 | 1.05 | - | |
| Ternary | BRD4BD2 | VHL Complex + MZ1 | 24 | 0.95 | ~7.1 |
Detailed Experimental Protocol: ITC
-
Sample Preparation: Dialyze all protein stocks into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Dissolve the PROTAC in the same buffer, adding DMSO if necessary (ensure final DMSO concentration is matched between syringe and cell).
-
Binary Titration (PROTAC into Target):
-
Fill the ITC cell (volume ~200 µL) with the target protein (e.g., 20 µM BRD4).
-
Load the injection syringe (volume ~40 µL) with the PROTAC (e.g., 200 µM MZ1).
-
-
Experiment Execution: Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase (e.g., 20 µM VHL) pre-incubated with a saturating concentration of the PROTAC (e.g., 40 µM MZ1).
-
Load the syringe with the target protein (e.g., 200 µM BRD4).
-
-
Data Analysis: Integrate the heat signal peaks and fit the data to a single-site binding model to determine KD, n, and ΔH. Calculate the cooperativity factor α = (KD of PROTAC-E3) / (KD of Target to PROTAC::E3 complex).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium cryptate) to an acceptor fluorophore (e.g., d2 or GFP) when they are brought close together by a binding event. It is a homogeneous assay well-suited for high-throughput screening.
Data Comparison: TR-FRET
| Assay Configuration | KD,app (nM) | Cooperativity (α) | Reference |
| His-BRD4 (Tb) + GST-VHL (d2) + AT1 | 5.8 | 24 | |
| His-VHL (Tb) + GST-BRD4 (d2) + AT1 | 6.1 | 23 |
(Note: Data shown is for AT1, a VHL-recruiting BRD4 degrader similar to MZ1)
Detailed Experimental Protocol: TR-FRET
-
Reagent Preparation:
-
Label the target protein (e.g., His-tagged BRD4) with an anti-His antibody conjugated to a FRET donor (e.g., Tb cryptate).
-
Label the E3 ligase (e.g., GST-tagged VHL) with an anti-GST antibody conjugated to a FRET acceptor (e.g., d2).
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the labeled E3 ligase and labeled target protein.
-
Add serial dilutions of the PROTAC molecule (this compound).
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission620nm) * 10,000. Plot the ratio against the PROTAC concentration and fit the curve using a sigmoidal dose-response model to determine the EC50, which corresponds to the apparent affinity of the ternary complex.
Summary Comparison of Assays
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Time-Resolved FRET (TR-FRET) |
| Principle | Mass change on a sensor surface | Heat change upon binding | Proximity-based energy transfer |
| Labeling Required | No (one partner is immobilized) | No | Yes (fluorophore-conjugated antibodies or tags) |
| Throughput | Low to Medium | Low | High |
| Key Output | KD, kon, koff | KD, ΔH, ΔS, Stoichiometry (n) | Apparent KD (EC50) |
| Protein Consumption | Low | High | Very Low |
| Strengths | Real-time kinetic data, label-free | Gold standard for thermodynamics, true in-solution measurement | High throughput, sensitive, low sample usage |
| Limitations | Immobilization can cause artifacts, mass transport limitations | Low throughput, high sample consumption, sensitive to buffer mismatch | Indirect measurement, potential for tag interference |
Unveiling PROTAC Efficacy: A Comparative Analysis of HaloPROTAC-E in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the activity of PROTACs utilizing PEG-based linkers, with a specific focus on the potent HaloPROTAC-E. We provide supporting experimental data from Western blot analyses, detailed protocols, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of its performance against alternatives.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. The architecture of a PROTAC, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. The linker, in particular, plays a pivotal role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
The linker "Ho-peg2-(ch2)6-Cl" is a chemical tool used in the synthesis of PROTACs, featuring a polyethylene (B3416737) glycol (PEG) and an alkyl chain. This structure is exemplified in HaloPROTAC-E, a highly effective degrader of proteins fused with a HaloTag. This guide will delve into the performance of HaloPROTAC-E, using it as a prime example to illustrate the evaluation of PROTAC activity through Western blot analysis and comparing it with its predecessor, HaloPROTAC3.
Comparative Efficacy of HaloPROTAC-E vs. HaloPROTAC3
The potency and efficacy of a PROTAC are typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the comparative data for HaloPROTAC-E and HaloPROTAC3 in the degradation of Halo-tagged SGK3 and VPS34 proteins, as determined by Western blot analysis.[1][2]
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time |
| HaloPROTAC-E | Halo-SGK3 | 3-10 | ~95% | HEK293 | 48 hours |
| HaloPROTAC-E | Halo-VPS34 | 3-10 | ~95% | HEK293 | 48 hours |
| HaloPROTAC3 | Halo-VPS34 | >10 | ~90% | HEK293 | 24 hours |
Data compiled from Tovell H, et al. ACS Chem Biol. 2019.[1][2]
As the data indicates, HaloPROTAC-E demonstrates a superior potency with a significantly lower DC50 value compared to HaloPROTAC3.[1][2] It also achieves a slightly higher maximal degradation of the target proteins.[1][2]
Visualizing the Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing PROTAC activity and the general signaling pathway of PROTAC-mediated protein degradation.
Detailed Experimental Protocol: Western Blot Analysis of PROTAC Activity
This protocol outlines the key steps for assessing the degradation of a Halo-tagged protein of interest following treatment with a HaloPROTAC.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293) expressing the Halo-tagged protein of interest in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on molecular weight.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the HaloTag (or the protein of interest) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration to determine the DC50 and Dmax values.
This comprehensive guide provides a framework for the evaluation of PROTACs like HaloPROTAC-E. The presented data and protocols can be adapted to assess the activity of other PROTACs against their respective targets, thereby aiding in the development of novel therapeutics based on targeted protein degradation.
References
A Comparative Analysis of Ho-peg2-(ch2)6-Cl and Ho-peg3-(ch2)6-Cl PROTACs in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a critical role in the formation of a productive ternary complex and subsequent degradation of the protein of interest. This guide provides a comparative study of two closely related PROTAC linkers, Ho-peg2-(ch2)6-Cl and Ho-peg3-(ch2)6-Cl, by examining their application in the context of HaloPROTACs, which are designed to degrade Halo-tagged fusion proteins.
This analysis is centered on the well-characterized "HaloPROTAC-E," which incorporates the Ho-peg3-(ch2)6-Cl linker.[1][2][3] A direct experimental counterpart utilizing the this compound linker is not explicitly detailed in the available literature. Therefore, the comparison for the PEG2-based PROTAC is constructed based on established principles of PROTAC linker design and data from studies on HaloPROTACs with varying linker lengths.[4][5]
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily determined by its degradation efficiency, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the experimental data for a PROTAC utilizing the Ho-peg3-(ch2)6-Cl linker (HaloPROTAC-E) and the expected performance of a hypothetical PROTAC with the shorter this compound linker, based on literature precedents.
| Parameter | Ho-peg3-(ch2)6-Cl based PROTAC (HaloPROTAC-E) | This compound based PROTAC (Hypothetical) |
| DC50 | 3-10 nM[1][2] | Expected to be significantly higher (less potent) or show no degradation |
| Dmax | ~95%[2][3] | Expected to be significantly lower or negligible |
| Target Proteins | Halo-tagged SGK3 and VPS34[1][2] | Halo-tagged proteins |
| E3 Ligase Ligand | VH298 (VHL ligand)[3] | VHL ligand |
| Warhead | Chloroalkane (binds HaloTag) | Chloroalkane (binds HaloTag) |
The Critical Role of Linker Length
The difference in a single polyethylene (B3416737) glycol (PEG) unit between the two linkers can have a profound impact on the PROTAC's ability to induce protein degradation. The linker's length and flexibility are crucial for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitin transfer.
-
Optimal Linker Length (Ho-peg3-(ch2)6-Cl): The success of HaloPROTAC-E demonstrates that the PEG3 linker provides a suitable length and flexibility to enable the formation of a stable and productive ternary complex between the Halo-tagged protein and the VHL E3 ligase.[4][5]
-
Suboptimal Linker Length (this compound): It is a well-established principle in PROTAC design that a linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[4][5] This often results in a significant loss of degradation activity. Studies on HaloPROTACs with shorter linkers have shown that they have virtually no effect on the levels of the target protein.[4]
Signaling Pathway and Mechanism of Action
The signaling pathway for both PROTACs involves hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: General mechanism of action for HaloPROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of these PROTACs.
Synthesis of HaloPROTAC-E (utilizing Ho-peg3-(ch2)6-Cl)
The synthesis of HaloPROTAC-E involves the coupling of the VHL ligand VH298 to the Ho-peg3-(ch2)6-Cl linker.
Caption: Synthetic workflow for HaloPROTAC-E.
Detailed Protocol:
-
Dissolve the VHL ligand, VH298, in a suitable organic solvent such as dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the solution.
-
Add Ho-peg3-(ch2)6-Cl to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final HaloPROTAC-E.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
Caption: Experimental workflow for Western Blot analysis.
Detailed Protocol:
-
Seed cells expressing the Halo-tagged protein of interest in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or DMSO as a vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay
This assay is performed to assess the cytotoxicity of the PROTACs.
Detailed Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 48 hours).
-
Add a cell viability reagent, such as CellTiter-Glo® or MTS, to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Conclusion
The comparative analysis of PROTACs derived from Ho-peg3-(ch2)6-Cl and a hypothetical counterpart from this compound underscores the critical importance of linker optimization in the design of effective protein degraders. The experimental data for HaloPROTAC-E, which utilizes the longer PEG3 linker, demonstrates potent and efficient degradation of its target proteins. In contrast, established principles of PROTAC design strongly suggest that a PROTAC with the shorter PEG2 linker would likely exhibit significantly reduced or no degradation activity due to steric hindrance and the inability to form a stable ternary complex. This highlights the necessity of fine-tuning the linker length to achieve the desired biological activity in targeted protein degradation. Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dundee.ac.uk [dundee.ac.uk]
- 4. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Linker Rigidity in PROTAC Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of a Proteolysis Targeting Chimera (PROTAC) involves a delicate balance of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy of the PROTAC. Its length, composition, and rigidity can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency of target protein degradation. This guide provides a comparative analysis of the performance of PROTACs with varying linker architectures, with a focus on evaluating the rigidity of a mixed polyethylene (B3416737) glycol (PEG) and alkyl chain linker, Ho-peg2-(ch2)6-Cl.
The Rigidity Spectrum of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility:
-
Flexible Linkers: Predominantly composed of alkyl chains and/or PEG units. These linkers provide a high degree of conformational freedom, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[1] However, excessive flexibility can also come with an entropic penalty upon binding. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[2]
-
Rigid Linkers: Incorporate structural elements that restrict conformational flexibility, such as aromatic rings, cycloalkanes (e.g., piperazine, piperidine), and alkynes.[3] Increased rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved ternary complex stability and enhanced degradation potency.[4] However, a poorly designed rigid linker can introduce steric hindrance and prevent effective ternary complex formation.[4]
-
Semi-Rigid/Mixed Linkers: The linker this compound falls into this category, combining a flexible di-PEG unit with a more constrained hexyl alkyl chain. This combination aims to balance the solubility and conformational flexibility benefits of PEG with the properties of the alkyl chain.
Comparative Performance of PROTAC Linkers
Case Study: HaloPROTAC-E with a PEG3-Alkyl Linker
A study by Tovell et al. describes HaloPROTAC-E , a potent degrader of Halo-tagged proteins.[5] This PROTAC utilizes a HO-PEG3-(CH2)6-Cl linker, which is structurally very similar to the linker of interest, differing only by one ethylene (B1197577) glycol unit.
Table 1: Performance of HaloPROTAC-E
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| HaloPROTAC-E | Halo-tagged SGK3 & VPS34 | VHL | HEK293 | 3-10 | ~95 |
Data extracted from Tovell H, et al. ACS Chem Biol. 2019.[5]
The sub-nanomolar DC50 and near-complete degradation (Dmax ~95%) demonstrate that a mixed PEG-alkyl linker can be highly effective in mediating potent protein degradation.
Comparative Analysis of Linker Architectures
To understand how a mixed PEG-alkyl linker like this compound might perform relative to other linker types, we can examine studies that have systematically varied linker composition.
Table 2: Comparison of PROTACs with Different Linker Types Targeting BRD4
| PROTAC | Linker Type | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | PEG | VHL | HeLa | 25 | >95 |
| ARV-825 | PEG/Alkyl | CRBN | RS4;11 | <1 | >95 |
| dBET1 | PEG/Alkyl | CRBN | MV4;11 | 4.6 | >95 |
| QCA570 | Rigid (Ethynyl) | CRBN | MOLM13 | 0.008 | >90 |
This table compiles representative data from multiple sources to illustrate trends and should not be used for direct head-to-head comparison due to variations in experimental conditions.
The data suggests that while flexible PEG and mixed PEG/alkyl linkers in well-characterized PROTACs like MZ1, ARV-825, and dBET1 are highly effective, the introduction of rigidity, as seen in QCA570, can lead to exceptionally potent degraders. The performance is highly dependent on the specific target and E3 ligase pair, as the linker must optimally position the two proteins for ubiquitination.
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
The diagram above illustrates the catalytic cycle of a PROTAC. The bifunctional molecule simultaneously binds the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Caption: A typical experimental workflow for evaluating PROTAC performance.
Experimental Protocols
Western Blot for Target Protein Degradation
This is the most common method to quantify the degradation of a target protein.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase in live cells, induced by the PROTAC.
a. Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Plate the transfected cells in a 96-well plate.
b. Assay Procedure:
-
Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ substrate.
-
Measure the bioluminescence and fluorescence signals.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[7] A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[8]
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the general toxicity of the PROTAC on the cells.
a. Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
b. Assay Procedure:
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
c. Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The rigidity of a PROTAC linker is a critical parameter that must be optimized for each target and E3 ligase combination. While highly flexible linkers like PEG and alkyl chains are widely used and have proven effective, the introduction of rigidity can, in some cases, lead to significantly enhanced potency. The mixed this compound linker represents a rational design that attempts to balance the favorable physicochemical properties of PEG with the conformational aspects of an alkyl chain. Based on the high potency of the structurally similar linker in HaloPROTAC-E, it is plausible that PROTACs incorporating the this compound linker would also be effective degraders. However, empirical testing through systematic variation of linker composition and rigidity remains the most reliable strategy for identifying an optimal PROTAC for a given biological system. The experimental protocols provided herein offer a robust framework for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ternary Complex Formation [promega.com]
- 8. benchchem.com [benchchem.com]
Quantitative Proteomics: A Comparative Guide to Validating Ho-peg2-(ch2)6-Cl PROTAC Targets
The Rise of PROTACs and the Need for Rigorous Target Validation
PROTACs are innovative heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[3] Given their catalytic mode of action, PROTACs can be effective at very low concentrations.[3]
However, the development of effective and safe PROTAC therapeutics hinges on the precise validation of their targets. It is crucial to confirm not only the degradation of the intended target but also to assess any off-target effects, where other proteins are unintentionally degraded. Quantitative mass spectrometry-based proteomics has emerged as the gold standard for this purpose, providing a global and unbiased view of the entire proteome upon PROTAC treatment.[1][5]
Quantitative Proteomics for PROTAC Target Validation: A Deep Dive
Quantitative proteomics enables the precise measurement of changes in the abundance of thousands of proteins simultaneously.[5] This comprehensive analysis is critical for understanding the on-target efficacy and the off-target selectivity of a PROTAC. A typical workflow for quantitative proteomics in PROTAC validation is depicted below.
Quantitative proteomics workflow for PROTAC target validation.
Case Study: HaloPROTAC-E
A study by Tovell et al. (2019) utilized quantitative proteomics to assess the specificity of HaloPROTAC-E, a degrader of HaloTag fusion proteins.[1] In their experiment, cells expressing Halo-tagged VPS34 were treated with HaloPROTAC-E, and the proteome changes were analyzed using tandem mass tag (TMT) labeling followed by mass spectrometry.[1]
Key Findings from Quantitative Proteomics Analysis of HaloPROTAC-E:
| Parameter | Result | Significance |
| On-Target Degradation | Halo-tagged VPS34 and its known binding partners (VPS15, Beclin1, and ATG14) were significantly degraded.[1] | Confirms the intended activity of the PROTAC on the target protein and its complex. |
| Off-Target Effects | Out of 9,786 quantified proteins, no other proteins were significantly degraded.[1] | Demonstrates the remarkable selectivity of HaloPROTAC-E. |
| Potency (DC50) | 3-10 nM for Halo-tagged SGK3 and VPS34.[6][7] | Indicates high potency in inducing target degradation. |
| Efficacy (Dmax) | ~95% degradation of Halo-tagged SGK3 at 48 hours.[6][7] | Shows near-complete removal of the target protein. |
The results are visually represented in a volcano plot, where significantly downregulated proteins (i.e., the intended targets) are clearly distinguished from the rest of the proteome.
Conceptual volcano plot illustrating the identification of PROTAC targets.
Comparison with Alternative Target Validation Methods
While quantitative proteomics offers a comprehensive view, other methods are often used in conjunction to validate PROTAC activity.
| Method | Description | Advantages | Disadvantages |
| Quantitative Proteomics (e.g., TMT-MS) | Global, unbiased quantification of thousands of proteins. | Comprehensive on- and off-target analysis; high sensitivity and specificity. | Requires specialized equipment and expertise; higher cost and longer turnaround time. |
| Western Blotting | Antibody-based detection of specific proteins. | Widely accessible, relatively inexpensive, and provides direct visualization of protein levels.[8] | Low-throughput; relies on antibody availability and specificity; not suitable for global off-target analysis. |
| HiBiT Assay | A bioluminescent reporter system to quantify protein levels. | High-throughput, sensitive, and can be performed in live cells. | Requires genetic modification of the target protein; indirect measurement of protein levels. |
| Flow Cytometry | Can be used to measure the degradation of fluorescently tagged proteins.[9] | High-throughput and provides single-cell data. | Requires a fluorescently tagged target protein; may not be suitable for all targets. |
Experimental Protocols
Quantitative Proteomics (TMT-based)
This protocol is adapted from the methodology used for HaloPROTAC-E analysis.[1]
-
Cell Culture and PROTAC Treatment:
-
Culture cells of interest (e.g., HEK293 expressing the Halo-tagged protein) to ~80% confluency.
-
Treat cells with the PROTAC (e.g., HaloPROTAC-E at 300 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours). Perform experiments in quadruplicate.
-
-
Protein Extraction, Digestion, and TMT Labeling:
-
Harvest and lyse the cells.
-
Quantify protein concentration (e.g., using a BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Pool the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptides using liquid chromatography.
-
Analyze the fractions by tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software like Proteome Discoverer.
-
Identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.
-
Western Blotting
-
Cell Lysis and Protein Quantification:
-
Treat cells with a range of PROTAC concentrations and for various time points.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
Quantitative proteomics stands out as the most powerful and comprehensive method for validating the targets of PROTACs like those derived from the Ho-peg2-(ch2)6-Cl linker. The case of HaloPROTAC-E demonstrates its ability to confirm on-target degradation with high precision while simultaneously surveying the entire proteome for off-target effects, ensuring a thorough assessment of PROTAC selectivity.[1] While alternative methods like Western blotting are valuable for orthogonal validation and routine screening, they lack the global perspective offered by proteomics. For the development of safe and effective PROTAC-based therapeutics, a deep and unbiased understanding of their cellular impact is paramount, making quantitative proteomics an indispensable tool in the drug discovery pipeline.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
NanoBRET assays for monitoring Ho-peg2-(ch2)6-Cl induced ternary complex formation in live cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NanoBRET assays with alternative methods for monitoring the formation of ternary complexes induced by PROTACs, using the well-characterized BRD4 degrader MZ1 as a representative example. This guide is particularly relevant for those investigating molecules similar to Ho-peg2-(ch2)6-Cl, a PROTAC linker featuring a polyethylene (B3416737) glycol (PEG) and alkyl chain structure.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A critical step in their mechanism of action is the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The ability to accurately monitor and quantify this event in a cellular context is paramount for the development of effective PROTAC therapeutics.
This guide focuses on the NanoBRET (Bioluminescence Resonance Energy Transfer) assay, a powerful live-cell method for studying protein-protein interactions, and compares it with other widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
The Model PROTAC: MZ1
Due to the lack of specific published data for a PROTAC containing the exact this compound linker, this guide will use the extensively studied PROTAC MZ1 as a relevant exemplar. MZ1 targets the BRD4 protein for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[3][4] Its linker consists of a 3-unit PEG chain, making it a suitable proxy for understanding the behavior of PROTACs with similar linker compositions.[3]
At a Glance: Comparison of Key Methodologies
| Feature | NanoBRET | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Assay Principle | Bioluminescence Resonance Energy Transfer | Change in refractive index upon binding | Heat change upon binding | Fluorescence Resonance Energy Transfer |
| Environment | Live Cells | In vitro (purified proteins) | In vitro (purified proteins) | Live Cells |
| Key Outputs | EC50/IC50, BRET ratio, kinetics | K D, k on, k off | K D, ΔH, ΔS, stoichiometry | FRET efficiency, protein proximity |
| Throughput | High | Medium to High | Low | Medium to High |
| Measures Cooperativity | Indirectly | Yes | Yes | Indirectly |
| Real-time kinetics | Yes | Yes | No | Yes |
| Cell Permeability Info | Yes | No | No | Yes |
Quantitative Data Summary for MZ1-Induced Ternary Complex Formation (BRD4:MZ1:VHL)
The following table summarizes representative quantitative data for the formation of the BRD4:MZ1:VHL ternary complex, as measured by various techniques.
| Assay | Parameter | Value | Reference |
| NanoBRET | EC50 (Ternary Complex Formation in cells) | ~100-200 nM | [5] |
| SPR | K D (Ternary Complex) | ~2 nM (for BRD4 BD2) | [6] |
| k on (Ternary Complex) | 2.5 x 10^5 M⁻¹s⁻¹ (for BRD4 BD2) | [7] | |
| k off (Ternary Complex) | 1.7 x 10⁻³ s⁻¹ (for BRD4 BD2) | [7] | |
| Cooperativity (α) | High positive cooperativity | [8][9] | |
| ITC | K D (Ternary Complex) | ~5 nM (for BRD4 BD2) | [10][11] |
| Cooperativity (α) | ~15 | [11] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
NanoBRET Assay Workflow for Ternary Complex Formation
Caption: Workflow of a NanoBRET assay to detect PROTAC-induced ternary complex formation.
Detailed Experimental Protocols
NanoBRET Ternary Complex Formation Assay
Objective: To measure the formation of the BRD4:MZ1:VHL ternary complex in live cells.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc-BRD4 fusion protein
-
Plasmid encoding HaloTag-VHL fusion protein
-
FuGENE HD Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
HaloTag NanoBRET 618 Ligand
-
Nano-Glo Live Cell Reagent
-
MZ1 PROTAC
-
96-well white assay plates
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding NanoLuc-BRD4 and HaloTag-VHL at a 1:10 ratio (donor to acceptor) using FuGENE HD.
-
Plate the transfected cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of MZ1 in Opti-MEM.
-
Add the HaloTag NanoBRET 618 Ligand to the cells at a final concentration of 100 nM and incubate for 2-4 hours.
-
Add the MZ1 dilutions to the cells and incubate for the desired time (e.g., 2 hours).
-
-
BRET Measurement:
-
Prepare the Nano-Glo Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio against the MZ1 concentration and fit the data to a dose-response curve to determine the EC50.[12]
-
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the kinetics and affinity of the BRD4:MZ1:VHL ternary complex formation in vitro.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Purified recombinant BRD4 bromodomain (BD2)
-
MZ1 PROTAC
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Immobilize the VBC complex onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of MZ1 over the immobilized VBC surface to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of BRD4(BD2) and varying concentrations of MZ1.
-
Inject these solutions over the immobilized VBC surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
Calculate the cooperativity factor (α) by dividing the binary KD of MZ1 for VBC by the ternary KD.[13]
-
Isothermal Titration Calorimetry (ITC) Assay
Objective: To determine the thermodynamic parameters of BRD4:MZ1:VHL ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified VBC complex
-
Purified BRD4(BD2)
-
MZ1 PROTAC
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve MZ1 in the same buffer to minimize buffer mismatch effects.
-
-
Binary Titrations:
-
Titrate MZ1 into the VBC solution to determine the binary binding affinity and thermodynamics.
-
Titrate MZ1 into the BRD4(BD2) solution.
-
-
Ternary Titration:
-
Prepare a solution of VBC pre-saturated with BRD4(BD2) in the ITC cell.
-
Titrate MZ1 into this pre-formed binary complex.
-
-
Data Analysis:
-
Analyze the titration data to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the cooperativity factor (α).[13]
-
Förster Resonance Energy Transfer (FRET) Assay
Objective: To monitor the proximity of BRD4 and VHL in live cells upon treatment with MZ1.
Materials:
-
HEK293T cells
-
Plasmid encoding BRD4 fused to a donor fluorophore (e.g., CFP)
-
Plasmid encoding VHL fused to an acceptor fluorophore (e.g., YFP)
-
Transfection reagent
-
MZ1 PROTAC
-
FRET-capable microscope or plate reader
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with plasmids encoding CFP-BRD4 and YFP-VHL.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of MZ1.
-
-
FRET Measurement:
-
Excite the donor fluorophore (CFP) and measure the emission from both the donor and acceptor (YFP) fluorophores.
-
-
Data Analysis:
-
Calculate the FRET efficiency, which is a measure of the proximity of the two fluorophores and thus the formation of the ternary complex.[14]
-
Conclusion
The choice of assay for monitoring PROTAC-induced ternary complex formation depends on the specific research question and available resources. The NanoBRET assay stands out as a high-throughput, live-cell method that provides quantitative data on ternary complex formation and gives insights into compound permeability.[15] It is particularly well-suited for screening and initial characterization of PROTACs.
In contrast, biophysical techniques like SPR and ITC provide detailed kinetic and thermodynamic information, respectively, in a purified system.[8][10] These methods are invaluable for in-depth mechanistic studies and understanding the principles of cooperativity that drive ternary complex stability. FRET offers another live-cell approach to visualize protein proximity, complementing the quantitative data from NanoBRET.
For a comprehensive understanding of a PROTAC's mechanism of action, a multi-faceted approach employing a combination of these assays is recommended. This allows for the correlation of in-cell activity with in vitro biophysical parameters, ultimately guiding the rational design of more effective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MZ1, 1797406-69-9 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Safety Operating Guide
Proper Disposal of Ho-peg2-(ch2)6-Cl: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of Ho-peg2-(ch2)6-Cl (CAS No. 856372-59-3), a halogenated polyethylene (B3416737) glycol derivative. Adherence to these procedures is critical to ensure personnel safety and environmental protection in research and drug development settings.
Immediate Safety and Hazard Identification
This compound is a halogenated organic compound. While specific toxicity data is limited, it should be handled as a hazardous substance. The presence of a chlorinated alkyl chain necessitates its disposal as halogenated organic waste. Improper disposal can lead to environmental contamination and may pose health risks.
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Prevent release into the environment. Do not dispose of this chemical down the drain or in regular trash.
Segregation and Waste Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. This compound must be collected as halogenated organic waste .
Waste Collection Protocol:
-
Select a Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure screw-top cap.
-
Labeling: The container must be clearly labeled as "Halogenated Organic Waste." The label should also include the full chemical name: "this compound" and its CAS number: "856372-59-3." All constituents and their approximate percentages must be listed if it is a mixed waste stream.
-
Segregation: Do not mix this compound with non-halogenated organic waste, strong acids, bases, or oxidizers.[1] Incompatible materials can lead to hazardous chemical reactions.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal contractor. The following steps outline the process from laboratory generation to final disposal.
Operational Disposal Plan:
-
Waste Generation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, wipes), in the designated and labeled halogenated organic waste container.
-
For liquid waste, pour carefully into the container, avoiding splashes.
-
For solid waste contaminated with the chemical, place it in a sealed, labeled bag before putting it into the main waste container if appropriate, or directly into the container if it is designed for solids.
-
-
Container Management:
-
Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.
-
Ensure the exterior of the container is clean and free of contamination.
-
Keep the container securely sealed at all times except when adding waste.
-
-
Requesting Waste Pickup:
-
Once the container is full, or before it exceeds the satellite accumulation time limit (consult your institution's specific guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
-
Final Disposal:
-
The licensed hazardous waste contractor will transport the waste to a permitted facility for proper treatment and disposal, typically through high-temperature incineration.[1]
-
Quantitative Data Summary
For laboratory inventory and waste management purposes, all quantities of this compound should be meticulously tracked.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 856372-59-3 |
| Waste Category | Halogenated Organic Waste |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material |
| Labeling Requirements | "Halogenated Organic Waste," Chemical Name, CAS Number, Hazard Symbols |
| Storage Location | Designated Satellite Accumulation Area |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that researchers, scientists, and drug development professionals can manage and dispose of this compound safely and in accordance with regulatory requirements, fostering a culture of safety and environmental responsibility within the laboratory.
References
Essential Safety and Operational Guide for Handling Ho-peg2-(ch2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical guidance for handling the chemical compound Ho-peg2-(ch2)6-Cl (CAS Number: 856372-59-3). Adherence to these procedures is vital for ensuring a safe laboratory environment and proper material handling. This compound is a drug intermediate, often appearing as a light yellow to yellow oil.
Personal Protective Equipment (PPE)
Due to the compound's nature as a chemical intermediate with limited specific safety data, a cautious approach is warranted, drawing upon safety guidelines for its constituent parts: holmium compounds, PEGylated substances, and alkyl halides.
| PPE Category | Item | Specification and Rationale |
| Eye Protection | Safety Goggles | Should be snug-fitting to protect against potential chemical splashes. A face shield should be worn over safety glasses if there is a significant risk of splashing or a highly exothermic reaction.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for protection against a wide range of chemicals.[1] For substances with unknown toxicological properties, it is best practice to change gloves immediately upon contact and dispose of them after each use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex) should be worn and kept buttoned to cover as much skin as possible.[2] Long pants and closed-toe shoes are mandatory.[2] |
| Respiratory Protection | Respirator | If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a respirator is necessary.[1][3] Use of a respirator requires adherence to institutional safety protocols, which may include fit testing and medical evaluation.[2] |
Operational Plan
Handling and Storage
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Local exhaust ventilation is a preferred method for controlling airborne exposure.[4][5]
Safe Handling Practices:
-
Prevent the creation of dust or aerosols.[4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]
-
Keep the compound away from heat and potential ignition sources.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Recommended storage temperatures are between 2-8°C.
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Experimental Workflow Diagram
Caption: A typical experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
Waste Collection:
-
All solid waste, including contaminated PPE, weighing papers, and any spilled material, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid waste, such as reaction mixtures and solvent washes, should be collected in a separate, appropriately labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[7]
Disposal Procedure:
-
Disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[4]
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
It is recommended to use a licensed hazardous waste disposal company for the final disposal of this material.[8]
Disposal Decision Pathway
Caption: Decision pathway for the segregation and disposal of waste.
References
- 1. trimaco.com [trimaco.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. What are the safety considerations for handling holmium hydroxide powder, and what precautions should be taken when working with this material? - China chemical material supplier - Suoyi [suoyi-group.com]
- 4. Holmium Oxide - ESPI Metals [espimetals.com]
- 5. ameslab.gov [ameslab.gov]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. mx-rareearth.com [mx-rareearth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
